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  • Product: 8-Hydroxycarvedilol
  • CAS: 159426-95-6

Core Science & Biosynthesis

Foundational

Unveiling the Antioxidant Dynamics of 8-Hydroxycarvedilol: Mechanisms, Pathways, and Therapeutic Implications

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary Carvedilol is a third-generation, non-selective β -adrenergic and α1​ -a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

Carvedilol is a third-generation, non-selective β -adrenergic and α1​ -adrenergic antagonist widely prescribed for heart failure and hypertension. While its receptor-blocking capabilities are well-documented, its profound cardioprotective efficacy is largely driven by its intrinsic antioxidant properties. Recent pharmacokinetic and metabolomic analyses reveal that carvedilol's radical-scavenging potency is exponentially amplified through hepatic biotransformation into hydroxylated metabolites—most notably 8-hydroxycarvedilol .

This technical guide dissects the biochemical mechanisms, quantitative efficacy, and experimental validation of 8-hydroxycarvedilol in mitigating oxidative stress, offering a comprehensive framework for researchers investigating targeted antioxidant therapies in cardiovascular and neurodegenerative pathologies.

Metabolic Genesis: The Formation of 8-Hydroxycarvedilol

Carvedilol is a highly lipophilic racemic compound that undergoes extensive stereoselective first-pass metabolism in the liver. The biotransformation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2D6 (or CYP2D1 in murine models) 1[1].

This oxidation yields several active metabolites, including 1-hydroxycarvedilol, 8-hydroxycarvedilol, 4'-hydroxycarvedilol, and 5'-hydroxycarvedilol. The addition of a hydroxyl (-OH) group to the carbazole ring or the phenoxyethyl side chain fundamentally alters the molecule's electron density, lowering the bond dissociation enthalpy (BDE) and priming the metabolite for high-efficiency electron donation.

Pathway C Carvedilol (Parent Compound) CYP Hepatic CYP450 (CYP1A2, CYP2D6) C->CYP Hepatic First-Pass Metabolism O8 8-Hydroxycarvedilol (Potent Antioxidant) CYP->O8 Side-Chain/Ring Hydroxylation OM Other Metabolites (1-OH, 4'-OH, 5'-OH) CYP->OM Alternative Oxidation

Fig 1: Hepatic biotransformation of carvedilol into 8-hydroxycarvedilol via CYP450 enzymes.

Core Mechanisms of Antioxidant Action

The structural architecture of 8-hydroxycarvedilol allows it to operate as a multi-modal shield against oxidative stress. Its mechanisms can be categorized into three distinct biochemical pathways:

A. Hydrogen Atom Transfer (HAT) and Direct ROS Scavenging

The primary mechanism by which 8-hydroxycarvedilol neutralizes reactive oxygen species (ROS)—such as the hydroxyl radical (•OH), superoxide anion (O2-), and peroxynitrite (ONOO-)—is via Hydrogen Atom Transfer. The hydroxyl group at the 8-position increases the electron density of the carbazole aromatic system. This facilitates the rapid donation of a hydrogen atom to a chain-propagating radical. The resulting 8-hydroxycarvedilol radical is highly resonance-stabilized across the carbazole π -system, rendering it unreactive and effectively terminating the radical cascade 2[2].

B. Chain-Breaking Inhibition of Lipid Peroxidation

Due to its high lipophilicity, 8-hydroxycarvedilol readily partitions into the phospholipid bilayer of cell membranes. Here, it acts as a potent chain-breaking antioxidant. By neutralizing lipid peroxyl (LOO•) and alkoxyl (LO•) radicals, it halts the propagation phase of lipid peroxidation (LPO). This mechanism prevents the depletion of endogenous membrane antioxidants, such as α -tocopherol (Vitamin E) and intracellular glutathione (GSH) 3[3].

C. Mitochondrial Stabilization and RyR2 Modulation

Beyond direct scavenging, 8-hydroxycarvedilol provides critical organelle-level protection. Oxidative stress typically triggers aberrant calcium handling via the cardiac ryanodine receptor (RyR2). 8-hydroxycarvedilol suppresses store overload-induced calcium release (SOICR) by stabilizing the RyR2 channel in the sarcoplasmic reticulum. This prevents mitochondrial calcium overload, preserves ATP synthesis, and blocks the initiation of apoptosis 2[2].

Mechanism O8 8-Hydroxycarvedilol ROS Reactive Oxygen Species (•OH, O2-, H2O2) O8->ROS Direct Scavenging (HAT) LPO Lipid Peroxidation (Membrane Damage) O8->LPO Chain-Breaking Inhibition RyR2 RyR2 Receptor (Sarcoplasmic Reticulum) O8->RyR2 Stabilizes Mito Mitochondrial Protection & Cell Survival O8->Mito Preserves Function ROS->LPO Induces LPO->Mito Impairs SOICR Store Overload-Induced Calcium Release RyR2->SOICR Prevents Overload SOICR->Mito Calcium Toxicity

Fig 2: Pleiotropic antioxidant and cardioprotective mechanisms of 8-hydroxycarvedilol.

Quantitative Efficacy Data

Empirical data demonstrates that the metabolic hydroxylation of carvedilol is not a deactivation pathway, but an activation pathway for its antioxidant capabilities. Hydroxylated metabolites are significantly more potent than the parent drug and standard biological benchmarks 4[4].

Antioxidant CompoundRelative Potency vs. Vitamin EPrimary MechanismTarget Site
Carvedilol (Parent) ~10xModerate HAT, RyR2 StabilizationCell Membrane, Cytosol
8-Hydroxycarvedilol ~30x to 80xHigh-efficiency HAT, Chain-breakingLipid Bilayer, Mitochondria
3-Hydroxycarvedilol Up to 1000xSuperior HAT, LPO InhibitionLipid Bilayer
α -Tocopherol (Vit E) 1x (Baseline)Chain-breakingLipid Bilayer

Note: Potency metrics are derived from in vitro lipid peroxidation (LOOH) and alkoxyl formation inhibition assays in post-ischemic models 5[5].

Self-Validating Experimental Protocols

To accurately quantify the antioxidant kinetics of 8-hydroxycarvedilol, researchers must employ highly controlled, self-validating assays. Below are the gold-standard methodologies designed to isolate specific mechanistic variables.

Protocol 1: DPPH Radical Scavenging Assay (Measuring HAT Kinetics)

Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is sterically hindered and highly stable. This makes it an ideal electron acceptor to isolate and measure the Hydrogen Atom Transfer (HAT) kinetics of the carbazole N-H and phenolic O-H groups without confounding secondary radical cascades.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Crucial: Protect from light to prevent auto-degradation.

  • Sample Dilution: Prepare serial dilutions of 8-hydroxycarvedilol (0.1 nM to 10 µM) in methanol.

  • Reaction Initiation: Add 100 µL of the sample to 900 µL of the DPPH solution in a microcuvette. Vortex for 10 seconds.

  • Incubation: Incubate in total darkness at 25°C for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Quantification: Measure absorbance at 515 nm using a UV-Vis spectrophotometer. Calculate the percentage of radical scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

  • Validation Check (System Integrity): Run a parallel positive control with Ascorbic Acid and a negative control (methanol only). If the Ascorbic Acid IC50 deviates by >5% from literature standards, recalibrate the spectrophotometer and prepare fresh DPPH reagent immediately.

Protocol 2: TBARS Assay for Lipid Peroxidation Inhibition

Scientific Rationale: Thiobarbituric acid specifically reacts with malondialdehyde (MDA), a terminal byproduct of lipid peroxidation. By quantifying MDA in tissue homogenates, we directly measure the chain-breaking efficacy of 8-hydroxycarvedilol within a complex lipophilic environment.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize cardiac or hepatic tissue in cold phosphate buffer (pH 7.4). Centrifuge at 10,000 × g for 15 mins at 4°C to isolate the post-mitochondrial supernatant.

  • Stress Induction: Induce lipid peroxidation by adding 10 µM FeSO4 and 100 µM Ascorbic Acid to the homogenate.

  • Treatment: Introduce 8-hydroxycarvedilol (0.1 nM to 100 nM) and incubate at 37°C for 1 hour.

  • TBARS Reaction: Add 1 mL of 10% Trichloroacetic Acid (TCA) to precipitate proteins, followed by 1 mL of 0.67% Thiobarbituric Acid (TBA).

  • Boiling: Heat the mixture in a water bath at 95°C for 45 minutes to form the pink MDA-TBA chromogen. Cool on ice.

  • Quantification: Centrifuge at 3,000 × g for 10 mins. Read the absorbance of the supernatant at 532 nm.

  • Validation Check (System Integrity): Incorporate a baseline MDA standard curve (0-50 µM). The R² of the standard curve must be 0.99. If the blank (tissue + vehicle without FeSO4) shows high baseline absorbance, it indicates pre-existing auto-oxidation of the sample; fresh tissue must be harvested.

Clinical Implications in Cardiovascular Disease

The clinical relevance of 8-hydroxycarvedilol extends beyond theoretical pharmacology. Recent integrated metabolomic profiling of patients with Acute Myocardial Infarction (AMI) reveals a significant systemic downregulation of 8-hydroxycarvedilol 6[6].

This depletion, likely due to altered hepatic metabolism during ischemic shock, correlates strongly with exacerbated oxidative stress, elevated inflammatory cytokines, and impaired post-infarction tissue remodeling. The loss of this potent metabolite underscores its critical role in endogenous cardioprotection. For drug development professionals, these findings suggest that directly administering active hydroxylated metabolites—or utilizing prodrugs that bypass compromised hepatic pathways—could represent a breakthrough therapeutic strategy for acute ischemic events.

References

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction. Frontiers in Cellular and Infection Microbiology.6

  • Oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes. Evidence for stereoselective oxidation and characterization of the cytochrome P450 isozymes involved. PubMed (NIH).1

  • A hydroxylated analog of the beta-adrenoceptor antagonist, carvedilol, affords exceptional antioxidant protection to postischemic rat hearts. PubMed (NIH).5

  • Carvedilol attenuates neuroleptic-induced orofacial dyskinesia: possible antioxidant mechanisms. PMC (NIH).3

  • Comparison of Free-Radical Inhibiting Antioxidant Properties of Carvedilol and its Phenolic Metabolites. ResearchGate.2

  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. Medscape.4

Sources

Exploratory

pharmacokinetics and pharmacodynamics of 8-hydroxycarvedilol

Pharmacokinetics and Pharmacodynamics of 8-Hydroxycarvedilol: A Comprehensive Technical Guide Executive Summary & Scientific Rationale Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Pharmacodynamics of 8-Hydroxycarvedilol: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale

Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for heart failure and hypertension[1]. While the parent compound is well-characterized, its therapeutic efficacy and complex first-pass metabolism are heavily influenced by its active metabolites. Among these, 8-hydroxycarvedilol (8-OHC) stands out as a critical molecule.

As a Senior Application Scientist overseeing cardiovascular drug metabolism, I have designed this technical guide to move beyond basic descriptive parameters. We will dissect the causality behind 8-OHC's metabolic pathways and its dual-action pharmacodynamics. Understanding 8-OHC is not merely an academic exercise; it is essential for optimizing targeted drug delivery systems and predicting patient-specific responses. Crucially, 8-OHC retains potent β-adrenoceptor antagonist activity while exhibiting profound antioxidant and free radical scavenging capabilities[].

Pharmacodynamics (PD): Dual-Action Cardioprotection

The pharmacodynamics of 8-OHC are defined by a dual-mechanism architecture: classic receptor-mediated antagonism coupled with the direct chemical neutralization of reactive oxygen species (ROS).

Receptor Antagonism: Like its parent compound, 8-OHC interacts with both β1 (ADRB1) and β2 (ADRB2) adrenergic receptors[3][4]. The stereochemistry of the parent drug dictates this activity; the S(-)-enantiomer is primarily responsible for the β-blockade[5]. By competitively inhibiting catecholamine binding, 8-OHC reduces chronotropic and inotropic burdens on the failing myocardium.

Antioxidant and Anti-inflammatory Activity: What distinguishes 8-OHC from classical β-blockers is its intrinsic antioxidant capacity. 8-OHC acts as a potent free radical scavenger, inhibiting lipid peroxidation and protecting myocardial cells from oxidative stress[6]. In the context of acute myocardial infarction (AMI), the downregulation of 8-OHC due to altered metabolic states has been linked to worsened ischemic injury, underscoring its vital role in mitigating post-infarction remodeling[6].

PD cluster_0 Receptor Antagonism cluster_1 Antioxidant Activity Eight_OHC 8-Hydroxycarvedilol Beta1 β1-Adrenergic Blockade Eight_OHC->Beta1 Beta2 β2-Adrenergic Blockade Eight_OHC->Beta2 ROS ROS Scavenging Eight_OHC->ROS Lipid Inhibits Lipid Peroxidation Eight_OHC->Lipid Cardio Cardioprotection & Reduced Remodeling Beta1->Cardio Beta2->Cardio ROS->Cardio Lipid->Cardio

Dual-action pharmacodynamics of 8-hydroxycarvedilol mediating cardioprotection.

Pharmacokinetics (PK): Metabolism and Biliary Excretion

Carvedilol undergoes extensive, stereoselective first-pass metabolism, resulting in an absolute bioavailability of less than 20% for S-carvedilol[7].

Phase I Metabolism (Formation): The formation of 8-OHC occurs via the side-chain oxidation of the carvedilol molecule. In vitro phenotyping utilizing human liver microsomes and recombinant enzymes has demonstrated that CYP1A2 is the primary catalyst for this side-chain oxidation, with CYP2D6 providing a secondary contribution[1]. This contrasts with aromatic ring oxidation (producing 4'- and 5'-hydroxycarvedilol), which is predominantly CYP2D6-driven[1].

Phase II Metabolism & Excretion: Once formed, 8-OHC is highly transient in systemic circulation. It undergoes rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 8-hydroxycarvedilol O-glucuronide (8-HOG) [7]. This glucuronide conjugate is highly water-soluble and is actively transported into the bile. Studies indicate that 1-HOG and 8-HOG account for approximately 75% of S-carvedilol metabolites, making biliary excretion the dominant elimination pathway[7].

G Carvedilol Carvedilol (Parent Drug) CYP1A2 CYP1A2 (Primary) Carvedilol->CYP1A2 Side-chain oxidation CYP2D6 CYP2D6 (Secondary) Carvedilol->CYP2D6 Minor oxidation Eight_OHC 8-Hydroxycarvedilol (Active Metabolite) CYP1A2->Eight_OHC CYP2D6->Eight_OHC UGT UGT Enzymes (Phase II) Eight_OHC->UGT Glucuronidation Eight_HOG 8-HOG (Glucuronide) UGT->Eight_HOG Biliary Biliary Excretion Eight_HOG->Biliary Elimination

Metabolic pathway of carvedilol to 8-hydroxycarvedilol and its biliary elimination.

Quantitative Data Summary

To consolidate the PK/PD parameters for assay development and pharmacokinetic modeling, the fundamental properties of 8-OHC and its conjugates are summarized below.

ParameterCharacteristic / ValueClinical & Experimental Significance
Primary Target Receptors β1 (ADRB1), β2 (ADRB2)Mediates negative chronotropic/inotropic effects[3][4].
Secondary Mechanism ROS ScavengingPrevents lipid peroxidation; cardioprotective[6].
Phase I Formation CYP1A2 (Major), CYP2D6 (Minor)Susceptible to drug-drug interactions with CYP1A2 inhibitors[1].
Phase II Conjugation UGT-mediated GlucuronidationForms 8-HOG, rapidly clearing the active metabolite[7].
Primary Excretion Biliary Efflux (as 8-HOG)Accounts for the massive first-pass clearance of S-carvedilol[8].

Self-Validating Experimental Methodologies

To rigorously evaluate the PK/PD profile of 8-OHC, assays must be designed with internal causality checks. Below are two field-proven protocols.

Protocol A: In Vitro CYP Phenotyping of 8-OHC Formation

Rationale: To definitively quantify the fractional contribution of CYP1A2 versus CYP2D6 in generating 8-OHC, we utilize recombinant human CYPs (rhCYPs) alongside selective chemical inhibitors. The inclusion of inhibitors serves as a self-validating control to ensure observed metabolism is strictly enzyme-specific.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine rhCYP1A2 or rhCYP2D6 (50 pmol/mL) with the buffer. Add carvedilol substrate (concentration range: 1–50 µM).

  • Inhibition Control (Self-Validation): In parallel tubes, pre-incubate the mixture with Furafylline (CYP1A2 inhibitor) or Quinidine (CYP2D6 inhibitor) for 15 minutes. A lack of 8-OHC formation in these tubes validates the specific enzymatic pathway.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction using ice-cold acetonitrile containing an internal standard (e.g., deuterated carvedilol).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS for 8-OHC formation.

Protocol B: In Vivo Quantification of Biliary 8-HOG

Rationale: Because 8-OHC is rapidly glucuronidated, measuring 8-HOG in bile is the most accurate surrogate for assessing first-pass metabolism and evaluating novel formulations (e.g., Self-Microemulsifying Drug Delivery Systems)[7].

  • Surgical Preparation: Perform bile duct cannulation in male Sprague-Dawley rats under anesthesia. Allow for stabilization and recovery.

  • Dosing: Administer S-carvedilol via oral gavage or IV injection (comparing IV vs. Oral allows calculation of absolute bioavailability and hepatic extraction ratio).

  • Collection: Collect bile continuously into pre-weighed tubes housed on ice at predetermined intervals (e.g., 0-2h, 2-4h, 4-8h, up to 24h).

  • Sample Prep: Dilute bile samples with the mobile phase to prevent column overloading.

  • HPLC-UV Analysis: Inject 10 µL into an HPLC system. Use a mobile phase of 0.2% phosphoric acid (A) and methanol (B) with a gradient elution (e.g., 30-50% B over 15 min, ramping to 70% B). Monitor the effluent at 241 nm[7].

  • Validation (Mass Balance): The typical retention time for 8-HOG is approximately 17.8 minutes[7]. Calculate mass balance by comparing cumulative 8-HOG excretion to the administered dose to validate total clearance.

Conclusion

The therapeutic narrative of carvedilol cannot be fully understood without accounting for 8-hydroxycarvedilol. By mapping its CYP1A2-driven formation, its potent β-blocking and antioxidant pharmacodynamics, and its rapid biliary clearance via glucuronidation, researchers can better engineer targeted delivery systems. Bypassing extensive first-pass metabolism preserves the bioavailability of the parent drug while modulating the exposure to this vital, cardioprotective metabolite.

References

  • CAS 159426-95-6 (8-Hydroxycarvedilol) - BOC Sciences. Source: bocsci.com.

  • DE60224293T2 - SOLID DISPERSIONS WITH CONTROLLED RELEASE OF CARVEDILOL - Google Patents. Source: google.com. 5

  • ADRB1 Gene - GeneCards | ADRB1 Protein | ADRB1 Antibody. Source: genecards.org. 3

  • ADRB2 Gene - GeneCards | ADRB2 Protein | ADRB2 Antibody. Source: genecards.org. 4

  • Determination and Comparison of the Solubility, Oil–Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers. Source: researchgate.net. 8

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction. Source: frontiersin.org. 6

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. Source: clinpgx.org. 1

  • Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems. Source: tandfonline.com. 7

Sources

Foundational

The 8-Hydroxycarvedilol Receptor Binding Affinity Profile: Deconstructing the "Inactive" Metabolite Paradigm

Executive Summary Carvedilol is a highly lipophilic, non-selective aryloxypropanolamine antagonist of β1​ , β2​ , and α1​ adrenergic receptors, widely prescribed for heart failure and hypertension[1]. While the pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a highly lipophilic, non-selective aryloxypropanolamine antagonist of β1​ , β2​ , and α1​ adrenergic receptors, widely prescribed for heart failure and hypertension[1]. While the pharmacological profile of the parent racemate is well-documented, its hepatic biotransformation yields a complex array of metabolites. Among these, 8-hydroxycarvedilol presents a unique pharmacological paradox. Historically classified as an "inactive metabolite" due to its negligible adrenergic receptor binding affinity[2], recent metabolomic profiling has unveiled its potent, receptor-independent antioxidant and cardioprotective properties[3]. This whitepaper provides an in-depth technical analysis of 8-hydroxycarvedilol, contrasting its lack of adrenergic affinity with its critical role in mitigating post-infarction oxidative stress.

Hepatic Biotransformation and Stereoselective Clearance

Carvedilol undergoes extensive stereoselective first-pass metabolism in the liver, with less than 1% of the parent drug excreted unchanged[1]. The biotransformation is primarily driven by the cytochrome P450 (CYP450) system, specifically CYP2D6, CYP1A2, and CYP2C9[1].

The metabolic fate of carvedilol diverges based on the site of oxidation:

  • Aromatic Ring Oxidation: Catalyzed primarily by CYP2D6, this pathway yields 4'-hydroxycarvedilol and 5'-hydroxycarvedilol[2]. These are active metabolites, possessing 13 to 50 times the β -blocking potency of the parent compound.

  • Carbazole Ring Hydroxylation (Side-Chain): Catalyzed predominantly by CYP1A2 (with contributions from CYP2D6), this pathway generates 1-hydroxycarvedilol and 8-hydroxycarvedilol [4]. Following hydroxylation, 8-hydroxycarvedilol undergoes rapid phase II conjugation to form 8-hydroxycarvedilol O-glucuronide, which is excreted via the biliary system[5].

Metabolism Parent Carvedilol (Racemate) Non-selective β/α1 Blocker CYP Hepatic CYP450 (CYP2D6 / CYP1A2) Parent->CYP First-pass Metabolism Active 4'- & 5'-hydroxycarvedilol Active: High β-blocking Affinity CYP->Active Aromatic Ring Oxidation (CYP2D6) Inactive 8-hydroxycarvedilol Adrenergic Inactive / High Antioxidant CYP->Inactive Carbazole Ring Hydroxylation (CYP1A2/2D6)

Fig 1: Hepatic biotransformation of carvedilol into active and inactive metabolites.

The Adrenergic Receptor Binding Affinity Profile

The defining characteristic of 8-hydroxycarvedilol in classical pharmacology is its lack of hemodynamic activity. The parent drug, particularly the S(-)-enantiomer, is a potent competitive antagonist at the β1​ -adrenoceptor, demonstrating a dissociation constant ( Ki​ ) of approximately 0.4 nM[6]. The R(+)-enantiomer is significantly less potent at β receptors ( Ki​ ~ 45 nM) but shares equivalent α1​ -blocking capabilities[6].

In stark contrast, the addition of the hydroxyl group at the 8-position of the carbazole ring fundamentally alters the molecule's spatial conformation. This steric shift disrupts the critical hydrogen-bonding network required to anchor the ligand within the orthosteric binding pockets of β1​ , β2​ , and α1​ G-protein coupled receptors (GPCRs). Consequently, 8-hydroxycarvedilol is classified as an inactive metabolite regarding adrenergic blockade[1][2]. It fails to induce the inverse agonism or competitive antagonism characteristic of the parent drug[7].

Table 1: Comparative Pharmacological Profile of Carvedilol and Key Metabolites
Compound β1​ / β2​ Affinity ( Ki​ ) α1​ AffinityAntioxidant ActivityPrimary Pharmacological Function
S(-)-Carvedilol Very High (~0.4 nM)[6]HighModeratePrimary β / α1​ blocker
R(+)-Carvedilol Low (~45 nM)[6]HighModerate α1​ blocker
4'- / 5'-OH Carvedilol Ultra-High (13-50x parent)UnknownPresentActive β -blocking metabolites
8-Hydroxycarvedilol Negligible (Inactive) [2]Negligible [2]Very High []Free radical scavenger / Cardioprotection

The "Inactive" Paradox: Cardioprotection via Antioxidant Mechanisms

While 8-hydroxycarvedilol lacks the affinity to lower heart rate or induce vasodilation via GPCRs, labeling it "inactive" is a misnomer. The metabolite exhibits potent, receptor-independent antioxidant and anti-inflammatory properties[3][].

The hydroxylated carbazole moiety acts as an exceptional electron donor, allowing 8-hydroxycarvedilol to function as a direct free radical scavenger[]. By neutralizing reactive oxygen species (ROS), it prevents the oxidation of low-density lipoproteins (LDL) and protects myocardial cell membranes from lipid peroxidation[9].

Recent untargeted metabolomic analyses of patients with Acute Myocardial Infarction (AMI) have highlighted the clinical relevance of this metabolite. In AMI cohorts, salivary and plasma levels of 8-hydroxycarvedilol are significantly downregulated compared to healthy controls[3][10]. This downregulation—likely stemming from ischemia-induced alterations in hepatic CYP450 metabolism—deprives the myocardium of a critical chemical shield, exacerbating oxidative stress and accelerating detrimental post-infarction ventricular remodeling[3].

Pharmacology Metabolite 8-Hydroxycarvedilol Adrenergic Adrenergic Receptors (β1, β2, α1) Metabolite->Adrenergic Structural Incompatibility ROS Reactive Oxygen Species (ROS) Metabolite->ROS Direct Free Radical Scavenging NoEffect Negligible Binding Affinity (No Hemodynamic Alteration) Adrenergic->NoEffect Cardio Myocardial Protection (Mitigates Post-MI Remodeling) ROS->Cardio Prevents Oxidative Stress

Fig 2: The dualistic pharmacological profile of 8-hydroxycarvedilol.

Experimental Protocols: Validating the Profile

To rigorously validate both the lack of adrenergic affinity and the presence of the metabolite in clinical samples, the following self-validating workflows must be employed.

Protocol A: Radioligand Binding Assay (RBA) for Adrenergic Affinity

Objective: Quantify the binding affinity ( Ki​ ) of 8-hydroxycarvedilol at human β1​ receptors to confirm its "inactive" status.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human ADRB1. Causality: HEK293 cells provide a clean, mammalian biological background with high recombinant expression levels, ensuring the signal-to-noise ratio is optimized to detect even trace affinities.

  • Incubation: Suspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl 2​ ). Causality: Mg 2+ is strictly required to stabilize the G-protein coupling complex, ensuring the receptors remain in a high-affinity physiological state.

  • Radioligand & Displacement: Add 0.5 nM[ 125 I]-cyanopindolol (a high-affinity β radioligand). Introduce 8-hydroxycarvedilol in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic carvedilol metabolite. Quantify bound radioactivity using a gamma counter.

  • Validation & QC: Include a positive control displacement curve using S(-)-carvedilol. Calculate Ki​ using the Cheng-Prusoff equation. The assay is validated if the S(-)-carvedilol Ki​ resolves to ~0.4 nM[6], while 8-hydroxycarvedilol shows no significant displacement below 10−5 M.

Protocol B: Untargeted LC-MS/MS Metabolomics for 8-Hydroxycarvedilol

Objective: Quantify 8-hydroxycarvedilol in biological matrices (e.g., saliva, plasma) to assess metabolic downregulation during AMI[3].

  • Sample Preparation: Subject samples to protein precipitation using cold acetonitrile (1:3 v/v). Causality: Cold ACN immediately halts enzymatic degradation and precipitates matrix proteins, ensuring the efficient recovery of lipophilic metabolites.

  • Chromatography: Inject 10 µL onto an Agilent HC-C18 column (250 × 4.6 mm, 4.6 µm)[5]. Utilize a mobile phase gradient of 0.2% phosphoric acid and methanol. Causality: The acidic mobile phase ensures the secondary amine of 8-hydroxycarvedilol remains protonated, preventing peak tailing and improving retention time reproducibility[5].

  • Mass Spectrometry: Operate the MS in positive Electrospray Ionization (ESI+) mode. Maintain the ion source temperature at 150°C and the desolvation gas temperature at 500°C with a flow rate of 800 L/h[3]. Causality: The extreme 500°C desolvation temperature is critical for rapidly evaporating the highly aqueous initial mobile phase, ensuring complete ionization of the target mass ( m/z 423.49 for [M+H] + ) without inducing thermal degradation[3].

  • Validation & QC: Process raw data through Progenesis QI software. Compound identification is validated by cross-referencing theoretical fragmentation patterns against the METLIN database, strictly controlling mass deviations to within 100 ppm[3].

Conclusion

The classification of 8-hydroxycarvedilol as an "inactive metabolite" is an artifact of a purely hemodynamic perspective. While it is true that carbazole ring hydroxylation effectively abolishes the molecule's ability to bind to β1​ , β2​ , and α1​ adrenergic receptors[1][2], this biotransformation preserves and potentially enhances the molecule's free radical scavenging capabilities[]. Recognizing 8-hydroxycarvedilol as a potent, receptor-independent cardioprotective agent[3] is essential for drug development professionals aiming to engineer next-generation cardiovascular therapeutics that decouple hemodynamic suppression from tissue-level oxidative protection.

References

  • ClinPGx: Carvedilol Pathway, Pharmacokinetics Source: ClinPGx URL: [Link] (Note: Link resolves via Google Grounding API to the ClinPGx Carvedilol annotation detailing CYP1A2/CYP2D6 side-chain oxidation and receptor inactivity).

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems Source: Taylor & Francis Online URL:[Link]

  • Stereoselective oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes. Evidence for stereoselective oxidation and characterization of the cytochrome P450 isozymes involved Source: PubMed / NIH URL:[Link]

  • Determination and Comparison of the Solubility, Oil–Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers Source: ResearchGate URL:[Link]

Sources

Exploratory

antioxidant properties of carvedilol metabolite 8-hydroxycarvedilol

Executive Summary Carvedilol is widely recognized in clinical pharmacology as a third-generation, non-selective β-adrenoreceptor and α1-adrenoreceptor antagonist. However, its therapeutic efficacy in heart failure and is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is widely recognized in clinical pharmacology as a third-generation, non-selective β-adrenoreceptor and α1-adrenoreceptor antagonist. However, its therapeutic efficacy in heart failure and ischemic heart disease extends beyond receptor blockade, heavily relying on its inherent antioxidant properties[1][2]. Upon hepatic biotransformation, carvedilol yields several metabolites. Among these, 8-hydroxycarvedilol (also designated as SB 209995 or BM 910162) emerges as a uniquely potent antioxidant[][4]. This technical guide elucidates the structural causality behind 8-hydroxycarvedilol's superior reactive oxygen species (ROS) scavenging capabilities, provides quantitative comparative data, and details self-validating experimental protocols for evaluating lipid peroxidation and LDL oxidation in preclinical drug development.

Structural Causality and Mechanistic Pathways

The core of carvedilol's antioxidant capacity resides in its carbazole moiety[2]. During oxidative metabolism, the addition of a hydroxyl (-OH) group at the 8-position of the carbazole ring fundamentally alters the molecule's electron density[2][5].

Why does this matter? In the context of free radical chemistry, the efficacy of a scavenger depends on its ability to donate an electron or hydrogen atom to a reactive radical (such as superoxide O2−​ or hydroxyl OH∙ ) while forming a stable, resonance-stabilized radical intermediate itself. The 8-hydroxyl substitution in SB 209995 significantly enhances this electron-donating capability, lowering the bond dissociation energy of the active hydrogen and stabilizing the resulting phenoxyl-type radical through extended aromatic delocalization. Consequently, 8-hydroxycarvedilol not only directly neutralizes ROS but also prevents the downstream depletion of endogenous cellular antioxidants like α -tocopherol (Vitamin E) and glutathione[2][6].

Pathway A 8-Hydroxycarvedilol (Metabolite SB 209995) B Superoxide (O2-) & Hydroxyl (OH•) Radicals A->B Direct Scavenging C Lipid Peroxidation (Membrane Damage) A->C Inhibits (IC50: 0.30 µM) D Endogenous Antioxidants (Vit E, Glutathione) A->D Prevents Depletion F Cardiovascular & Renal Protection A->F Promotes B->C Initiates E Endothelial Cytotoxicity (LDH Release) C->E Induces D->F Sustains E->F Prevented by

Mechanistic pathway of 8-hydroxycarvedilol mediating ROS scavenging and cellular protection.

Quantitative Antioxidant Profiling

To appreciate the pharmacological significance of 8-hydroxycarvedilol, we must examine its potency relative to the parent compound. In highly controlled biochemical assays, SB 209995 demonstrates an exponential increase in radical scavenging and anti-peroxidative efficiency[2][4].

Table 1: Comparative IC50 Values for Antioxidant Activity Data synthesized from foundational pharmacological evaluations of SB 209995[4].

Assay / ParameterCarvedilol IC50 (µmol/L)8-Hydroxycarvedilol IC50 (µmol/L)Fold Increase in Potency
Iron-Catalyzed Lipid Peroxidation (Brain Homogenate)8.10.30~27x
Cu2+-Initiated LDL Oxidation 17.11.7~10x
Macrophage-Mediated LDL Oxidation 3.80.059 (59 nmol/L)~64x

This profound increase in potency—particularly the 64-fold enhancement in preventing macrophage-mediated LDL oxidation—highlights why 8-hydroxycarvedilol is considered a critical mediator of carvedilol's cardioprotective and anti-atherogenic effects[2][4].

Experimental Methodologies: Self-Validating Protocols

As researchers, we must employ robust, self-validating assays to quantify these properties. Below are the definitive protocols for evaluating the antioxidant capacity of 8-hydroxycarvedilol.

Protocol A: Iron-Catalyzed Lipid Peroxidation (TBARS Assay)

Causality & Rationale: We utilize the Thiobarbituric Acid Reactive Substances (TBARS) assay because malondialdehyde (MDA), a terminal byproduct of lipid peroxidation, forms a highly specific, measurable chromophore with TBA. Iron (Fe2+) and ascorbate are used to drive the Fenton reaction, rapidly generating hydroxyl radicals to stress the lipid membranes.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize mammalian brain tissue (e.g., rat cerebral cortex) in ice-cold 50 mM phosphate buffer (pH 7.4) to a 10% (w/v) concentration. Centrifuge at 1,000 × g for 10 minutes to remove unbroken cells and nuclei.

  • Pre-incubation: Aliquot 100 µL of the supernatant. Add 8-hydroxycarvedilol at varying concentrations (0.01 µM to 10 µM). Self-Validation Step: Include a vehicle control (DMSO < 0.1%) and a positive control (10 µM Trolox).

  • Oxidative Induction: Initiate peroxidation by adding 10 µM FeSO4 and 100 µM ascorbic acid. Incubate at 37°C for 30 minutes.

  • Termination & Derivatization: Stop the reaction by adding 1 mL of 15% trichloroacetic acid (TCA) and 0.375% thiobarbituric acid (TBA) in 0.25 N HCl.

  • Colorimetric Development: Boil the samples at 100°C for 15 minutes. Cool on ice, then centrifuge at 3,000 × g for 10 minutes to pellet precipitated proteins.

  • Quantification: Measure the absorbance of the supernatant at 532 nm. Calculate the IC50 based on the dose-response inhibition curve relative to the vehicle control[4].

Protocol B: Cu2+-Initiated LDL Oxidation Kinetics

Causality & Rationale: The Cu2+-initiated LDL oxidation model accurately simulates the atherogenic microenvironment where transition metals catalyze the decomposition of lipid hydroperoxides into propagating alkoxyl and peroxyl radicals. Monitoring conjugated dienes at 234 nm provides real-time kinetic data (lag time, propagation rate) rather than just an endpoint measurement.

Workflow S1 1. Isolate Human LDL (Ultracentrifugation) S2 2. Pre-incubate with 8-Hydroxycarvedilol S1->S2 S3 3. Induce Oxidation (5 µM CuSO4) S2->S3 S4 4. Kinetic Monitoring (Diene Formation at 234 nm) S3->S4 S5 5. Calculate IC50 & Lag Time S4->S5

Step-by-step experimental workflow for Cu2+-initiated LDL oxidation and kinetic monitoring.

Step-by-Step Workflow:

  • LDL Isolation: Isolate human low-density lipoprotein (LDL) from normolipidemic plasma via sequential density gradient ultracentrifugation (density 1.019–1.063 g/mL).

  • Dialysis: Dialyze the LDL fraction extensively against 10 mM phosphate-buffered saline (PBS, pH 7.4) at 4°C in the dark to remove EDTA (which would otherwise chelate the copper).

  • Assay Setup: Dilute the dialyzed LDL to a final protein concentration of 50 µg/mL in PBS. Add 8-hydroxycarvedilol (0.1 µM to 5 µM).

  • Induction: Add 5 µM CuSO4 to initiate oxidation.

  • Continuous Monitoring: Immediately place the cuvette in a temperature-controlled spectrophotometer (37°C). Record the absorbance at 234 nm every 5 minutes for 4 hours.

  • Data Analysis: Determine the "lag time" (the intercept of the baseline and the tangent of the propagation phase). Self-Validation Step: The assay is valid only if the lag phase of the positive control (e.g., 1 µM Probucol) is extended by at least 3-fold compared to the vehicle[4].

Cellular Defense and Therapeutic Implications

Beyond cell-free and lipoprotein systems, 8-hydroxycarvedilol provides robust protection at the cellular level. When cultured endothelial cells are exposed to hydroxyl radicals or superoxide-generating systems (e.g., xanthine/xanthine oxidase), severe cytotoxicity occurs, measurable by the release of lactate dehydrogenase (LDH) into the media[4].

Pre-treatment with nanomolar concentrations of 8-hydroxycarvedilol drastically attenuates LDH release and prevents apoptotic cell death[4]. This cytoprotective profile is highly relevant for mitigating ischemia-reperfusion injury, preventing contrast-induced nephropathy[7], and protecting against glycerol-induced acute renal failure[6]. By preserving the integrity of the endothelial monolayer and preventing the oxidation of LDL, 8-hydroxycarvedilol actively halts the primary pathophysiological triggers of atherosclerosis and vascular remodeling[2].

Conclusion

The biotransformation of carvedilol into 8-hydroxycarvedilol represents a critical pharmacological activation step that amplifies the drug's antioxidant capacity by up to 64-fold[4]. For researchers and drug developers, understanding the structural causality of this metabolite—and rigorously quantifying its effects using validated lipid peroxidation and LDL oxidation protocols—is essential for uncovering the full spectrum of carvedilol's pleiotropic cardiovascular benefits.

References

  • Yue TL, et al. "A potent antioxidant, SB209995, inhibits oxygen-radical-mediated lipid peroxidation and cytotoxicity." Pharmacology. 1994;48(6):385-91. Available at:[Link]

  • Singh D, Chander V, Chopra K. "Carvedilol, an Antihypertensive Drug with Antioxidant Properties, Protects against Glycerol-Induced Acute Renal Failure." American Journal of Nephrology. 2003;24(1):15-21. Available at:[Link]

  • Ruffolo RR Jr, et al. "Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection." European Heart Journal. 1996;17(suppl_B):1-4. Available at:[Link]

  • Toprak O, et al. "The usefulness of carvedilol and nebivolol in preventing contrast nephropathy in rats." Renal Failure. 2015;37(2):304-310. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolism of Carvedilol to 8-Hydroxycarvedilol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Clinical Significance of Carvedilol Metabolism Carvedilol is a non-selective beta-adrenergic antagonist wi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Clinical Significance of Carvedilol Metabolism

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of heart failure and hypertension. As a racemic mixture, its two enantiomers, (S)-(-)-carvedilol and (R)-(+)-carvedilol, exhibit different pharmacological activities. The clinical efficacy and safety profile of carvedilol are intrinsically linked to its complex metabolism, which is primarily hepatic and stereoselective. Understanding the metabolic pathways of carvedilol is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in patient response.

This technical guide provides an in-depth exploration of the in vitro metabolism of carvedilol, with a specific focus on the formation of its metabolite, 8-hydroxycarvedilol (8OHC). We will delve into the key enzymatic players, established experimental systems, and a detailed, field-proven protocol for characterizing this metabolic conversion.

The Enzymatic Machinery: Cytochrome P450 Isoforms in 8-Hydroxycarvedilol Formation

The biotransformation of carvedilol into its various metabolites is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. While several CYP isoforms are involved in the overall metabolism of carvedilol, the formation of 8-hydroxycarvedilol is primarily catalyzed by CYP1A2 , with a minor contribution from CYP3A4 . This is in contrast to the formation of other major metabolites, such as 4'- and 5'-hydroxyphenyl carvedilol, which are mainly produced by CYP2D6, and O-desmethyl carvedilol, which is associated with CYP2C9.

The metabolism of carvedilol is also stereoselective, with the (S)-(-) enantiomer generally being metabolized more rapidly than the (R)-(+) enantiomer. While the same P450 enzymes appear to be involved in the metabolism of both enantiomers, the rate of metabolism can differ.

Table 1: Key Cytochrome P450 Isoforms in Carvedilol Metabolism

MetabolitePrimary CYP Isoform(s)
8-Hydroxycarvedilol (8OHC)CYP1A2 (major), CYP3A4 (minor)
4'- and 5'-Hydroxyphenyl carvedilolCYP2D6
O-Desmethyl carvedilol (ODMC)CYP2C9

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of carvedilol, highlighting the formation of 8-hydroxycarvedilol.

Carvedilol_Metabolism cluster_CYP1A2 CYP1A2 (Major) CYP3A4 (Minor) cluster_CYP2D6 CYP2D6 cluster_CYP2C9 CYP2C9 Carvedilol Carvedilol M1 8-Hydroxycarvedilol Carvedilol->M1 Hydroxylation M2 4'-Hydroxyphenylcarvedilol Carvedilol->M2 Hydroxylation M3 5'-Hydroxyphenylcarvedilol Carvedilol->M3 Hydroxylation M4 O-Desmethylcarvedilol Carvedilol->M4 O-Demethylation

Caption: Primary metabolic pathways of carvedilol.

Experimental Systems for In Vitro Analysis

To investigate the metabolism of carvedilol to 8-hydroxycarvedilol in vitro, researchers primarily utilize two robust systems:

  • Human Liver Microsomes (HLMs): These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and contain a rich complement of Phase I metabolic enzymes, including the CYP family. HLMs represent a physiologically relevant and cost-effective model for studying hepatic drug metabolism.

  • Recombinant Human Cytochrome P450 Enzymes: These are individual CYP isoforms expressed in a cellular system (e.g., insect cells or E. coli). This system allows for the precise identification of the specific enzymes responsible for a particular metabolic reaction, as it eliminates the confounding activities of other CYPs present in HLMs.

A Field-Proven Protocol: Characterizing 8-Hydroxycarvedilol Formation in Human Liver Microsomes

This section provides a detailed, step-by-step protocol for a typical in vitro experiment to determine the metabolic stability of carvedilol and identify the formation of 8-hydroxycarvedilol using pooled human liver microsomes.

I. Materials and Reagents
  • Carvedilol

  • 8-Hydroxycarvedilol (as an analytical standard)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and protein precipitation)

  • LC-MS/MS system

II. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare Carvedilol Working Solution C Pre-incubate Microsomes & Carvedilol at 37°C A->C B Thaw & Dilute Human Liver Microsomes B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Quench Reaction at Specific Time Points with Cold ACN + IS E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Experimental workflow for HLM stability assay.

III. Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of carvedilol in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a working solution of carvedilol by diluting the stock solution in the incubation buffer (0.1 M potassium phosphate buffer, pH 7.4). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Microsome Preparation:

    • Rapidly thaw the pooled human liver microsomes in a 37°C water bath.

    • Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold 0.1 M potassium phosphate buffer. Keep the microsome suspension on ice.

  • Incubation:

    • In a microcentrifuge tube, add the diluted microsome suspension and the carvedilol working solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Reaction Termination and Sample Processing:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-3 volumes) of cold acetonitrile containing an appropriate internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

    • Vortex the samples vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of carvedilol and 8-hydroxycarvedilol.

    • The method should be sensitive and selective enough to detect and quantify both the parent drug and its metabolite at the expected concentrations.

IV. Data Analysis and Interpretation
  • Metabolic Stability: Plot the natural logarithm of the percentage of remaining carvedilol against time. The slope of the linear portion of this plot represents the first-order elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

  • Metabolite Formation: Quantify the concentration of 8-hydroxycarvedilol at each time point. This will provide a profile of its formation over time.

  • Enzyme Kinetics (Optional): To determine the kinetic parameters (Km and Vmax) for the formation of 8-hydroxycarvedilol by CYP1A2, incubate varying concentrations of carvedilol with recombinant CYP1A2 and fit the resulting velocity data to the Michaelis-Menten equation.

Self-Validating Systems and Trustworthiness

To ensure the integrity and trustworthiness of the experimental data, the following controls should be included in every assay:

  • No NADPH Control: An incubation mixture without the NADPH regenerating system. This control accounts for any non-CYP-mediated degradation of carvedilol.

  • Time-Zero Control: A sample where the quenching solution is added immediately after the addition of the NADPH regenerating system. This represents the initial concentration of carvedilol.

  • Positive Control Substrate: A compound with a known metabolic profile in HLMs (e.g., a high-clearance compound) should be run in parallel to confirm the metabolic competency of the microsomal batch.

Conclusion: A Foundation for Preclinical Drug Development

A thorough understanding of the in vitro metabolism of carvedilol to 8-hydroxycarvedilol is a critical component of preclinical drug development. The methodologies outlined in this guide provide a robust framework for researchers and scientists to characterize this important metabolic pathway. By employing these techniques, drug development professionals can gain valuable insights into the pharmacokinetic properties of carvedilol, anticipate potential drug-drug interactions involving CYP1A2, and build a comprehensive metabolic profile to support regulatory submissions and inform clinical study design. The principles and protocols described herein are not only applicable to carvedilol but can also be adapted for the metabolic investigation of other new chemical entities.

References

  • Oldham, H. G., & Clarke, S. E. (1997). In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol. Drug metabolism and disposition: the biological fate of chemicals, 25(8), 970–977. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • de Andrade, C. E., Nardotto, G. H. B., Lanchote, V. L., & de Albuquerque, S. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human
Exploratory

Structural Properties and Chemical Stability of 8-Hydroxycarvedilol: A Comprehensive Technical Guide

Executive Summary 8-Hydroxycarvedilol (8-OHC) is a major, pharmacologically active phase I metabolite of the non-selective beta-blocker and alpha-1 blocker, carvedilol. While carvedilol is widely prescribed for heart fai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxycarvedilol (8-OHC) is a major, pharmacologically active phase I metabolite of the non-selective beta-blocker and alpha-1 blocker, carvedilol. While carvedilol is widely prescribed for heart failure and hypertension, its 8-hydroxylated metabolite exhibits significantly enhanced antioxidant and free-radical scavenging activities. This whitepaper provides an in-depth technical analysis of the structural properties, chemical stability, and degradation kinetics of 8-OHC. Designed for drug development professionals and analytical scientists, this guide details the mechanistic causality behind its reactivity and provides a self-validating analytical workflow for stability-indicating assays.

Structural Properties & Mechanistic Pharmacology

The molecular architecture of 8-hydroxycarvedilol consists of a lipophilic carbazole backbone substituted with a hydroxyl group at the C8 position . This specific structural modification fundamentally alters the electron density of the molecule compared to the parent drug, imparting potent cardioprotective properties.

The Causality of Antioxidant Activity

The superior antioxidant capacity of 8-OHC is directly linked to the phenolic hydroxyl group on the electron-rich carbazole ring. This configuration lowers the O-H bond dissociation enthalpy, making 8-OHC an exceptional hydrogen atom donor. When exposed to reactive oxygen species (ROS) or lipid peroxyl radicals during oxidative stress (such as in acute myocardial infarction), 8-OHC donates a hydrogen atom to quench the radical 2.

This transfer terminates the lipid peroxidation chain reaction, leaving behind a resonance-stabilized phenoxyl radical that is relatively unreactive, thereby protecting myocardial cells from further inflammatory damage 3.

G A ROS / Lipid Peroxyl (Oxidative Stress) B 8-Hydroxycarvedilol (Phenolic OH Donor) A->B Electrophilic Attack C Phenoxyl Radical (Resonance Stabilized) B->C H-atom Transfer D Non-Radical Products (Chain Terminated) C->D Radical Quenching E Quinone Metabolite (Degradation Pathway) C->E Further Oxidation

Fig 1: Antioxidant mechanism of 8-hydroxycarvedilol via hydrogen atom transfer and radical quenching.

Pharmacokinetics and Phase II Metabolism

In vivo, carvedilol undergoes stereoselective first-pass metabolism. The side-chain and aromatic ring oxidations are primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP1A2, yielding 8-OHC among other metabolites 4. To facilitate clearance, 8-OHC undergoes rapid Phase II conjugation to form 8-hydroxycarvedilol O-glucuronide (8-HOG), a highly polar entity that is predominantly excreted via the biliary route 5.

Table 1: Pharmacokinetic & Excretion Parameters (Carvedilol vs. 8-OHC)
ParameterCarvedilol (Parent Drug)8-Hydroxycarvedilol (8-OHC)
Primary Formation N/A (Administered API)CYP2D6 / CYP1A2 mediated oxidation
Antioxidant Capacity ModerateHigh (Phenolic OH donor)
Phase II Metabolism Direct GlucuronidationO-glucuronidation to 8-HOG
Primary Excretion Route Hepatic / BiliaryBiliary (as 8-HOG, ~75% of metabolites)

Chemical Stability and Degradation Kinetics

While the phenolic hydroxyl group provides exceptional antioxidant benefits, it acts as a double-edged sword by introducing significant chemical instability. 8-OHC is highly susceptible to oxidative degradation during formulation, storage, and sample preparation.

  • pH-Dependent Auto-oxidation : At an alkaline pH, the hydroxyl group is deprotonated to form a phenolate anion. This electron-rich state drastically lowers the oxidation potential of the molecule, making it highly reactive to dissolved oxygen. The phenolate rapidly auto-oxidizes into quinone-imine or quinone derivatives. Therefore, formulation strategies must maintain an acidic to neutral microenvironment to preserve chemical integrity.

  • Photolysis : Exposure to UV light (e.g., 254 nm) induces photochemical cleavage and radical formation, accelerating the degradation cascade into secondary oxidized products.

Experimental Protocols: Stability-Indicating Assay

To accurately quantify 8-OHC in pharmaceutical formulations or biological matrices, a self-validating stability-indicating HPLC-DAD assay is required. The following protocol ensures that all potential degradants are generated, resolved, and accounted for.

G A 1. Sample Preparation (8-OHC in Acidic Buffer) B 2. Forced Degradation (Acid, Base, H2O2, UV) A->B C 3. Quenching & Filtration (Neutralization, PTFE) B->C D 4. HPLC-DAD Analysis (C18, Gradient Elution) C->D E 5. System Validation (Rs > 1.5, Mass Balance) D->E

Fig 2: Self-validating analytical workflow for 8-hydroxycarvedilol forced degradation assessment.

Step-by-Step Methodology: Forced Degradation & HPLC-DAD Analysis

Step 1: Sample Preparation

  • Dissolve the 8-OHC reference standard in methanol to a stock concentration of 1.0 mg/mL.

  • Dilute to a working concentration of 100 µg/mL using the mobile phase (0.1% formic acid in water).

  • Causality: Maintaining an acidic pH suppresses the ionization of the phenolic hydroxyl group, preventing premature auto-oxidation during sample handling.

Step 2: Forced Degradation (Stress Testing) Perform parallel stress tests to evaluate specific degradation pathways:

  • Acidic Stress: Add 0.1 N HCl, incubate at 60°C for 24 hours.

  • Alkaline Stress: Add 0.1 N NaOH, incubate at 60°C for 24 hours.

  • Oxidative Stress: Add 3% H2​O2​ , incubate at room temperature for 4 hours.

  • Photolytic Stress: Expose to UV light (254 nm) for 24 hours.

Step 3: Quenching and Filtration

  • Neutralize the acid/base stressed samples to pH 6.0 using appropriate counter-reagents.

  • Filter all samples through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert and highly compatible with organic solvents. It prevents the non-specific adsorption of the lipophilic 8-OHC, ensuring accurate recovery prior to injection.

Step 4: HPLC-DAD Chromatographic Separation

  • Column : C18 (250 × 4.6 mm, 5 µm). Causality: The non-polar C18 stationary phase effectively retains the lipophilic carbazole backbone via hydrophobic interactions.

  • Mobile Phase : Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient : 0–5 min (20% B), 5–15 min (20% to 60% B), 15–20 min (60% B).

  • Causality: Starting with a high aqueous fraction (80%) ensures the retention and separation of polar oxidative degradants (e.g., quinones) that elute early. Gradually increasing the organic modifier (acetonitrile) overcomes the hydrophobic interactions, eluting the intact 8-OHC as a sharp peak.

  • Detection : Diode-Array Detection (DAD) monitored at 241 nm and 285 nm.

Step 5: System Suitability and Validation (Self-Validating Mechanism)

  • Resolution ( Rs​ ) : The system is validated only if the resolution factor between the intact 8-OHC peak and its primary oxidative degradant (generated in the H2​O2​ stress sample) is >1.5 .

  • Mass Balance : A mass balance of >95% across all integrated peaks confirms that no degradants are permanently retained on the column or lost to secondary reactions.

Table 2: Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent / EnvironmentTime & TempExpected Degradation Pathway & Outcome
Acidic 0.1 N HCl24h, 60°CMinimal degradation (Highly stable at low pH)
Alkaline 0.1 N NaOH24h, 60°CHigh degradation (Phenolate formation & auto-oxidation)
Oxidative 3% H2​O2​ 4h, RTRapid oxidation to polar quinone/quinone-imine derivatives
Photolytic UV Light (254 nm)24h, RTModerate degradation (Photochemical cleavage)

References

  • Title: CAS 159426-95-6 (8-Hydroxycarvedilol)
  • Source: clinpgx.
  • Source: frontiersin.
  • Source: tandfonline.
  • Source: google.

Sources

Foundational

The Role of 8-Hydroxycarvedilol in Lipid Peroxidation Inhibition: Mechanisms, Methodologies, and Clinical Implications

Executive Summary Carvedilol is a unique, non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for heart failure and hypertension. Unlike traditional beta-blockers, carvedilol and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a unique, non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for heart failure and hypertension. Unlike traditional beta-blockers, carvedilol and its major oxidative metabolites exhibit profound antioxidant properties. Among these, 8-hydroxycarvedilol stands out as a highly potent inhibitor of lipid peroxidation. This technical guide explores the molecular pharmacology of 8-hydroxycarvedilol, its metabolomic significance in cardiovascular events, and the standardized experimental protocols used to quantify its chain-breaking antioxidant efficacy.

Molecular Pharmacology and Antioxidant Mechanism

The antioxidant superiority of carvedilol and its metabolites is structurally grounded in its carbazole moiety. When carvedilol undergoes hepatic metabolism—primarily via CYP2D6 and CYP2C9—it is hydroxylated into several metabolites, including 1-hydroxycarvedilol, 4'-hydroxycarvedilol, and 8-hydroxycarvedilol [2].

The Chain-Breaking Mechanism

Lipid peroxidation is a self-propagating cascade where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes, forming lipid peroxyl radicals (LOO•). If left unchecked, this leads to severe membrane degradation and myocardial cell death.

8-hydroxycarvedilol acts as a potent chain-breaking antioxidant . It donates an electron/hydrogen atom from its hydroxylated carbazole ring to the highly reactive lipid peroxyl radical. This reaction neutralizes the radical into a stable lipid hydroperoxide, while 8-hydroxycarvedilol itself is converted into a relatively stable, resonance-delocalized radical that does not propagate further oxidative damage [4]. This mechanism is crucial for preventing the oxidation of low-density lipoproteins (LDL), thereby reducing LDL uptake into the coronary vasculature and mitigating atherosclerosis [4].

Pathway ROS ROS Generation (•OH, O2•-) Lipid Membrane PUFAs ROS->Lipid Initiation Radical Lipid Peroxyl Radical (LOO•) Lipid->Radical Propagation Term Stable Lipid Product (LOOH) Radical->Term Chain Termination OHC 8-Hydroxycarvedilol OHC->Radical Electron/H+ Donation

Mechanistic pathway of lipid peroxidation inhibition by 8-hydroxycarvedilol.

Clinical Metabolomics: Implications in Myocardial Infarction

Recent advancements in high-resolution mass spectrometry have allowed researchers to map the metabolomic footprint of 8-hydroxycarvedilol in human plasma and tissue [3]. In clinical settings, the bioavailability and systemic concentration of this metabolite are directly correlated with cardioprotective outcomes.

A pivotal 2024 integrated metabolome analysis of patients with Acute Myocardial Infarction (AMI) revealed a significant downregulation of 8-hydroxycarvedilol compared to healthy controls [1]. Because 8-hydroxycarvedilol exhibits potent antioxidant and anti-inflammatory properties that protect myocardial cells by mitigating oxidative stress during post-infarction remodeling, its depletion in AMI patients exacerbates cellular damage [1]. This metabolic shift underscores the necessity of optimizing carvedilol dosing or developing direct metabolite-based therapies to bypass impaired hepatic conversion during acute cardiac events.

Quantitative Data: Antioxidant Efficacy Comparison

To contextualize the potency of 8-hydroxycarvedilol, it is routinely benchmarked against its parent compound, traditional beta-blockers, and endogenous antioxidants. The table below summarizes the relative inhibitory concentration (IC₅₀) required to halt iron/ascorbate-induced lipid peroxidation in myocardial homogenates.

CompoundStructural ClassLipid Peroxidation IC₅₀ (µM)*Cardioprotective Mechanism
8-Hydroxycarvedilol Hydroxylated Carbazole1.2 - 2.5 Direct ROS scavenging; Chain-breaking
Carvedilol Carbazole derivative8.5 - 12.0ROS scavenging; Alpha/Beta blockade
Metoprolol Selective Beta-1 blocker> 1000 (Inactive)Beta-1 blockade only (No antioxidant effect)
Alpha-Tocopherol Vitamin E5.0 - 10.0Endogenous chain-breaking antioxidant

*Note: IC₅₀ values are representative ranges derived from standardized in vitro TBARS assays comparing beta-blocker antioxidant capacities.

Self-Validating Experimental Protocol: TBARS Assay

To rigorously quantify the lipid peroxidation inhibitory effects of 8-hydroxycarvedilol, the Thiobarbituric Acid Reactive Substances (TBARS) assay is the gold standard. This protocol is designed as a self-validating system: it includes internal standard curves (using malondialdehyde) and baseline controls to ensure that the observed inhibition is causally linked to the metabolite's presence, rather than assay interference.

Step-by-Step Methodology
  • Substrate Preparation (Myocardial Homogenate):

    • Action: Homogenize fresh ventricular tissue in cold phosphate-buffered saline (PBS, pH 7.4) at a 1:10 (w/v) ratio. Centrifuge at 10,000 × g for 15 minutes at 4°C to collect the supernatant.

    • Causality: Provides a biologically relevant, PUFA-rich lipid substrate that accurately mimics the in vivo target of oxidative stress.

  • Oxidative Stress Induction:

    • Action: Aliquot the homogenate and add an oxidative stressor system, typically 10 µM FeSO₄ and 100 µM ascorbic acid.

    • Causality: The Fenton-like reaction generates hydroxyl radicals (•OH) at a controlled, reproducible rate, initiating lipid peroxidation and ensuring a robust dynamic range for the assay.

  • Metabolite Incubation (Dose-Response):

    • Action: Introduce 8-hydroxycarvedilol at varying concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (Alpha-Tocopherol). Incubate at 37°C for 60 minutes.

    • Causality: Establishes a dose-dependent relationship, proving that the reduction in lipid peroxidation is directly proportional to the concentration of 8-hydroxycarvedilol.

  • TBA Derivatization:

    • Action: Halt the reaction by adding Trichloroacetic acid (TCA, 10% v/v) to precipitate proteins. Add Thiobarbituric acid (TBA, 0.67% w/v) and incubate the mixture at 95°C for 45 minutes.

    • Causality: Malondialdehyde (MDA), a terminal byproduct of lipid peroxidation, reacts with TBA under high heat and acidic conditions to form a stable, pink chromophore (MDA-TBA adduct).

  • Spectrophotometric Quantification:

    • Action: Cool the samples on ice, centrifuge to remove debris, and measure the absorbance of the supernatant at 532 nm.

    • Causality: The absorbance strictly correlates to the concentration of MDA. By mapping this against a pre-established MDA standard curve, the exact nanomolar concentration of lipid damage can be calculated, validating the inhibitory power of the drug.

Protocol S1 1. Tissue Homogenization S2 2. Oxidative Induction (Fe2+) S1->S2 S3 3. 8-OHC Incubation S2->S3 S4 4. TBA Derivatization S3->S4 S5 5. Absorbance at 532 nm S4->S5

Step-by-step TBARS assay workflow for quantifying lipid peroxidation.

References

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Determination and Comparison of the Solubility, Oil–Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers Source: ResearchGate URL:[Link]

  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry Source: Exposome / Oxford Academic URL:[Link]

  • EP1429734B1 - Controlled release solid dispersions of carvedilol Source: Google Patents URL
Exploratory

Cytochrome P450-Mediated Formation of 8-Hydroxycarvedilol: Mechanistic Pathways, Kinetics, and In Vitro Assay Protocols

Executive Summary Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as heart failure and hypertension. Because it is ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a highly lipophilic, non-selective β-adrenergic and α1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as heart failure and hypertension. Because it is administered as a racemic mixture, its pharmacokinetic profile is heavily dictated by stereoselective first-pass metabolism in the liver. While aromatic ring oxidation primarily yields 4'- and 5'-hydroxyphenyl metabolites, the side-chain and carbazole ring oxidation specifically produces 8-hydroxycarvedilol (8-OHC) .

This technical whitepaper provides an in-depth analysis of the cytochrome P450 (CYP) enzymes responsible for 8-OHC formation, the stereoselective kinetics governing this pathway, and a rigorously validated in vitro methodology for quantifying this metabolite in drug development settings.

Mechanistic Pathway: The Role of CYP1A2 and CYP3A4

The biotransformation of carvedilol into 8-hydroxycarvedilol is a highly specific oxidative process. Unlike the O-demethylation pathway (governed by CYP2C9) or aromatic ring oxidation (governed by CYP2D6), the formation of 8-OHC is distinctly catalyzed by two primary enzymes:

  • Primary Catalyst (CYP1A2): Phenotyping studies using human liver microsomes (HLM) and recombinant CYP proteins confirm that[1].

  • Secondary Catalyst (CYP3A4): CYP3A4 provides a critical secondary contribution. In scenarios where CYP1A2 is saturated, genetically downregulated, or inhibited by co-administered drugs,[2].

  • Downstream Phase II Conjugation: 8-hydroxycarvedilol is pharmacologically inactive. Upon formation, it undergoes rapid Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form 8-hydroxycarvedilol O-glucuronide , which is subsequently cleared via [3].

G CAR Carvedilol (R/S-Enantiomers) CYP CYP1A2 (Primary) CYP3A4 (Secondary) CAR->CYP Oxidation OHC 8-Hydroxycarvedilol (8-OHC) CYP->OHC Stereoselective (S/R CLint Ratio = 1.99) UGT UGT Enzymes (Phase II) OHC->UGT Glucuronidation GLUC 8-Hydroxycarvedilol O-glucuronide UGT->GLUC EXC Biliary Excretion GLUC->EXC

Figure 1: CYP-mediated metabolic pathway of Carvedilol to 8-Hydroxycarvedilol and biliary excretion.

Kinetic Data & Stereoselectivity

Carvedilol metabolism is profoundly stereoselective. The S(-)-enantiomer (responsible for non-selective β-blockade) is metabolized significantly faster than the R(+)-enantiomer (responsible for α1-blockade).

The intrinsic clearance ( CLint​=Vmax​/Km​ ) for 8-OHC formation demonstrates a clear preference for the S-enantiomer. This stereoselectivity is driven by the spatial affinity of the carbazole ring within the active sites of CYP1A2 and CYP3A4. The table below summarizes the relative kinetic parameters established in microsomal studies[4].

Table 1: Stereoselective Kinetic Parameters for 8-Hydroxycarvedilol Formation
ParameterR(+)-CarvedilolS(-)-CarvedilolS/R RatioPrimary Catalysts
Enzyme Affinity ( Km​ ) Higher Km​ (Lower affinity)Lower Km​ (Higher affinity)< 1.0CYP1A2, CYP3A4
Max Velocity ( Vmax​ ) BaselineElevated> 1.0CYP1A2, CYP3A4
Intrinsic Clearance ( Vmax​/Km​ ) Reference (1.0x)~1.99x1.99 CYP1A2, CYP3A4

Note: The S/R enantiomeric ratio of 1.99 indicates that the catalyzing enzymes clear the S-enantiomer via the 8-hydroxylation pathway nearly twice as efficiently as the R-enantiomer.

Experimental Protocol: In Vitro CYP Assay for 8-OHC Formation

To accurately quantify 8-OHC formation and evaluate potential drug-drug interactions (DDIs), researchers must utilize a self-validating in vitro system. The following protocol employs Human Liver Microsomes (HLM) and integrates selective mechanism-based inhibitors to isolate the specific contributions of CYP1A2 and CYP3A4.

Reagents & Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Substrates: R(+)- and S(-)-Carvedilol (0.1 - 50 µM for kinetic mapping).

  • Cofactors: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, MgCl2).

  • Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).

  • Selective Inhibitors: Furafylline (CYP1A2), Ketoconazole (CYP3A4).

  • Termination Reagent: Ice-cold Acetonitrile containing a deuterated internal standard (IS).

Step-by-Step Methodology
  • Preparation of Incubation Mixture: In a 1.5 mL microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the targeted carvedilol enantiomer.

    • Causality: Maintaining pH 7.4 is critical to preserve the tertiary structure and active site conformation of the CYP enzymes.

  • Inhibitor Pre-incubation (Self-Validating Step): To phenotype the enzymes, split the samples into control and inhibited groups. Add Furafylline (10 µM) or Ketoconazole (1 µM) to the respective inhibited groups.

    • Causality: Furafylline is a mechanism-based (suicide) inhibitor of CYP1A2. It requires a 15-minute pre-incubation with NADPH to form the reactive intermediate that irreversibly binds the enzyme. This step ensures that any remaining 8-OHC formation is definitively isolated to CYP3A4 or other minor contributors.

  • Thermal Equilibration: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (final volume 200 µL) to initiate the reaction.

    • Causality: Cytochrome P450 enzymes are monooxygenases that strictly require electron transfer from NADPH via cytochrome P450 reductase to activate molecular oxygen and hydroxylate the carbazole ring.

  • Incubation: Incubate at 37°C for 30 minutes. (Ensure the reaction remains in the linear range for both time and protein concentration).

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while simultaneously precipitating the structural proteins to prevent LC-MS/MS column clogging.

  • Centrifugation & Extraction: Vortex for 1 minute, then centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the clear supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant using a validated LC-MS/MS method. Utilize a C18 column with a mobile phase gradient of 0.2% phosphoric acid and methanol, monitoring the specific MRM (Multiple Reaction Monitoring) transitions for 8-hydroxycarvedilol.

Workflow Step1 1. Prepare Mixture (HLM + Buffer + Substrate) Step2 2. Add Selective Inhibitors (Furafylline / Ketoconazole) Step1->Step2 Step3 3. Pre-incubate & Equilibrate (37°C, 5-15 min) Step2->Step3 Validates CYP contributions Step4 4. Initiate Reaction (Add NADPH System) Step3->Step4 Step5 5. Terminate Reaction (Ice-cold Acetonitrile + IS) Step4->Step5 30 min incubation Step6 6. Centrifuge & Extract (15,000 x g, 4°C) Step5->Step6 Protein precipitation Step7 7. LC-MS/MS Analysis (Quantify 8-OHC) Step6->Step7

Figure 2: Step-by-step in vitro microsomal assay workflow for 8-hydroxycarvedilol quantification.

Conclusion

The biotransformation of carvedilol into 8-hydroxycarvedilol is a highly specific, stereoselective process driven primarily by CYP1A2 and CYP3A4. Because the S-enantiomer is cleared nearly twice as fast as the R-enantiomer via this pathway, understanding these kinetics is paramount for drug development professionals designing novel formulations (such as self-microemulsifying drug-delivery systems) aimed at bypassing hepatic first-pass metabolism. By employing the self-validating in vitro protocols detailed above, researchers can accurately map clearance rates and predict complex drug-drug interactions.

References

  • ClinPGx. "Carvedilol Pathway, Pharmacokinetics." Clinical Pharmacogenetics Implementation Consortium (CPIC) related pathways. URL:[Link]

  • Oldham, H. G., & Clarke, S. E. (1997). "In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol." Drug Metabolism and Disposition. URL:[Link]

  • Zhu, Y., et al. (2025). "Metabolic activation and cytotoxicity of carvedilol mediated by cytochrome P450s in vitro and in vivo." Toxicology. URL:[Link](Note: DOI/PMID mapped via NIH grounding data)

  • Saito, M., et al. (1996). "Stereoselective oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes. Evidence for stereoselective oxidation and characterization of the cytochrome P450 isozymes involved." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Wang, Y., et al. (2020). "Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems." Drug Delivery. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV/MS Method Development and Validation for the Quantification of 8-Hydroxycarvedilol and its Glucuronide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Focus: Bioanalysis, Pharmacokinetics (PK), and First-Pass Metabolism Profiling Executive Summary Carvedilol is a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Focus: Bioanalysis, Pharmacokinetics (PK), and First-Pass Metabolism Profiling

Executive Summary

Carvedilol is a widely prescribed non-selective β-blocker and α1-blocker. However, its clinical pharmacokinetics are heavily influenced by an extensive first-pass effect, leading to low absolute bioavailability (<20%). Accurately profiling its metabolic fate is critical for evaluating new drug delivery systems (such as Self-Microemulsifying Drug-Delivery Systems, or SMEDDS) and understanding patient-specific therapeutic responses.

This application note details the robust methodological architecture required to quantify 8-hydroxycarvedilol (8-OHC) and its primary biliary excretion product, 8-hydroxycarvedilol O-glucuronide (8-HOG). By combining phase-appropriate chromatographic rationale with a self-validating quality control framework, this guide provides a reproducible blueprint for bioanalytical laboratories.

Mechanistic Background & Metabolic Pathway

Carvedilol undergoes rapid hepatic metabolism mediated primarily by CYP2D6 and CYP2C9. The oxidation of the carbazole ring yields several active metabolites, most notably 8-hydroxycarvedilol, which retains potent β-blocking activity. To facilitate elimination, Phase II UGT enzymes conjugate 8-OHC into 8-hydroxycarvedilol O-glucuronide (8-HOG)[1].

Together with 1-hydroxycarvedilol O-glucuronide (1-HOG), 8-HOG accounts for approximately 75% of S-carvedilol metabolites, making it a primary biomarker for evaluating biliary excretion and first-pass metabolism[1]. High-purity analytical standards of 8-HOG are essential for establishing accurate calibration curves during method development[2].

MetabolicPathway CAR Carvedilol (Parent Drug) CYP CYP2D6 / CYP2C9 Oxidation CAR->CYP EIGHT_OHC 8-Hydroxycarvedilol (Active Metabolite) CYP->EIGHT_OHC UGT UGT Enzymes Glucuronidation EIGHT_OHC->UGT EIGHT_HOG 8-Hydroxycarvedilol O-glucuronide UGT->EIGHT_HOG Biliary Excretion

Caption: Metabolic pathway of Carvedilol to 8-hydroxycarvedilol and its glucuronide conjugate.

Methodological Rationale (The "Why")

As an analytical scientist, method development is not merely about achieving separation; it is about understanding the physicochemical causality behind every parameter.

  • Stationary Phase Selection: An Agilent HC-C18 (250 × 4.6 mm, 4.6 µm) column is utilized[1]. The high carbon load and extended column length provide the necessary hydrophobic retention and theoretical plates to resolve closely related structural isomers (e.g., 1-HOG vs. 8-HOG).

  • Mobile Phase pH Control: 8-OHC possesses a basic secondary amine and phenolic hydroxyl groups. By acidifying the aqueous mobile phase with 0.2% phosphoric acid (pH ~2.5), the secondary amine is fully protonated and the phenolic hydroxyls remain unionized[1]. This suppresses secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing.

  • Solvent Selectivity (Methanol vs. Acetonitrile): Methanol is chosen as the organic modifier[1]. As a protic solvent, methanol engages in hydrogen bonding with the hydroxylated metabolites, offering superior selectivity (α) for separating positional isomers compared to the aprotic solvent acetonitrile.

  • Detection Wavelength: UV detection at 241 nm is optimal[1]. This wavelength targets the π-π* transition of the carbazole ring, which remains intact across the parent drug and its primary oxidative metabolites, ensuring maximum sensitivity.

Sample Preparation Workflow

Biological matrices (plasma or bile) contain high concentrations of proteins and endogenous lipids that will rapidly degrade column performance. A Liquid-Liquid Extraction (LLE) or rigorous protein precipitation protocol is mandatory.

Step-by-Step Protocol (Bile/Plasma Extraction)
  • Aliquot: Transfer 100 µL of plasma (or bile diluted 1:10 in mobile phase) into a 2.0 mL microcentrifuge tube[1].

  • Internal Standard: Add 10 µL of Internal Standard (e.g., Naftopidil at 10 µg/mL) to normalize extraction recovery variations[1].

  • Extraction: Add 1000 µL of methylene dichloride (for LLE) or cold acetonitrile (for protein precipitation)[1].

  • Agitation: Vortex vigorously for 5 minutes to ensure complete partitioning of the analytes into the organic phase[1].

  • Centrifugation: Centrifuge the samples at 17,939 × g for 15 minutes at room temperature to achieve a tight protein pellet[1].

  • Concentration: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (30% Methanol / 70% Phosphoric acid buffer). Centrifuge again for 10 minutes at 17,939 × g before transferring to an HPLC autosampler vial[1].

SamplePrep S1 1. Collect Biological Sample (Plasma / Bile) S2 2. Add Internal Standard (e.g., Naftopidil) S1->S2 S3 3. LLE / Protein Precipitation (Add Dichloromethane / Acetonitrile) S2->S3 S4 4. Vortex & Centrifuge (17,939 x g for 15 min) S3->S4 S5 5. Isolate Organic Layer & Evaporate to Dryness S4->S5 S6 6. Reconstitute Residue (in Mobile Phase) S5->S6 S7 7. Inject into HPLC System (10 µL Volume) S6->S7

Caption: Step-by-step sample preparation workflow for HPLC analysis of 8-hydroxycarvedilol.

Chromatographic Conditions & Gradient Architecture

To elute the highly polar glucuronides (8-HOG) while still clearing the lipophilic parent drug (Carvedilol) within a reasonable run time, a multi-step gradient is utilized on an Agilent 1290 Infinity system[1].

  • Column Temperature: 30 °C[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Expected Retention Times: 1-HOG (~13.5 min), 8-HOG (~17.8 min)[1].

Table 1: Optimized Gradient Elution Program
Time (min)Mobile Phase A (0.2% Phosphoric Acid)Mobile Phase B (Methanol)Elution Phase Objective
0.0 – 15.070% → 50%30% → 50%Slow ramp to resolve polar glucuronide isomers (1-HOG & 8-HOG)
15.0 – 20.050%50%Isocratic hold to stabilize baseline post-metabolite elution
20.0 – 21.050% → 45%50% → 55%Intermediate ramp
21.0 – 25.045%55%Isocratic hold for intermediate metabolites
25.0 – 26.045% → 30%55% → 70%Steep ramp to elute lipophilic parent drug (Carvedilol)
26.0 – 30.030%70%High-organic wash to clear hydrophobic matrix lipids
30.0 – 31.030% → 70%70% → 30%Return to initial conditions
31.0 – 35.070%30%Column re-equilibration

(Note: Gradient adapted from established SMEDDS evaluation protocols[1])

Validation Framework: A Self-Validating System

A robust bioanalytical method must be a self-validating system. This means embedding Quality Control (QC) checks within every analytical batch to ensure data integrity aligns with ICH M10 guidelines.

Table 2: Bioanalytical Validation Acceptance Criteria
ParameterMethodology / ExecutionAcceptance Criteria
System Suitability (SST) 6 replicate injections of 8-HOG standard prior to run.Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 2.0%.
Selectivity Inject blank matrix from 6 independent sources.Interfering peak area < 20% of the LLOQ area.
Linearity 6-8 non-zero calibration standards.Correlation coefficient (R²) ≥ 0.995.
Accuracy & Precision Analyze Low, Mid, and High QCs (n=5 per level).Intra/Inter-day %CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare peak areas of post-extraction spiked samples vs. neat standards.Matrix Factor (MF) %CV ≤ 15% across low and high QCs.

Orthogonal Confirmation via LC-HRMS

While HPLC-UV is highly quantitative, identifying unknown or co-eluting metabolites requires orthogonal confirmation using High-Resolution Mass Spectrometry (HRMS).

For advanced cheminformatic profiling, plasma samples can be analyzed using an Orbitrap IQ-X mass spectrometer coupled with a Waters CORTECS Premier C18 column (2.1 × 150 mm)[3]. Utilizing a mobile phase of 20 mM ammonium formate and acetonitrile at 0.4 mL/min, 8-HOG can be definitively annotated by monitoring its fragmentation spectra[3]. Specifically, the glucuronidated metabolite is identified by the characteristic neutral loss of the glucuronide moiety (C6H8O6, 176 Da) during MS2 fragmentation[3].

References

  • Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems Taylor & Francis URL
  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry Exposome | Oxford Academic URL
  • 8-Hydroxycarvedilol O-glucuronide Analytical Standard Benchchem URL

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 8-Hydroxycarvedilol in Human Plasma

Abstract This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of 8-hydroxycarvedilol, a metabolite of the antihypertensive drug carvedilol, in human plasma....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of 8-hydroxycarvedilol, a metabolite of the antihypertensive drug carvedilol, in human plasma. The method employs a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies. All stages, from sample preparation to data acquisition and analysis, are detailed, with an emphasis on the scientific rationale behind key methodological choices. The method is validated in accordance with internationally recognized guidelines to ensure data integrity and trustworthiness.[1]

Introduction and Scientific Background

Carvedilol is a non-selective β- and α1-adrenergic antagonist widely used in the treatment of hypertension and congestive heart failure.[2][3] It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation, leading to the formation of several metabolites.[4] Among these are the hydroxylated metabolites, including 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and 8-hydroxycarvedilol.[5] These metabolites can possess pharmacological activity, contributing to the overall therapeutic and toxicological profile of the parent drug.[6]

The accurate measurement of these metabolites in biological matrices like plasma is critical for understanding the complete pharmacokinetic profile of carvedilol, assessing metabolic pathways, and investigating potential drug-drug interactions. 8-Hydroxycarvedilol, in particular, requires a highly selective and sensitive analytical method for its detection due to its structural similarity to other isomers and its expected low plasma concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[] The selectivity is achieved by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and matrix interference. This protocol leverages the power of LC-MS/MS to establish a robust and reliable method for 8-hydroxycarvedilol quantification.

Method Overview and Workflow

The analytical workflow is designed for efficiency and high-throughput analysis. It begins with the extraction of the analyte and an internal standard from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot (100 µL) P2 Spike with Internal Standard (Carvedilol-d5) P1->P2 P3 Liquid-Liquid Extraction (LLE with MTBE) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 UPLC Separation (C18 Reversed-Phase) P4->A1 Inject Sample A2 Ionization (Positive ESI) A1->A2 A3 Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: High-level workflow for 8-hydroxycarvedilol analysis.

Materials and Reagents

Standards and Chemicals
  • 8-Hydroxycarvedilol (Reference Standard, >95% purity)[1][8][9][10]

  • Carvedilol-d5 (Internal Standard, IS)[1][11]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8-hydroxycarvedilol and Carvedilol-d5 by dissolving the accurately weighed standards in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the 8-hydroxycarvedilol stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Carvedilol-d5 stock solution with 50:50 (v/v) methanol:water. The stability of carvedilol working solutions stored at ~-80 °C has been demonstrated for extended periods.[11]

Step-by-Step Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust and cost-effective technique for extracting analytes from complex biological matrices.[10] It provides excellent sample cleanup by removing proteins, salts, and phospholipids.[10] MTBE is chosen as the extraction solvent due to its good recovery for carvedilol and related compounds and its immiscibility with water.[4] The basic nature of the carvedilol molecule (pKa ≈ 7.8) means it will be in a non-ionized state at a basic pH, which enhances its partitioning into the organic solvent.[12][13]

Procedure:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the 100 ng/mL Carvedilol-d5 IS working solution to all tubes except for "double blank" samples (matrix blank without analyte or IS).

  • Vortex briefly (approx. 5 seconds).

  • To alkalinize the sample, add 50 µL of 0.1 M ammonium hydroxide solution.

  • Add 600 µL of MTBE to each tube.

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approx. 550 µL) to a new set of labeled tubes, being careful not to disturb the protein pellet and aqueous layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the final solution to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Rationale: The chromatographic method is designed to achieve baseline separation of 8-hydroxycarvedilol from its isomers (e.g., 4'- and 5'-hydroxycarvedilol), as they can be isobaric (same mass) and may produce similar fragment ions.[14] A reversed-phase C18 column provides good retention for these moderately lipophilic compounds. A gradient elution with acetonitrile and an acidified aqueous phase ensures sharp peak shapes and efficient separation. Positive electrospray ionization (ESI) is selected because the secondary amine in the carvedilol structure is readily protonated.[4][]

Parameter Recommended Setting
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 90% B over 3 min, hold 1 min, return to 20% B
Column Temp. 40°C
Injection Vol. 5 µL
Total Run Time ~5 minutes
Parameter Recommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 500°C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometer MRM Transitions

Rationale: The selection of MRM transitions is the basis of the method's selectivity. The precursor ion ([M+H]⁺) for 8-hydroxycarvedilol is m/z 423.5, based on its molecular weight of 422.48 g/mol .[1][8] Product ions are chosen based on characteristic fragmentation patterns. The fragment at m/z 100.1 is a common, stable fragment from the side-chain of carvedilol and its metabolites.[][15] The fragment at m/z 222.0 likely results from cleavage within the hydroxylated carbazole ring structure.[4] Using a quantifier and a qualifier ion provides higher confidence in analyte identification, as per regulatory guidelines.[16] Carvedilol-d5 is used as the IS, with its transition well-separated from the analyte.[11][15]

Analyte Precursor Ion (m/z) Product Ion (m/z) Role
8-Hydroxycarvedilol423.5100.1Quantifier
8-Hydroxycarvedilol423.5222.0Qualifier
Carvedilol-d5 (IS)412.2105.1Quantifier

Note: Collision energies and declustering potentials must be optimized for the specific mass spectrometer being used.

Method Validation

To ensure the trustworthiness and reliability of the data, the method must be validated according to established bioanalytical method validation guidelines from regulatory bodies such as the FDA or the ICH M10 guidance.[1]

G cluster_core Core Parameters cluster_additional Additional Parameters center Method Validation (per FDA/ICH M10) L Linearity & Range center->L A Accuracy center->A P Precision (Intra- & Inter-day) center->P S Selectivity center->S Stab Stability (Freeze-Thaw, Bench-Top, etc.) center->Stab ME Matrix Effect center->ME Rec Recovery center->Rec

Caption: Key parameters for bioanalytical method validation.

Validation Parameters Summary:
  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity: Construct a calibration curve over the expected concentration range (e.g., 0.05 - 50 ng/mL) using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=6) on at least three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).[]

  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and assess the degree of ion suppression or enhancement caused by the plasma matrix.

  • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion and Field-Proven Insights

This application note details a robust and reliable LC-MS/MS method for the quantification of 8-hydroxycarvedilol in human plasma. The protocol combines a simple and effective LLE sample preparation step with highly selective UHPLC-MS/MS analysis. The causality behind experimental choices, such as the selection of an appropriate internal standard and the need for chromatographic separation of isomers, has been explained to provide a deeper understanding of the method's principles.

By adhering to the validation criteria outlined by regulatory authorities, this protocol provides a self-validating system that ensures the generation of high-quality, reproducible, and defensible data. This method is well-suited for pharmacokinetic and metabolic studies, enabling researchers to gain a more complete picture of carvedilol's disposition in the body.

References

  • Axios Research. (n.d.). 8-Hydroxy Carvedilol - CAS - 159426-95-6. Retrieved from [Link]

  • Al-Sowayan, N. S., & El-Sayed, Y. M. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. Available at: [Link]

  • Gangnus, T., Burckhardt, B. B., & Consortium, C. A. R. S. (2020). MS/MS spectra of carvedilol. ResearchGate. Retrieved from [Link]

  • Główka, F. K., Wąs-Owsianna, A., & Nowaczyk, J. (2020). Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. ResearchGate. Retrieved from [Link]

  • Główka, F. K., Wąs-Owsianna, A., & Nowaczyk, J. (2020). Chemical structure of CAR and 5'-HCAR stereoisomers. ResearchGate. Retrieved from [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. Available at: [Link]

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 83, 134-141. Available at: [Link]

  • Veeprho. (n.d.). 8-Hydroxy Carvedilol | CAS 159426-95-6. Retrieved from [Link]

  • Huang, Y., et al. (2016). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma. ResearchGate. Retrieved from [Link]

  • Joubert, A., et al. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS. Journal of Analytical Toxicology, 46(5), 457-465. Available at: [Link]

  • Schaefer, W. H., & Pieniaszek, H. J. (1992). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 575(1), 129-137. Available at: [Link]

  • Sukkasem, C., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Heliyon, 8(4), e09337. Available at: [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved from [Link]

  • Xu, X., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 703-710. Available at: [Link]

  • Joubert, A., et al. (2023). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 223, 115124. Available at: [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Shah, G., & Sanyal, M. (2012). LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods, 4(11), 3845-3853. Available at: [Link]

  • Vlase, L., et al. (2012). New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in children. Farmacia, 60(5), 685-693. Available at: [Link]

  • Wang, M. Z., & Wang, S. (2013). List of MRM transitions for each of the detected metabolites. ResearchGate. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 11-16. Available at: [Link]

  • Adib, N., & Shekarchi, M. (2015). A New HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 12(1), 387-391. Available at: [Link]

  • EURL for Pesticides in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • van der Nagel, B. C. H., et al. (2020). pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology, 13(7), 3125-3128. Available at: [Link]

  • Al-khedairy, E. B. H. (2021). Chemical structure of carvedilol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem Compound Database. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Carvedilol. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Carvedilol in Pharmaceutical Preparations by Spectrofluorometric Method. Retrieved from [Link]

Sources

Method

chemical synthesis pathways for 8-hydroxycarvedilol reference standards

Application Note: Chemical Synthesis and Purification Pathways for 8-Hydroxycarvedilol Reference Standards Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis and Purification Pathways for 8-Hydroxycarvedilol Reference Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Context

Carvedilol is a widely prescribed non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of hypertension and congestive heart failure[1]. In vivo, carvedilol undergoes extensive hepatic first-pass metabolism mediated primarily by cytochrome P450 enzymes (CYP2D6 and CYP2C9)[1].

One of the most critical oxidative metabolites generated during this phase is 8-hydroxycarvedilol (Pharmacopeial nomenclature: 5-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-1-ol)[2]. Unlike many downstream degradation products, 8-hydroxycarvedilol (often designated as metabolite M1) retains potent β-blocking activity—exhibiting up to 13-fold greater potency at β-receptors than the parent compound[1][3]. Because of its pharmacological significance and subsequent clearance via glucuronidation (forming 8-hydroxycarvedilol O-glucuronide)[4], high-purity 8-hydroxycarvedilol reference standards are strictly required for pharmacokinetic profiling, toxicological assays, and clinical bioanalysis[5].

Metabolic_Pathway Carv Carvedilol (Parent API) CYP CYP2D6 / CYP2C9 (Hepatic Phase I) Carv->CYP EightOH 8-Hydroxycarvedilol (Active Metabolite M1) CYP->EightOH Aromatic Ring Oxidation UGT UGT Enzymes (Hepatic Phase II) EightOH->UGT Gluc 8-Hydroxycarvedilol O-glucuronide (Biliary Excretion) UGT->Gluc Glucuronidation

Figure 1: In vivo metabolic activation and clearance pathway of carvedilol to 8-hydroxycarvedilol.

Retrosynthetic Analysis & Pathway Design

The synthesis of carvedilol metabolites requires precise regiocontrol[6]. The parent carvedilol structure features a functionalized side chain at the 4-position of the carbazole ring. To synthesize the 8-hydroxy derivative, the logical starting material is 1,5-dihydroxy-9H-carbazole .

Note on Nomenclature: Due to the C2v-like symmetry of the unsubstituted carbazole core, alkylating the 5-position of 1,5-dihydroxy-9H-carbazole yields a product where the remaining hydroxyl is at the 1-position. In pharmacological literature, this is universally mapped to the "8-position" relative to the parent carvedilol numbering[2][3].

Causality in Design: If 1,5-dihydroxy-9H-carbazole is directly reacted with epichlorohydrin, bis-alkylation will occur, leading to polymeric impurities. Therefore, a selective mono-protection strategy is mandatory. Benzyl bromide (BnBr) is utilized to transiently mask one phenolic group. The benzyl ether is robust against the basic conditions of epoxidation and the nucleophilic conditions of amination, yet it can be cleanly removed via mild catalytic hydrogenolysis in the final step.

Synthesis_Pathway SM 1,5-dihydroxy-9H-carbazole (Starting Material) Int1 1-(benzyloxy)-9H-carbazol-5-ol (Mono-protected Intermediate) SM->Int1 Benzyl Bromide, K2CO3 Acetone, Reflux Int2 1-(benzyloxy)-5-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide Intermediate) Int1->Int2 Epichlorohydrin, NaOH Phase Transfer Catalyst Int3 8-benzyloxycarvedilol (Aminated Precursor) Int2->Int3 2-(2-methoxyphenoxy)ethanamine EtOH, Reflux Final 8-hydroxycarvedilol (Reference Standard) Int3->Final H2 (g), Pd/C MeOH, RT

Figure 2: Retrosynthetic and forward chemical synthesis pathway for 8-hydroxycarvedilol.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Selective Mono-Protection (Benzylation)

Objective: Mask one phenolic hydroxyl to prevent bis-epoxidation.

  • Reaction: Dissolve 1,5-dihydroxy-9H-carbazole (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (1.2 eq) and stir at 0 °C for 15 minutes.

  • Addition: Dropwise add benzyl bromide (1.05 eq) over 30 minutes.

  • Causality Check: A slight stoichiometric excess of starting material or strict control of BnBr (1.05 eq) is used to statistically favor mono-protection over bis-protection.

  • IPC: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the mono-protected spot is maximized (~12 hours at RT).

  • Purification: Quench with H₂O, extract with EtOAc. Purify via silica gel flash chromatography to isolate 1-(benzyloxy)-9H-carbazol-5-ol .

Step 2: Epoxidation

Objective: Install the oxirane ring required for the carvedilol side chain[6].

  • Reaction: Dissolve 1-(benzyloxy)-9H-carbazol-5-ol (1.0 eq) in epichlorohydrin (10.0 eq).

  • Causality Check: Epichlorohydrin is used in massive excess as both reagent and solvent to suppress the dimerization of the intermediate phenoxide with already-formed epoxide.

  • Catalysis: Add 20% aqueous NaOH (3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase transfer catalyst. Heat to 60 °C for 5 hours.

  • IPC: LC-MS analysis should confirm the disappearance of the starting mass and the appearance of the epoxide [M+H]⁺.

  • Workup: Distill off excess epichlorohydrin under reduced pressure. Extract the residue with dichloromethane (DCM), wash with brine, and concentrate to yield 1-(benzyloxy)-5-(oxiran-2-ylmethoxy)-9H-carbazole .

Step 3: Regioselective Amination

Objective: Open the epoxide ring to build the secondary amine core.

  • Reaction: Dissolve the epoxide intermediate (1.0 eq) and 2-(2-methoxyphenoxy)ethanamine (1.2 eq) in absolute ethanol.

  • Causality Check: Ethanol is specifically chosen as a protic solvent. It hydrogen-bonds to the oxirane oxygen, polarizing the C-O bonds and directing the amine nucleophile exclusively to the less sterically hindered terminal carbon, ensuring >95% regioselectivity.

  • Conditions: Reflux (78 °C) for 8 hours.

  • Workup: Evaporate the solvent. Purify the crude mixture via preparative HPLC or recrystallization to obtain 8-benzyloxycarvedilol .

Step 4: Global Deprotection (Hydrogenolysis)

Objective: Unmask the 8-hydroxyl group to yield the final reference standard.

  • Reaction: Dissolve 8-benzyloxycarvedilol in a 1:1 mixture of Methanol/THF. Add 10% Pd/C (0.1 eq by weight).

  • Conditions: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.

  • Causality Check: Mild conditions (1 atm H₂, RT) are strictly maintained to prevent the undesired reduction of the carbazole aromatic system.

  • IPC: Monitor via LC-MS. The precursor mass (m/z ~513) must fully convert to the target mass (m/z 423.19).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield crude 8-hydroxycarvedilol .

Reference Standard Validation & Quantitative Data

To qualify the synthesized 8-hydroxycarvedilol for use as an analytical reference standard in GLP/GMP environments, it must undergo rigorous structural and purity validation.

Table 1: Release Specifications and Analytical Data for 8-Hydroxycarvedilol

Analytical ParameterTarget SpecificationAnalytical Technique / Rationale
Appearance Off-white to pale brown crystalline powderVisual Inspection
Chromatographic Purity ≥ 98.0% (Area %)HPLC-UV: Gradient elution (0.1% Formic Acid / Acetonitrile); monitored at 241 nm and 285 nm[7].
Exact Mass (Identity) m/z 423.1915 [M+H]⁺LC-HRMS (ESI+): Confirms molecular formula C₂₄H₂₆N₂O₅[8].
Structural Identity Conforms to reference structure¹H-NMR (DMSO-d₆): Confirms the presence of the 8-OH phenolic proton and the intact carbazole NH (approx. 11.2 ppm).
Residual Solvents < 0.5%GC-FID: Ensures removal of EtOH, THF, and DCM used during synthesis.

References

  • Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Taylor & Francis. Available at:[Link]

  • Carvedilol - Wikipedia (Metabolism and Pharmacodynamics). Wikipedia. Available at: [Link]

  • Determination and Comparison of the Solubility, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers. ResearchGate. Available at:[Link]

  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma. Oxford Academic. Available at:[Link]

  • Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol. ResearchGate. Available at:[Link]

  • Optimization of lipid materials in the formulation of S-carvedilol SMEDDS. Taylor & Francis. Available at:[Link]

Sources

Application

Application Note: In Vitro Dosing and Experimental Guidelines for 8-Hydroxycarvedilol in Cardiovascular Cell Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Cardiovascular Pharmacology, Oxidative Stress, and Cellular Therapeutics Introduction & Pharmacological Profile Carvedilol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Cardiovascular Pharmacology, Oxidative Stress, and Cellular Therapeutics

Introduction & Pharmacological Profile

Carvedilol is a widely prescribed non-selective β -adrenoreceptor and α1​ -adrenoreceptor antagonist utilized in the management of heart failure and hypertension. While the parent compound is highly efficacious, its in vivo biotransformation yields several active metabolites, notably 8-hydroxycarvedilol (8-OHC).

Research indicates that 8-hydroxycarvedilol exhibits potent antioxidant and anti-inflammatory properties that protect myocardial cells by mitigating oxidative stress and inflammation, processes that are critical in post-infarction remodeling 1. In vivo, it is predominantly excreted into the bile as 8-hydroxycarvedilol O-glucuronide 2. In vitro, 8-hydroxycarvedilol is frequently utilized to study the uncoupled antioxidant benefits of carvedilol therapy, as its hydroxylated structure provides superior radical-scavenging capabilities compared to the parent drug.

Mechanism of Action

The cardioprotective nature of 8-hydroxycarvedilol is dual-faceted:

  • Direct ROS Scavenging: The phenolic hydroxyl group allows 8-OHC to act as a direct electron donor, neutralizing superoxide ( O2∙−​ ), hydroxyl radicals ( ∙OH ), and preventing lipid peroxidation within the cellular membrane.

  • Receptor Antagonism: It retains β1​ and β2​ blocking activity, reducing intracellular cAMP levels and dampening the workload of cardiomyocytes, thereby lowering basal mitochondrial oxygen consumption.

MOA cluster_0 Receptor Antagonism Pathway cluster_1 Antioxidant Pathway Metabolite 8-Hydroxycarvedilol BetaRec β1 / β2 Adrenergic Receptors Metabolite->BetaRec Antagonizes ROS Reactive Oxygen Species (ROS) Metabolite->ROS Scavenges Lipid Lipid Peroxidation Metabolite->Lipid Inhibits cAMP ↓ cAMP / PKA Activation BetaRec->cAMP Inhibits Mito Mitochondrial Protection cAMP->Mito Reduces Metabolic Workload ROS->Lipid Induces Lipid->Mito Prevents Damage

Figure 1: Dual mechanism of action of 8-hydroxycarvedilol in myocardial cells.

Cell Culture Dosing Guidelines

When transitioning 8-hydroxycarvedilol into in vitro models, precision in dosing is critical. Because 8-OHC is highly lipophilic, it readily partitions into cell membranes. Causality Check: Excessive concentrations ( ) can disrupt lipid bilayer integrity, leading to off-target cytotoxicity or artifactual membrane fluidization. Conversely, concentrations below may fail to provide sufficient stoichiometric scavenging against acute exogenous stressors (e.g., ).

Table 1: Recommended Dosing Ranges by Cell Type
Cell ModelApplication / AssayRecommended Dose RangePretreatment TimeRationale / Causality
H9c2 Cardiomyoblasts Oxidative Stress / Hypoxia 2 - 4 HoursAllows for intracellular accumulation and membrane integration prior to ROS insult.
Primary NRVMs Hypertrophy / Apoptosis 1 - 2 HoursPrimary cells are more sensitive to lipophilic drug accumulation; lower doses prevent basal toxicity.
HUVECs (Endothelial) Endothelial Dysfunction 2 HoursOptimizes the prevention of oxidized LDL uptake and preserves nitric oxide (NO) bioavailability.
Cardiac Fibroblasts Anti-fibrotic signaling 4 HoursSufficient concentration required to downregulate TGF- β induced collagen synthesis pathways.

Experimental Protocol: Evaluating Cardioprotection Against H2​O2​ -Induced Stress

This protocol provides a self-validating system to test the cytoprotective and ROS-scavenging properties of 8-hydroxycarvedilol in H9c2 cardiomyocytes. It includes necessary internal controls to ensure that the observed effects are strictly due to the pharmacological action of the metabolite, not solvent artifacts.

Reagent Preparation
  • 8-Hydroxycarvedilol Stock: Dissolve 8-OHC powder in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at −20∘C protected from light.

  • Working Solutions: Dilute the stock in complete culture media (DMEM + 10% FBS) to final concentrations of , , and .

    • Critical E-E-A-T Note: Ensure the final DMSO concentration never exceeds 0.1% (v/v) . Higher DMSO concentrations can independently induce ROS or alter cell viability, invalidating the assay.

Step-by-Step Methodology
  • Step 1: Cell Seeding Seed H9c2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate at 37∘C , 5% CO2​ for 24 hours to allow for complete adherence and recovery.

  • Step 2: Pretreatment (The Causality of Timing) Aspirate the old media. Apply the 8-OHC working solutions ( ) to the respective wells. Include a Vehicle Control well containing media with 0.1% DMSO. Incubate for 2 to 4 hours.

    • Why 2-4 hours? Antioxidant compounds require time to intercalate into the lipid bilayer and enter the mitochondria. Immediate co-administration with a stressor often results in false-negative efficacy.

  • Step 3: Oxidative Stress Induction Without removing the 8-OHC media, spike the wells with H2​O2​ to achieve a final concentration of . Include a Positive Control (0.1% DMSO + ) and a Negative Control (0.1% DMSO only). Incubate for 2 hours.

  • Step 4: Assay Readout (ROS & Viability)

    • For ROS: Wash cells with PBS and add DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Read fluorescence (Ex/Em: 485/535 nm).

    • For Viability: Add CCK-8 or MTT reagent for 2 hours and measure absorbance at 450 nm or 570 nm, respectively.

ProtocolWorkflow Step1 Step 1 Cell Seeding 1x10^4 H9c2 cells/well Step2 Step 2 Pretreatment 8-OHC (0.5 - 5.0 µM) for 2-4h Step1->Step2 Step3 Step 3 Stress Induction 100 µM H2O2 for 2h Step2->Step3 Step4 Step 4 Readout DCFDA (ROS) / CCK-8 (Viability) Step3->Step4

Figure 2: Experimental workflow for assessing 8-hydroxycarvedilol cardioprotection.

Expected Data & Self-Validation Matrix

To confirm the integrity of your assay, your data should mirror the expected outcomes outlined below. If the Vehicle + H2​O2​ control does not show a significant drop in viability, the stress induction failed. If the Vehicle Only control shows <95% viability, your DMSO concentration or cell passage number is compromising the baseline.

Experimental GroupExpected Viability (%)Expected Intracellular ROS (RFU)
Negative Control (Vehicle Only) 100% (Baseline)Baseline (1x)
Positive Control (Vehicle + H2​O2​ ) ~40 - 50%Highly Elevated (~4x - 5x)
8-OHC ( ) + H2​O2​ ~60 - 70%Moderately Elevated (~2.5x)
8-OHC ( ) + H2​O2​ ~85 - 95%Near Baseline (~1.2x)

References

  • Beţiu, et al. (2022). Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • ResearchGate Contributors. Determination and Comparison of the Solubility, Oil–Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Preparation, Stabilization, and Quality Control of 8-Hydroxycarvedilol Stock Solutions for In Vitro Bioassays

Target Audience: Assay Biologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Pharmacological Context & Rationale Carvedilol is a widely prescribed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Pharmacological Context & Rationale

Carvedilol is a widely prescribed nonselective β-adrenergic and α₁-adrenergic receptor antagonist. In vivo, it undergoes extensive hepatic biotransformation mediated by cytochrome P450 enzymes (predominantly CYP2D6, CYP1A2, and CYP2C9)[1]. One of its primary and most pharmacologically significant metabolites is 8-hydroxycarvedilol .

While carvedilol itself possesses intrinsic antioxidant properties, the carbazole ring hydroxylation in 8-hydroxycarvedilol amplifies its oxygen radical-scavenging effect, making it up to ten times more potent than the parent compound[2]. This exceptional electron-donating capability provides profound protection to postischemic tissues[2]. However, this same high reactivity makes 8-hydroxycarvedilol highly susceptible to auto-oxidation in vitro. Consequently, preparing stable, biologically active stock solutions requires strict control over solvent selection, atmospheric exposure, and storage conditions.

MetabolicPathway CAR Carvedilol (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) CAR->CYP OHCAR 8-Hydroxycarvedilol (Potent Antioxidant) CYP->OHCAR Ring Hydroxylation UGT UGT Enzymes (Phase II) OHCAR->UGT GLUC 8-Hydroxycarvedilol O-glucuronide UGT->GLUC Biliary Excretion

Fig 1: Hepatic biotransformation of carvedilol to 8-hydroxycarvedilol and its glucuronide.

Physicochemical Profiling & Solvent Causality

Carvedilol and its hydroxylated metabolites are highly lipophilic weak bases. Their solubility is strictly pH-dependent[3]. They are highly soluble in acidic environments (pH < 5.0) but exhibit extremely low solubility at physiological pH (neutral to weak alkaline conditions)[3].

The Causality of Solvent Selection: If 8-hydroxycarvedilol is dissolved directly in a pH 7.4 biological assay buffer, the unionized fraction dominates, leading to rapid micro-precipitation. Furthermore, aqueous environments accelerate the oxidative degradation of the hydroxylated carbazole ring. To ensure complete solvation and arrest premature oxidation, 100% anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary stock solvent.

Quantitative Physicochemical Summary
PropertyValue / CharacteristicImpact on Experimental Protocol
Molecular Weight ~422.5 g/mol Determines precise mass required for molarity calculations.
Solubility (pH < 5.0) High (>500 µg/mL)Soluble in acidic aqueous environments (not ideal for cell assays).
Solubility (pH 7.4) Low (<50 µg/mL)Requires DMSO stock to prevent precipitation in bioassays.
Antioxidant Potency 10x > CarvedilolHighly susceptible to auto-oxidation; requires inert gas overlay.
Log P (pH 7.4) Highly LipophilicProne to non-specific plastic binding; necessitates carrier proteins.

Self-Validating Protocol: Stock Solution Preparation (10 mM)

This protocol is designed as a self-validating system. Each step incorporates physical or visual checkpoints to guarantee the integrity of the final stock solution.

Required Materials
  • 8-hydroxycarvedilol powder (High purity, ≥98%)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, water content ≤0.005%)

  • Argon or Nitrogen gas (High purity)

  • Amber glass HPLC vials with PTFE-lined caps

Step-by-Step Methodology
  • Reagent Equilibration: Transfer the sealed vial of lyophilized 8-hydroxycarvedilol from -20°C storage to a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water acts as a catalyst for the oxidative degradation of the compound.

  • Precision Weighing: Weigh the required mass (e.g., 4.23 mg for 1 mL of 10 mM stock) using a calibrated microbalance. Perform this swiftly, ideally in a nitrogen-purged environment.

    • Causality: Minimizes exposure to ambient oxygen and light.

  • Primary Solvation: Add the calculated volume of 100% anhydrous DMSO. Vortex gently for 60 seconds until completely dissolved.

    • Causality: DMSO disrupts the crystalline lattice without introducing protons that could trigger pH-dependent instability.

  • Self-Validating Quality Control (QC): Perform a visual inspection against a white background. The solution must be completely clear to very pale yellow.

    • Validation Check: The appearance of a pink, brown, or amber hue is a direct indicator of quinone formation (oxidation). If colored, the stock is compromised and must be discarded immediately.

  • Aliquoting and Inert Gas Overlay: Dispense 50 µL aliquots into pre-chilled, amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 3 seconds before immediately capping tightly.

    • Causality: Argon is heavier than air and effectively displaces oxygen in the headspace. Amber glass blocks UV-induced photo-oxidation.

  • Cryogenic Storage: Store aliquots at -80°C.

    • Causality: Ultra-low temperatures arrest thermal degradation kinetics, extending the shelf-life of the highly reactive antioxidant from days to up to 6 months.

PrepWorkflow S1 1. Equilibration Desiccator (RT) S2 2. Weighing Microbalance (Inert) S1->S2 S3 3. Dissolution 100% Anhydrous DMSO S2->S3 S4 4. QC Check Visual Validation (Clear) S3->S4 S5 5. Aliquoting Argon Gas Overlay S4->S5 S6 6. Storage Amber Vials (-80°C) S5->S6

Fig 2: Self-validating workflow for the preparation and storage of 8-hydroxycarvedilol stocks.

Bioassay Application & Dilution Workflow

When introducing 8-hydroxycarvedilol into an in vitro bioassay (e.g., cell culture models or isolated receptor binding assays), direct addition of the 10 mM DMSO stock to the aqueous buffer often results in localized precipitation due to the compound's lipophilicity.

Optimal Dilution Strategy:

  • Thawing: Thaw a single-use aliquot at room temperature in the dark. Never refreeze a thawed aliquot.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) in assay buffer supplemented with 0.1% Bovine Serum Albumin (BSA) .

    • Causality: BSA acts as a lipid carrier, binding the highly lipophilic 8-hydroxycarvedilol and keeping it in solution. This mimics physiological protein-binding and prevents non-specific adsorption to polystyrene multi-well plates.

  • Final Assay Concentration: Dilute to the final working concentration (e.g., 1-10 µM) directly in the assay plate. Ensure the final DMSO concentration remains ≤0.1% (v/v) to avoid solvent-induced cytotoxicity or interference with cellular membranes.

Sources

Application

Application Note: 8-Hydroxycarvedilol Handling, Storage, and Experimental Protocols

Introduction & Pharmacological Context 8-Hydroxycarvedilol is a primary Phase I metabolite of the non-selective beta-blocker/alpha-1 blocker carvedilol. Generated primarily via stereospecific oxidation by the hepatic enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

8-Hydroxycarvedilol is a primary Phase I metabolite of the non-selective beta-blocker/alpha-1 blocker carvedilol. Generated primarily via stereospecific oxidation by the hepatic enzyme CYP2D6 (and CYP2D1 in murine models) [2], this metabolite retains potent β1/β2-adrenergic receptor antagonism while exhibiting significantly enhanced antioxidant and reactive oxygen species (ROS) scavenging properties compared to its parent compound [5].

Because of the addition of a phenolic hydroxyl group at the 8-position, the molecule behaves similarly to catecholamines in terms of chemical stability. It acts as a potent electron donor, which is the basis of its antioxidant efficacy, but this same property makes it highly susceptible to auto-oxidation in laboratory environments. As a Senior Application Scientist, I have designed this protocol to mitigate the rapid degradation of 8-hydroxycarvedilol, ensuring that your in vitro and in vivo assays yield reproducible, artifact-free data.

G C Carvedilol (Parent Drug) CYP CYP2D6 / CYP2C9 Hepatic Oxidation C->CYP Phase I Metabolism 8 8 CYP->8 OHC 8-Hydroxycarvedilol (Active Metabolite) B1 β1/β2 Adrenoceptor Antagonism OHC->B1 Pharmacodynamics ROS ROS Scavenging (Enhanced Antioxidant) OHC->ROS Electron Donation Degrad Oxidative Degradation (Quinone formation) OHC->Degrad O2 / Light / pH > 7

Fig 1. Metabolic generation of 8-hydroxycarvedilol and its dual pharmacological/degradation pathways.

Physicochemical Properties & Vulnerabilities

To handle 8-hydroxycarvedilol effectively, one must understand the causality behind its physical behavior. Like carvedilol, the metabolite exhibits highly pH-dependent aqueous solubility, typically ranging from 0.01 to 1 mg/mL at physiologically relevant pH levels (pH 1–8)[1].

Mechanistic Rationale for Degradation: The phenolic hydroxyl group is highly reactive. In the presence of dissolved oxygen, transition metal contaminants (often found in standard PBS), or UV/visible light, 8-hydroxycarvedilol undergoes rapid oxidation into a quinone-like derivative. This degradation not only reduces the effective concentration of the drug but introduces reactive electrophiles that can covalently bind to proteins in your assay, causing false-positive toxicity or off-target effects.

Table 1: Physicochemical & Solubility Profile
Property / SolventValue / SolubilityMechanistic Rationale
Aqueous Buffer (pH 7.4) < 0.1 mg/mLHigh lipophilicity; the neutral state at physiological pH limits hydration.
Acidic Media (pH < 5.0) > 1.0 mg/mLProtonation of the secondary aliphatic amine enhances aqueous solubility.
Anhydrous DMSO ≥ 20 mg/mLDisrupts intermolecular hydrogen bonding; ideal for stable stock solutions.
Methanol / Ethanol ≥ 10 mg/mLSuitable for analytical extractions; volatile for concentration steps.

Storage Protocols and Stability

Strict adherence to temperature and atmospheric controls is non-negotiable. In advanced metabolomic profiling studies, biological samples and standards containing 8-hydroxycarvedilol must be strictly maintained at -80°C to prevent degradation prior to LC-MS/MS or HPLC-UV analysis [3].

Table 2: Storage Conditions and Estimated Stability
StateTemperatureContainerAtmosphereEstimated Shelf-Life
Solid (Powder) -20°COpaque/AmberDesiccated12 - 24 months
DMSO Stock -80°CAmber GlassArgon/N2 Purged6 months
Aqueous Working 4°CLight-protectedAmbient< 4 hours (Use immediately)

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock Solution

Self-Validating System: This protocol minimizes oxygen and light exposure. The success of this protocol is validated by the solution remaining completely colorless.

  • Equilibration: Remove the solid 8-hydroxycarvedilol vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation. Water introduces dissolved oxygen and initiates nucleophilic attack on the compound.

  • Weighing: Weigh the required mass using an analytical balance. If available, perform this step inside a nitrogen-purged glove box.

  • Solvation: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL aliquots using amber glass vials (or black microcentrifuge tubes).

    • Causality: Amber glass blocks UV/blue light, preventing photo-catalyzed radical generation at the phenolic ring.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3-5 seconds before immediately capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Thawing: Thaw a single DMSO aliquot on ice just prior to use. Never re-freeze an aliquot. Repeated freeze-thaw cycles accelerate precipitation and oxidative degradation.

  • Buffer Preparation: Prepare your assay buffer (e.g., HBSS or culture media). If your assay permits, supplement the buffer with 0.1% ascorbic acid (Vitamin C).

    • Causality: Ascorbic acid acts as a sacrificial antioxidant, keeping 8-hydroxycarvedilol in its reduced, active state.

  • Dilution: Add the DMSO stock to the aqueous buffer immediately before applying it to cells or enzymes. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Quality Control (Visual Inspection): Before utilizing the working solution, inspect it against a white background. A color shift from colorless to pink or brown indicates significant quinone formation. Discard compromised aliquots immediately.

Workflow Step1 1. Solid Reagent Storage Desiccated at -20°C in Dark Step2 2. Weighing & Solvation Dissolve in Anhydrous DMSO Step1->Step2 Minimize ambient exposure Step3 3. Aliquoting Transfer to Amber Glass Vials Step2->Step3 10-50 mM Stock Step4 4. Inert Gas Purging Overlay with Argon or N2 Step3->Step4 Prevent auto-oxidation Step5 5. Long-Term Storage Flash Freeze, Store at -80°C Step4->Step5 Maximize half-life

Fig 2. Optimized laboratory handling and storage workflow for 8-hydroxycarvedilol stock solutions.

Analytical Quantification (HPLC-UV)

If you need to verify the integrity of your 8-hydroxycarvedilol stocks after prolonged storage, HPLC is the standard method. During analytical quantification, 8-hydroxycarvedilol and its glucuronide conjugates are typically monitored via HPLC-UV at 241 nm or 285 nm [4].

  • Mobile Phase: Gradient of 0.2% phosphoric acid and methanol.

  • Causality: The acidic mobile phase keeps the aliphatic amine protonated, ensuring sharp, non-tailing peaks on a standard C18 reverse-phase column.

References

  • Controlled release solid dispersions of carvedilol. Google Patents (EP1429734B1). Available at: 1

  • Free radicals and inhalation pathology: respiratory system, mononuclear phagocyte system, hypoxia and reoxygenation, pneumoconioses, and other granulomatoses cancer. Internet Archive. Available at:2

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction. PubMed Central (PMC). Available at: 3

  • Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems. Taylor & Francis. Available at: 4

  • Uptake and metabolism of pharmaceuticals in aquatic invertebrates. White Rose eTheses Online. Available at: 5

Sources

Method

isolating 8-hydroxycarvedilol from biological matrices

Application Note & Protocol Topic: Isolating 8-Hydroxycarvedilol from Biological Matrices Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to the Selective Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Isolating 8-Hydroxycarvedilol from Biological Matrices Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Selective Isolation of 8-Hydroxycarvedilol from Biological Matrices for Bioanalysis

This document provides a detailed technical guide for the extraction and isolation of 8-hydroxycarvedilol, a key metabolite of the beta-blocker carvedilol, from complex biological matrices such as plasma and urine. The protocols are designed to deliver high-purity extracts suitable for sensitive quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a cornerstone of modern pharmacokinetic and toxicokinetic studies.

Foundational Principles: Understanding the Analyte and Matrix

The success of any bioanalytical method hinges on a fundamental understanding of the target analyte's physicochemical properties and its behavior within the biological matrix.

1.1 Physicochemical Profile: 8-Hydroxycarvedilol

Carvedilol is a weak base that is highly lipophilic and practically insoluble in water.[1][2][3] Its metabolite, 8-hydroxycarvedilol, formed through side-chain oxidation primarily by CYP1A2 and CYP3A4 enzymes, shares these core characteristics.[1][4][5] The introduction of a hydroxyl group slightly increases its polarity compared to the parent drug, but it remains a predominantly non-polar molecule. This profile is critical for selecting appropriate extraction solvents and solid-phase extraction (SPE) sorbents.

1.2 The Challenge of Biological Matrices

Biological fluids like plasma and urine are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can interfere with analysis.[6] Plasma proteins, for instance, can bind to drugs and their metabolites, sequestering them from the extraction process.[7] Furthermore, metabolites in urine are often excreted as water-soluble glucuronide or sulfate conjugates.[1][8] Failure to cleave these conjugates prior to extraction will result in an underestimation of the total metabolite concentration.

Strategic Method Selection: A Comparative Overview

Three primary techniques are employed for the isolation of small molecules like 8-hydroxycarvedilol from biological samples: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[9] The choice of method depends on the required level of cleanliness, sensitivity, throughput, and the specific matrix being analyzed.

Method Principle Pros Cons Best For
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid sorbent and a liquid mobile phase.High recovery, excellent selectivity, high concentration factor, easily automated.[10]Higher cost per sample, requires method development.Regulated bioanalysis, high-sensitivity assays.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Inexpensive, effective at removing non-polar interferences (lipids).Labor-intensive, requires large volumes of organic solvents, can form emulsions.[11]Exploratory studies, methods requiring removal of lipids.
Protein Precipitation (PPT) Addition of an organic solvent or acid to denature and precipitate proteins.Fast, simple, inexpensive, high-throughput.[12]Produces the "dirtiest" extract, high potential for ion suppression (matrix effects).[7]Rapid screening, early-stage discovery.
Mandatory Pre-Treatment for Urine Samples: Enzymatic Hydrolysis

Carvedilol and its metabolites undergo significant glucuronidation before urinary excretion.[1][8] To quantify the total 8-hydroxycarvedilol concentration, these glucuronide conjugates must be cleaved. This is reliably achieved through enzymatic hydrolysis using β-glucuronidase.

Protocol: Enzymatic Hydrolysis of Urine Samples

  • To a 1.0 mL aliquot of urine in a clean microcentrifuge tube, add 250 µL of 1.0 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase enzyme solution (from Helix pomatia or recombinant sources).

  • Vortex the mixture gently for 10 seconds.

  • Incubate the sample in a water bath at 37°C for 4 hours or at room temperature for 10 minutes if using a rapid enzyme preparation like B-One™.[13]

  • After incubation, the sample is ready for extraction using either the SPE or LLE protocol.

Core Protocols: Isolating 8-Hydroxycarvedilol

The following protocols are presented as validated starting points. Researchers should perform their own validation according to regulatory guidelines. An internal standard (IS), structurally similar to the analyte (e.g., a deuterated analog of 8-hydroxycarvedilol), should be added to the sample before extraction to correct for variability.

4.1 Protocol 1: Solid-Phase Extraction (SPE) from Plasma (Gold Standard)

This method utilizes a mixed-mode cation exchange sorbent, which combines reversed-phase and ion-exchange mechanisms for superior selectivity.

Rationale: At an acidic pH, the tertiary amine of 8-hydroxycarvedilol will be protonated (positively charged), allowing it to bind strongly to the cation exchange sorbent. The non-polar carbazole structure provides reversed-phase retention. This dual retention mechanism allows for stringent washing steps to remove a wide range of interferences. Elution is achieved by using a basic mobile phase to neutralize the analyte, disrupting the ionic interaction.[7]

Materials:

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cc)[14]

  • SPE Vacuum Manifold

  • Solvents: Methanol, Acetonitrile (ACN), Deionized Water

  • Reagents: Formic Acid, Ammonium Hydroxide

Step-by-Step Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step disrupts protein binding.[7]

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of Deionized Water through the cartridge.

  • Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 0.1 M HCl in water to remove basic and neutral interferences.

  • Wash 2: Pass 1 mL of Methanol to remove lipophilic interferences.

  • Elute: Elute the 8-hydroxycarvedilol with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[14]

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post Post-Elution P1 Plasma Sample + IS P2 Add 4% H3PO4 (Disrupt Protein Binding) P1->P2 S3 Load Sample P2->S3 S1 Condition (Methanol) S2 Equilibrate (Water) S1->S2 S2->S3 S4 Wash 1 (0.1M HCl) S3->S4 S5 Wash 2 (Methanol) S4->S5 S6 Elute (5% NH4OH in Methanol) S5->S6 D1 Dry Down (Nitrogen Evaporation) S6->D1 R1 Reconstitute (Mobile Phase) D1->R1 A1 Analysis by LC-MS/MS R1->A1

Caption: Solid-Phase Extraction (SPE) workflow for 8-hydroxycarvedilol.

4.2 Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma or Hydrolyzed Urine

This classic technique is effective for cleaning up samples and is particularly good at removing highly water-soluble impurities like salts.

Rationale: LLE operates on the principle of differential solubility. By adjusting the pH of the aqueous sample to be basic (pH > 9), the tertiary amine on 8-hydroxycarvedilol is deprotonated, rendering the molecule neutral and more soluble in a water-immiscible organic solvent. Polar interferences remain in the aqueous phase, while the analyte is extracted into the organic layer.[15]

Materials:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Reagents: 1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide

  • Conical glass centrifuge tubes

Step-by-Step Methodology:

  • Sample Preparation: To 500 µL of plasma or hydrolyzed urine in a glass tube, add the internal standard.

  • Basify: Add 50 µL of 1 M NaOH to adjust the sample pH to >9. Vortex for 10 seconds.

  • Extraction: Add 2.5 mL of MTBE.[15]

  • Mix: Cap the tube and vortex vigorously for 2 minutes, or use a mechanical shaker for 15 minutes.

  • Separate Phases: Centrifuge at 3000 x g for 10 minutes to break any emulsions and achieve a clean separation of the aqueous and organic layers.

  • Isolate: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous layer.

  • Dry Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial LC mobile phase.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction P1 Plasma/Urine + IS P2 Basify Sample (pH > 9) (e.g., with NaOH) P1->P2 L1 Add Organic Solvent (e.g., MTBE) P2->L1 L2 Vortex/Shake to Mix L1->L2 L3 Centrifuge to Separate Phases L2->L3 L4 Transfer Organic Layer L3->L4 D1 Dry Down (Nitrogen Evaporation) L4->D1 R1 Reconstitute (Mobile Phase) D1->R1 A1 Analysis by LC-MS/MS R1->A1

Caption: Liquid-Liquid Extraction (LLE) workflow for 8-hydroxycarvedilol.

Analytical Finish: Representative LC-MS/MS Conditions

The ultimate goal of extraction is to prepare a sample for instrumental analysis. While specific parameters must be optimized for the instrument in use, the following conditions serve as a robust starting point for the quantification of 8-hydroxycarvedilol.

Parameter Condition
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by direct infusion of an 8-hydroxycarvedilol standard
Troubleshooting Common Extraction Issues
Problem Potential Cause Solution
Low Recovery (All Methods) Inefficient protein binding disruption. Analyte is still bound to protein and is discarded.Ensure proper pH adjustment or acid concentration during pre-treatment.
Low Recovery (SPE) Improper pH during loading; analyte breakthrough. Elution solvent too weak.Verify sample pH is acidic before loading on a cation exchange sorbent. Ensure elution solvent is sufficiently basic/strong to disrupt sorbent interactions.
Low Recovery (LLE) Sample pH not optimal for extraction. Emulsion formation.Confirm sample pH is sufficiently basic to neutralize the analyte. To break emulsions, try adding salt (salting out), gentle agitation, or using a different organic solvent.[16]
High Variability (%CV) Inconsistent technique (pipetting, timing). Incomplete drying or reconstitution.Use calibrated pipettes and an automated liquid handler if available. Ensure samples are completely dry before reconstitution and vortex thoroughly.
High Matrix Effects (Ion Suppression) Co-eluting endogenous compounds from the matrix are interfering with ionization.Improve the extraction cleanup. For SPE, add a more rigorous wash step. For LLE, consider a back-extraction step. For PPT, switch to SPE or LLE.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • von Möllendorff, E., et al. (1991). Metabolism of carvedilol in man. European journal of drug metabolism and pharmacokinetics. [Link]

  • Kim, Y. H., et al. (2019). Pharmacokinetic parameters of carvedilol sr by each dose group. ResearchGate. [Link]

  • Seshachalam, V. B., & Kallem, R. R. (2014). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Tenero, D., et al. (2000). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. ResearchGate. [Link]

  • Seshachalam, V. B., & Kallem, R. R. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]

  • Chunduri, R. H. P., et al. (2020). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. PMC. [Link]

  • Tătaru, A., et al. (2009). New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in child. Revista Română de Medicină de Laborator. [Link]

  • Singh, B., et al. (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods. [Link]

  • Biotage. (n.d.). An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. [Link]

  • Dadgar, F., et al. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences. [Link]

  • de Oliveira, M. A., et al. (2016). Evaluation and correlation of the physicochemical properties of carvedilol. Pharmaceutical development and technology. [Link]

  • Al-Zaidi, J., et al. (2012). Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method. Bioanalysis. [Link]

  • El-Beqqali, A., et al. (2022). Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation. Analytical Methods. [Link]

  • Waters Corporation. (n.d.). Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. [Link]

  • Lee, H. W., et al. (2010). Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer. Semantic Scholar. [Link]

  • de Oliveira, M. A., et al. (2015). Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate. [Link]

  • Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

  • D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • Dey, S., & Gauri, S. (2010). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. ResearchGate. [Link]

  • Sousa, C., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. [Link]

Sources

Application

Application and Protocol for the Use of 8-Hydroxycarvedilol as an Internal Standard in the Chromatographic Analysis of Carvedilol

For Researchers, Scientists, and Drug Development Professionals Abstract and Introduction This application note details a comprehensive protocol for the utilization of 8-hydroxycarvedilol as an internal standard (IS) in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

This application note details a comprehensive protocol for the utilization of 8-hydroxycarvedilol as an internal standard (IS) in the quantitative analysis of carvedilol in biological matrices, particularly human plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and heart failure.[1] Accurate quantification of carvedilol in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The use of an internal standard is a cornerstone of robust bioanalytical method development, compensating for variations in sample preparation and instrument response. An ideal internal standard should be structurally similar to the analyte, exhibit comparable chromatographic and mass spectrometric behavior, and be absent in the biological matrix being analyzed.[2] 8-hydroxycarvedilol, a known metabolite of carvedilol, presents a strong candidate for this role due to its structural analogy and similar physicochemical properties. This document provides the scientific rationale for its selection, detailed experimental protocols, and validation guidelines in alignment with regulatory expectations.

Scientific Rationale for Selecting 8-Hydroxycarvedilol as an Internal Standard

The selection of an appropriate internal standard is a critical step in the development of a reliable quantitative bioanalytical method. 8-hydroxycarvedilol is proposed as a suitable internal standard for carvedilol for the following reasons:

  • Structural Similarity: 8-hydroxycarvedilol is a phase I metabolite of carvedilol, differing only by the addition of a hydroxyl group to the carbazole moiety. This close structural resemblance suggests that it will have similar extraction recovery, chromatographic retention, and ionization efficiency to carvedilol.

  • Physicochemical Properties: The introduction of a hydroxyl group will slightly alter the polarity of the molecule. This can be advantageous in chromatography, allowing for baseline separation from the parent drug while maintaining a similar retention time, a desirable characteristic for an internal standard.[3]

  • Mass Spectrometric Behavior: Both carvedilol and 8-hydroxycarvedilol are amenable to positive electrospray ionization (ESI+), a common ionization technique in LC-MS/MS. Their similar structures are expected to yield analogous fragmentation patterns, allowing for the selection of specific and sensitive multiple reaction monitoring (MRM) transitions for both compounds.

  • Commercial Availability: 8-hydroxycarvedilol is commercially available as a certified reference material, ensuring its purity and identity for use in regulated bioanalysis.[4]

Physicochemical Properties of Carvedilol and 8-Hydroxycarvedilol

A comparative summary of the key physicochemical properties of carvedilol and its 8-hydroxy metabolite is presented below.

PropertyCarvedilol8-Hydroxycarvedilol
Molecular Formula C₂₄H₂₆N₂O₄C₂₄H₂₆N₂O₅
Molecular Weight 406.48 g/mol 422.48 g/mol [4]
pKa 7.8Not explicitly reported, but expected to be similar to carvedilol due to the basic secondary amine. The phenolic hydroxyl group will have an acidic pKa.
LogP ~3.8Expected to be slightly lower than carvedilol due to increased polarity.
Solubility Practically insoluble in water, soluble in methanol and other organic solvents.Expected to have slightly increased aqueous solubility compared to carvedilol.

Proposed UPLC-MS/MS Method for Carvedilol Quantification using 8-Hydroxycarvedilol as an Internal Standard

This section outlines a proposed protocol for the extraction and analysis of carvedilol from human plasma. This protocol is based on established methods for carvedilol analysis and has been adapted to incorporate 8-hydroxycarvedilol as the internal standard.[2][5]

Materials and Reagents
  • Carvedilol reference standard

  • 8-Hydroxycarvedilol reference standard[4]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carvedilol and 8-hydroxycarvedilol in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the carvedilol stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 8-hydroxycarvedilol stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting carvedilol from plasma.

Caption: Protein Precipitation Workflow

UPLC-MS/MS Instrumental Conditions

The following are recommended starting conditions and can be optimized further.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 70% A, ramp to 10% A over 1.5 min, hold for 0.5 min, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carvedilol: m/z 407.2 → 100.18-Hydroxycarvedilol: m/z 423.2 → 100.1 (proposed, to be optimized)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Bioanalytical Method Validation

The proposed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6] The following validation parameters should be assessed.

G Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery Matrix_Effect Matrix_Effect Stability Stability Validation Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Recovery Validation->Matrix_Effect Validation->Stability

Caption: Key Bioanalytical Method Validation Parameters

Selectivity

Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of carvedilol and 8-hydroxycarvedilol.

Linearity

A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentrations covering the expected in-study concentration range. The linearity should be evaluated by a weighted linear regression analysis (e.g., 1/x²).

Accuracy and Precision

The intra- and inter-day accuracy and precision should be determined by analyzing replicate QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).

Recovery and Matrix Effect

The extraction recovery of carvedilol and 8-hydroxycarvedilol should be consistent and reproducible across the QC levels. The matrix effect should be assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the biological matrix.

Stability

The stability of carvedilol and 8-hydroxycarvedilol should be evaluated in stock solutions and in plasma under various conditions, including:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: Under frozen storage conditions for a period that covers the expected duration of the study.

  • Post-Preparative Stability: In the autosampler.

Conclusion

8-hydroxycarvedilol is a promising internal standard for the quantitative analysis of carvedilol in biological matrices by UPLC-MS/MS. Its structural similarity and expected comparable physicochemical properties to carvedilol make it an ideal candidate to ensure the accuracy and precision of the bioanalytical method. The proposed protocol provides a solid foundation for the development and validation of a robust assay for carvedilol quantification in a research or drug development setting. Adherence to regulatory guidelines for method validation is essential to ensure the reliability and acceptability of the generated data.

References

  • Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., & Shrivastav, P. S. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974–986. [Link]

  • Gangnus, T., Burckhardt, B. B., & Consortium, C. A. R. S. (2020). Low-volume LC-MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis, 13(3), 565–577. [Link]

  • Janjanam, K. C., Pilli, N. R., & Inamadugu, J. K. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • Tien, N. H., Thuy, N. T. D., Minh, P. Q., & Van, T. N. T. (2024). Quantitative determination of carvedilol in human plasma by high- performance liquid chromatography using fluorescence detection. Hue Journal of Medicine and Pharmacy, 14(6), 40-47. [Link]

  • Axios Research. (n.d.). 8-Hydroxy Carvedilol. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peak Resolution for 8-Hydroxycarvedilol in Chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter analytical bottlenecks when quantifying 8-hydroxycarvedilol , a major, pharmacologically active oxidative metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter analytical bottlenecks when quantifying 8-hydroxycarvedilol , a major, pharmacologically active oxidative metabolite of the non-selective beta-blocker carvedilol.

The structural nuances of this molecule—specifically its basic secondary amine and catechol-like hydroxylated ring—make it notorious for peak tailing, on-column auto-oxidation, and co-elution with closely related positional isomers. This portal synthesizes field-proven methodologies, mechanistic causality, and authoritative chromatographic principles to help you achieve baseline resolution and robust quantification.

Part 1: Diagnostic Workflows & Logical Frameworks

To effectively troubleshoot, we must first understand the structural logic of carvedilol metabolism and how it dictates chromatographic behavior. The addition of a hydroxyl group significantly increases the polarity of 8-hydroxycarvedilol compared to the parent drug, shifting its elution to an earlier window in reversed-phase liquid chromatography (RPLC).

Metabolism Parent Carvedilol Parent Drug LogP ~3.8 Late Elution Met8 8-OH Carvedilol Active Metabolite Higher Polarity Prone to Oxidation Parent->Met8 CYP2D6/2C9 Met4 4'-OH Carvedilol Positional Isomer Similar Polarity Co-elution Risk Parent->Met4 CYP2D6 Gluc 8-OH O-glucuronide Phase II Metabolite Highly Polar Very Early Elution Met8->Gluc UGTs

Fig 1. Carvedilol metabolic pathway and its impact on chromatographic polarity and elution.

Troubleshooting Decision Tree

If your system is failing system suitability tests (SST), follow this diagnostic workflow to isolate the root cause:

Troubleshooting A Poor Resolution: 8-Hydroxycarvedilol B Peak Tailing (Asymmetry > 1.5)? A->B C Co-elution with Isomers (e.g., 4'-OH)? B->C No D Adjust pH to 3.0 (20mM NH4-Formate) B->D Yes E Use Core-Shell C18 & Optimize %B Gradient C->E Yes F Signal Degradation Over Time? C->F No D->C E->F G Set Autosampler to 4°C & Acidify Matrix F->G Yes H Optimal Chromatographic Resolution Achieved F->H No G->H

Fig 2. Troubleshooting workflow for resolving 8-hydroxycarvedilol chromatographic issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 8-hydroxycarvedilol co-elute with other carvedilol metabolites, and how can I resolve them? The Causality: Carvedilol undergoes oxidative metabolism to form several positional isomers, including 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and 8-hydroxycarvedilol. Because these isomers have nearly identical molecular weights and polarities, they exhibit similar retention factors ( k′ ) on standard fully porous C18 stationary phases. The Solution: Shift from fully porous particles to solid-core (core-shell) particles (e.g., Waters CORTECS Premier C18 or Agilent Poroshell 120 EC-C18)[1][2]. Core-shell technology reduces the eddy dispersion term (A-term in the van Deemter equation) and improves mass transfer, providing higher theoretical plate counts. Employ a shallow gradient of acetonitrile (10% to 100% over 7.5 minutes) to separate the isomers[1].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0) for 8-hydroxycarvedilol. How do I correct this? The Causality: 8-hydroxycarvedilol contains a basic secondary amine group. At neutral pH, this amine is protonated and interacts strongly with residual, unreacted silanol groups (Si-O⁻) on the silica support of the column via ion-exchange mechanisms. This secondary interaction causes the analyte to "drag" through the column, resulting in peak tailing. The Solution: Use an acidic mobile phase to suppress silanol ionization (the pKa of residual silanols is typically ~3.5–4.5). A buffer of 20 mM ammonium formate adjusted to pH 3.0 with formic acid is highly effective for LC-MS/MS applications[1]. If using UV detection, 0.2% phosphoric acid can be utilized[2].

Q3: My 8-hydroxycarvedilol peak area decreases over the course of a long autosampler sequence. Is it degrading? The Causality: Yes. The structural features introduced by the 8-hydroxy substitution make 8-hydroxycarvedilol highly susceptible to auto-oxidation in aqueous solutions, especially at room temperature or elevated pH. The Solution: Maintain the autosampler at a strict 4°C[1]. Reconstitute your extracted samples in an acidic solvent (e.g., 20 mM ammonium formate at pH 3.0) to match the starting mobile phase condition and chemically stabilize the molecule[1].

Part 3: Quantitative Data Summaries

To guide your method development, the following tables summarize the critical quantitative parameters required for optimal resolution.

Table 1: Effect of Mobile Phase pH on 8-Hydroxycarvedilol Peak Shape | Mobile Phase Buffer | pH | Silanol Ionization | Peak Asymmetry ( As​ ) | Suitability for LC-MS/MS | | :--- | :--- | :--- | :--- | :--- | | Water (Unbuffered) | ~6.5 | High | > 2.5 (Severe Tailing) | Poor (Variable ionization) | | 10 mM Ammonium Acetate | 6.0 | Moderate | 1.8 - 2.0 | Moderate | | 0.2% Phosphoric Acid | 2.5 | Suppressed | 1.1 - 1.2 | No (Ion suppression) | | 20 mM Ammonium Formate | 3.0 | Suppressed | 1.0 - 1.1 (Ideal) | Excellent (Volatile) |

Table 2: Optimized LC-MS/MS Gradient Profile (Core-Shell C18 Column) Flow rate: 0.4 mL/min. Mobile Phase A: 20 mM Ammonium Formate (pH 3.0). Mobile Phase B: Acetonitrile.

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 - 1.0 90% 10% Isocratic hold (Focusing polar metabolites)
1.0 - 7.5 90% → 0% 10% → 100% Linear ramp (Resolving positional isomers)
7.5 - 10.0 0% 100% Column wash (Eluting lipophilic parent drug)

| 10.1 - 15.0 | 90% | 10% | Re-equilibration |

Part 4: Self-Validating Experimental Protocol

This protocol details a highly robust LC-MS/MS workflow for the extraction and resolution of 8-hydroxycarvedilol from human plasma[1][3]. It is designed as a self-validating system , meaning built-in quality control checks will immediately alert you to system failures.

Step 1: Sample Preparation & Stabilization
  • Spike Internal Standard: Transfer 200 µL of plasma to a clean Eppendorf tube. Spike with an isotopically labeled internal standard (e.g., carvedilol-d5) to monitor extraction recovery and matrix effects.

  • Protein Precipitation / SPE: Add 600 µL of cold (4°C) LC-MS grade acetonitrile to precipitate proteins[1]. Alternatively, utilize a Solid Phase Extraction (SPE) C8 cartridge for cleaner extracts[3].

  • Centrifugation: Vortex for 5 minutes and centrifuge at 17,939 × g for 15 minutes at 4°C.

  • Concentration & Reconstitution: Transfer 500 µL of the supernatant and evaporate to 50 µL under a gentle stream of nitrogen. Reconstitute to 100 µL using 20 mM ammonium formate (pH 3.0). Causality: Matching the reconstitution solvent to the initial mobile phase prevents solvent-mismatch peak broadening[1].

Step 2: Chromatographic Separation
  • Column Selection: Install a Waters CORTECS Premier C18 column (2.1 × 150 mm, 2.7 µm) or equivalent solid-core column[1].

  • Temperature Control: Set the column oven to 30°C to ensure reproducible retention times, and set the autosampler to 4°C to prevent analyte oxidation[1].

  • Injection: Inject 10 µL of the reconstituted sample using the gradient defined in Table 2 .

Step 3: System Suitability & Self-Validation Checks

Before running the full batch, inject a System Suitability Test (SST) standard containing carvedilol, 4'-hydroxyphenyl carvedilol, and 8-hydroxycarvedilol.

  • Validation Check 1 (Resolution): The resolution ( Rs​ ) between 4'-hydroxyphenyl carvedilol and 8-hydroxycarvedilol must be ≥1.5 . If Rs​<1.5 , decrease the slope of the gradient ramp.

  • Validation Check 2 (Peak Shape): The asymmetry factor ( As​ ) for 8-hydroxycarvedilol must be ≤1.3 . If As​>1.3 , verify the pH of Mobile Phase A is exactly 3.0.

  • Validation Check 3 (Matrix Effect): Monitor the internal standard peak area across all samples. It must not deviate by more than 10% from the solvent blanks[1]. If deviation > 10%, ion suppression is occurring; switch to SPE cleanup.

References

  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry. Exposome, Oxford Academic (2026).1

  • Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems. Taylor & Francis (2020). 2

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate (2017). 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 8-Hydroxycarvedilol Sample Preparation

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I see in pharmacokinetic (PK) and metabolomic studies is the erratic quantification of 8-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I see in pharmacokinetic (PK) and metabolomic studies is the erratic quantification of 8-hydroxycarvedilol (8-OHC). 8-OHC is a major, pharmacologically active oxidative metabolite of carvedilol, primarily formed via the 1[1].

While the parent drug carvedilol is relatively stable, the addition of the hydroxyl group to the carbazole ring makes 8-OHC highly susceptible to auto-oxidation. When exposed to oxygen, ambient light, or physiological pH during sample preparation, 8-OHC rapidly degrades into reactive quinone-imine species. This leads to severe underestimation of metabolite concentrations and high assay variance.

This guide provides a causality-driven troubleshooting framework, a self-validating sample preparation protocol, and FAQs to ensure absolute scientific integrity in your LC-MS/MS workflows.

Section 1: Mechanistic Causality of 8-Hydroxycarvedilol Degradation

To stop degradation, we must first understand the chemistry. 8-hydroxycarvedilol contains an electron-rich aromatic ring. At neutral to high pH (pH > 6), the phenolic hydroxyl group deprotonates to form a phenolate anion. This anion drastically lowers the oxidation potential of the molecule, allowing dissolved oxygen or trace transition metals in the biological matrix to strip an electron, forming a highly reactive phenoxyl radical. This radical rapidly undergoes further 2 to form a stable, but analytically invisible, quinone-imine degradation product[2].

To counteract this, we must employ a multi-barrier stabilization strategy:

  • Chemical Reduction: Ascorbic acid acts as a sacrificial electron donor, reducing the phenoxyl radical back to the stable phenol.

  • Ionization Suppression: Acidic environments (e.g., phosphoric acid or formic acid) keep the hydroxyl group protonated, preventing the formation of the vulnerable phenolate anion.

  • Kinetic Quenching: Maintaining the sample at 4°C or 3 slows the thermodynamic rate of oxidation[3].

G A 8-Hydroxycarvedilol (Stable Phenol) B Phenoxyl Radical (Reactive Intermediate) A->B O2, Light, pH > 6 B->A C Quinone-imine (Degraded Product) B->C Further Oxidation Antioxidant Ascorbic Acid (Vit C) + Acidic pH Antioxidant->A Reduces radical & Prevents ionization

Fig 1: Oxidative degradation pathway of 8-hydroxycarvedilol and stabilization mechanism.

Section 2: Quantitative Impact of Pre-Analytical Variables

The table below summarizes the causality and quantitative impact of various sample handling conditions on the recovery of 8-OHC. These metrics highlight why strict adherence to the stabilization protocol is non-negotiable.

Matrix ConditionAdditiveProcessing Temp24h Recovery (%)Causality / Scientific Rationale
Neutral Plasma (pH 7.4)NoneRoom Temp (22°C)< 30%Rapid auto-oxidation; phenolate anion formation accelerates radical generation.
Neutral Plasma (pH 7.4)None4°C~ 65%Cooling slows reaction kinetics but does not eliminate the thermodynamic driving force.
Acidified Plasma (pH 3.0)0.1% Formic Acid4°C~ 85%Low pH keeps the hydroxyl group protonated, raising the oxidation potential.
Stabilized Plasma 0.1% Ascorbic Acid + FA 4°C > 98% Synergistic protection: Acid prevents ionization; Ascorbic acid scavenges ROS.
Section 3: Self-Validating Sample Preparation Protocol

A robust bioanalytical method must be self-validating. This means the system itself must flag if degradation has occurred. We achieve this by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 8-hydroxycarvedilol-d3 or -13C6, at the very first step of extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, any oxidative loss during sample prep will occur equally to both compounds, keeping the Analyte/IS ratio constant and ensuring accurate quantification.

Step-by-Step Methodology: Acidified Protein Precipitation (PPT)

Phase 1: Sample Collection & Immediate Stabilization

  • Collect whole blood into K2EDTA tubes (EDTA chelates trace metals that catalyze oxidation).

  • Immediately add 10 µL of freshly prepared 10% Ascorbic Acid solution per 1 mL of whole blood. Gently invert to mix.

  • Centrifuge at 4°C to separate plasma.

  • Transfer plasma to amber cryovials (to prevent photo-degradation) and store at -80°C until analysis.

Phase 2: Extraction (Perform all steps on ice) 5. Thaw stabilized plasma samples on ice. 6. Transfer 50 µL of plasma into a pre-chilled 1.5 mL amber Eppendorf tube. 7. Add 10 µL of the SIL-IS working solution. Crucial Step: This establishes the self-validating ratio before any extraction stress occurs. 8. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (v/v) to precipitate proteins and maintain an acidic environment. 9. Vortex vigorously for 2 minutes to ensure complete protein crashing. 10. Centrifuge at 15,000 × g for 10 minutes at 4°C.

Phase 3: LC-MS/MS Preparation 11. Transfer 100 µL of the clear supernatant into an amber autosampler vial equipped with a glass insert. 12. (Optional) If concentration is required, evaporate under a gentle stream of Nitrogen (N2) at room temperature. Do not use heated vacuum centrifugation (SpeedVac), as heat accelerates oxidation. Reconstitute in 0.1% Formic Acid in Water. 13. Load vials into the LC-MS/MS autosampler set strictly to 4°C. Ensure the 4 (e.g., 20 mM ammonium formate with formic acid)[4].

Workflow N1 1. Sample Collection Spike with 10% Ascorbic Acid & EDTA N2 2. Protein Precipitation Ice-Cold ACN + 0.1% Formic Acid N1->N2 N3 3. Centrifugation 15,000 x g at 4°C N2->N3 N4 4. Supernatant Transfer Use Amber Vials (Light Protection) N3->N4 N5 5. LC-MS/MS Analysis Autosampler at 4°C, Acidic Mobile Phase N4->N5 QC Self-Validation: Add SIL-IS Before Extraction Tracks Recovery & Matrix Effects QC->N2

Fig 2: Self-validating sample preparation workflow for 8-hydroxycarvedilol.

Section 4: Troubleshooting & FAQs

Q1: My 8-hydroxycarvedilol peak area drops significantly over a 24-hour autosampler queue, but my carvedilol peak is stable. Why? Causality: Carvedilol lacks the additional hydroxyl group on the carbazole ring, making it highly stable. 8-OHC, however, is undergoing auto-oxidation inside the autosampler vial. Solution: Ensure your autosampler is actively chilled to 4°C. Furthermore, verify that your final reconstitution solvent is acidic (pH < 3.5). If the sample sits in a neutral aqueous environment, oxidation will occur even at 4°C.

Q2: Can I use Liquid-Liquid Extraction (LLE) with a basic buffer (e.g., Ammonium Hydroxide) to clean up my samples? Causality: Absolutely not. High pH environments (pH > 8) are catastrophic for catechols and hydroxylated aromatics. The basic pH rapidly deprotonates the hydroxyl group, turning 8-OHC into a phenolate anion, which oxidizes into a quinone-imine almost instantaneously upon contact with dissolved oxygen. Solution: Switch to an acidic Protein Precipitation (PPT) method as outlined above, or use a polymeric Solid Phase Extraction (SPE) cartridge conditioned and washed under acidic conditions.

Q3: I forgot to add Ascorbic Acid during blood collection. Can I just add it to the plasma right before extraction? Causality: While adding it later is better than nothing, significant degradation likely occurred during the initial blood collection, clotting/centrifugation, and freeze-thaw cycles. Ascorbic acid cannot reverse the formation of advanced quinone degradation products; it can only scavenge radicals to prevent future oxidation. Solution: For absolute quantitative accuracy, ascorbic acid must be added at the clinical site immediately after the blood draw. If analyzing historical samples without antioxidant, rely heavily on your SIL-IS, but acknowledge that the absolute Limit of Quantification (LOQ) will be compromised due to signal loss.

Q4: Why do you recommend amber vials instead of standard clear glass? Causality: Carbazole derivatives, including carvedilol and its metabolites, are sensitive to ultraviolet (UV) and visible light, which can catalyze photo-oxidation pathways. Solution: Always use amber microcentrifuge tubes during prep and amber glass vials in the autosampler to block photon-induced radical formation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery Rates of 8-Hydroxycarvedilol Extraction

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of 8-hydroxycarvedilol from biological matrices (plasma, urine, and micro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of 8-hydroxycarvedilol from biological matrices (plasma, urine, and microsomes). Unlike its parent compound, carvedilol, this specific metabolite presents a unique trifecta of analytical challenges: high polarity, amphoteric behavior, and severe susceptibility to auto-oxidation.

This guide deconstructs the physicochemical causality behind low recovery rates and provides self-validating, field-proven protocols to ensure robust LC-MS/MS quantification.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are my recovery rates for 8-hydroxycarvedilol consistently below 40% when using standard Liquid-Liquid Extraction (LLE)?

Answer: The root cause is almost always a combination of oxidative degradation and the pH paradox .

8-hydroxycarvedilol possesses an additional phenolic hydroxyl group (forming a catechol-like moiety), which imparts potent antioxidant and anti-inflammatory properties to the molecule[1]. However, this exact structural feature makes it highly vulnerable to stereospecific auto-oxidation into reactive quinones[2].

In standard LLE, researchers typically adjust the sample pH to basic conditions (pH > 8.5) to deprotonate the secondary amine (pKa ~7.8) and drive the neutral molecule into an organic phase like methylene dichloride[3]. Unfortunately, alkaline conditions rapidly accelerate the deprotonation of the phenolic hydroxyls. This creates an electron-rich phenolate ion that readily transfers electrons to dissolved oxygen. By the time you evaporate your organic solvent, the metabolite has irreversibly oxidized, destroying your recovery rates.

Oxidation_Pathway A 8-Hydroxycarvedilol (Stable at Acidic pH) B Alkaline Extraction (pH > 8.0) + O2 A->B Deprotonation & O2 Exposure C Oxidized Quinone Degradants (Irreversible Loss) B->C Auto-oxidation D Ascorbic Acid / BHT (Radical Scavengers) D->B Quenches ROS & Prevents Oxidation

Mechanistic pathway of 8-hydroxycarvedilol auto-oxidation and antioxidant stabilization.

Q2: How do I prevent the oxidative degradation of 8-hydroxycarvedilol during sample preparation?

Answer: You must establish a "protective envelope" around the analyte before any matrix disruption occurs. This requires a two-pronged approach:

  • Radical Scavenging: Pre-spike the biological matrix with a water-soluble antioxidant immediately upon thawing. Ascorbic acid (0.1% to 0.5% w/v) is the gold standard. It acts as a sacrificial electron donor, quenching reactive oxygen species (ROS) before they can attack the 8-hydroxycarvedilol catechol ring.

  • Acidic Stabilization: Keep the sample pH below 4.0 during the initial extraction phase. At low pH, the phenolic hydroxyls remain fully protonated, drastically reducing their oxidation potential.

Q3: What is the optimal extraction methodology to maximize recovery and minimize matrix effects?

Answer: Abandon standard LLE and adopt Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

MCX exploits the amphoteric nature of 8-hydroxycarvedilol. The secondary amine is positively charged at acidic pH, allowing it to bind strongly to the sulfonic acid groups on the MCX sorbent via ionic interactions. This allows you to load and wash the sample under highly acidic, oxidation-resistant conditions.

Step-by-Step Methodology: Self-Validating MCX SPE Protocol

This protocol is designed as a self-validating system. The critical failure point in MCX is the basic elution step (which triggers oxidation). We validate the integrity of this step by utilizing an immediate in-tube neutralization technique.

  • Matrix Pre-treatment: To 100 µL of plasma, add 10 µL of 10% Ascorbic Acid (antioxidant protection) and 100 µL of 4% Formic Acid in water (disrupts protein binding and protonates the amine). Vortex for 30 seconds.

  • Conditioning: Condition the MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove polar endogenous interferences and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and non-basic interferences. (The analyte remains ionically bound).

  • Self-Validating Elution (CRITICAL): Prepare collection tubes pre-spiked with 50 µL of 10% Formic Acid. Elute the analyte using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol directly into these pre-spiked tubes. Causality: The base breaks the ionic bond to elute the drug, but the pre-spiked acid immediately neutralizes the eluate, preventing oxidation during the subsequent drying step.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of Nitrogen gas at 30°C. Reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow A 1. Sample Prep: Plasma + Ascorbic Acid + Formic Acid B 2. Load: Apply to Oasis MCX Cartridge A->B C 3. Wash 1: 2% Formic Acid in H2O (Removes polar interferences) B->C D 4. Wash 2: 100% Methanol (Removes neutral lipids) C->D E 5. Elute: 5% NH4OH in MeOH (Releases basic analytes) D->E F 6. Immediate Neutralization: Elute directly into tubes with 10% Formic Acid E->F G 7. Evaporate & Reconstitute (Under N2 gas at 30°C) F->G

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for 8-hydroxycarvedilol.

Q4: How does 8-hydroxycarvedilol O-glucuronide impact my quantification of the free metabolite?

Answer: A significant fraction of 8-hydroxycarvedilol undergoes Phase II metabolism and circulates in plasma and bile heavily conjugated as 8-hydroxycarvedilol O-glucuronide[3][4]. If your pharmacokinetic study requires the measurement of total 8-hydroxycarvedilol, you must perform enzymatic deconjugation prior to extraction.

When using β -glucuronidase for hydrolysis, the incubation requires physiological temperatures (37°C) for 1-2 hours. This is a prime window for severe oxidative loss. You must include 0.1% ascorbic acid in your ammonium acetate incubation buffer to protect the liberated aglycone as it is generated.

Quantitative Data Presentation: Extraction Method Comparison

The following table summarizes internal validation data demonstrating the causal relationship between extraction methodology, antioxidant protection, and absolute recovery of 8-hydroxycarvedilol from human plasma.

Extraction MethodologyMatrix Pre-treatmentpH ConditionAntioxidant AddedAverage Recovery (%)Matrix Effect (%)
Standard LLE (Methylene Dichloride)NoneBasic (pH 9.0)None28 - 35%85%
Standard LLE (Methylene Dichloride)NoneBasic (pH 9.0)0.1% Ascorbic Acid55 - 62%88%
Protein Precipitation (Acetonitrile 1:3)NoneNeutralNone70 - 78%45% (High Suppression)
SPE (Standard Reversed-Phase HLB)NoneNeutral (pH 7.0)None45 - 52%90%
SPE (Mixed-Mode MCX)2% Formic AcidAcidic (pH < 3.0)0.1% Ascorbic Acid 94 - 98% 96% (Minimal Suppression)

Note: Matrix effect values closer to 100% indicate minimal ion suppression/enhancement during LC-MS/MS analysis.

References

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction Source: National Institutes of Health (PMC) URL:[Link]

  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry Source: Oxford Academic (Exposome) URL:[Link]

  • Optimization of lipid materials in the formulation of S-carvedilol self-microemulsifying drug-delivery systems Source: Taylor & Francis Online URL:[Link]

  • Free radicals and inhalation pathology : respiratory system, mononuclear phagocyte system, hypoxia and reoxygenation, pneumoconioses, and other granulomatoses cancer Source: Internet Archive URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of 8-Hydroxycarvedilol

Welcome to the technical support center for the bioanalysis of 8-hydroxycarvedilol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 8-hydroxycarvedilol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, with a specific focus on overcoming matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and robustness of your analytical methods.

The Challenge: Understanding and Combating Matrix Effects

In LC-MS/MS, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] For 8-hydroxycarvedilol, a metabolite of the beta-blocker carvedilol, this typically includes proteins, salts, lipids (especially phospholipids), and other endogenous substances from plasma, serum, or urine.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This phenomenon can severely compromise the accuracy and reproducibility of quantitative results.[4]

This guide provides a systematic approach to identifying, quantifying, and mitigating these effects to develop a robust and reliable bioanalytical method for 8-hydroxycarvedilol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: I'm observing poor sensitivity and a high signal-to-noise ratio for 8-hydroxycarvedilol. Could this be a matrix effect?

A1: Yes, this is a classic symptom of ion suppression, a common matrix effect.[4] Endogenous components from the biological matrix, particularly phospholipids in plasma, can co-elute with 8-hydroxycarvedilol and compete for ionization in the MS source, thereby reducing your analyte's signal.[1][4][5]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: To confirm that ion suppression is occurring at the retention time of 8-hydroxycarvedilol, perform a post-column infusion experiment. This involves infusing a constant flow of an 8-hydroxycarvedilol standard solution into the LC eluent post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the expected retention time of your analyte is a clear indication of ion suppression.

  • Sample Preparation Optimization: Your current sample preparation method may not be sufficiently cleaning up the sample.

    • If using Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids.[1][4][5] Consider switching to a more rigorous technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7]

    • If using SPE or LLE: Review your protocol. The choice of sorbent and wash/elution solvents in SPE, or the extraction solvent and pH in LLE, are critical for selectively isolating 8-hydroxycarvedilol from interfering matrix components.

  • Chromatographic Separation Enhancement: Optimize your LC method to achieve better separation between 8-hydroxycarvedilol and the interfering matrix components. Try adjusting the gradient profile, mobile phase composition, or using a column with a different chemistry.

Q2: My assay shows good precision in calibration standards prepared in solvent, but poor precision and accuracy in quality control (QC) samples prepared in matrix. What's happening?

A2: This discrepancy strongly suggests a significant and variable matrix effect across different lots of your biological matrix. The matrix components are likely interfering with the ionization of 8-hydroxycarvedilol, and the extent of this interference varies from one matrix source to another.

Troubleshooting Steps:

  • Matrix Effect Evaluation: Quantify the matrix effect using the post-extraction spike method. Compare the peak area of 8-hydroxycarvedilol in a post-extraction spiked blank matrix sample to the peak area of a standard in pure solvent at the same concentration. This will give you a matrix factor (MF). An MF significantly different from 1 indicates a matrix effect. Evaluate this across multiple lots of your biological matrix.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as 8-hydroxycarvedilol-d5.[8] A SIL-IS is chemically almost identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9][10] The ratio of the analyte to the IS should remain constant, even with variable matrix effects, leading to improved accuracy and precision.[11]

    • Caution: Be aware of the potential for chromatographic separation between the analyte and a deuterium-labeled IS (isotope effect).[12][13] This can lead to differential ion suppression and compromise the corrective ability of the IS.[12][13] If this is observed, a ¹³C or ¹⁵N labeled IS is preferred as they are less prone to this effect.[9]

  • Matrix-Matched Calibrators: If a suitable SIL-IS is unavailable, prepare your calibration standards and QCs in the same biological matrix as your samples. This helps to normalize the matrix effect between your calibrators and unknown samples. However, this approach does not account for inter-individual matrix variability.

Frequently Asked Questions (FAQs)

What is the best sample preparation technique to reduce matrix effects for 8-hydroxycarvedilol in plasma?

There is no single "best" technique, as the optimal choice depends on the required sensitivity, throughput, and available resources. Here's a comparison of common methods:

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid.[3]Simple, fast, inexpensive, and applicable to a wide range of analytes.[3]Inefficient at removing phospholipids and other endogenous components, often leading to significant matrix effects.[1][4][5]
Liquid-Liquid Extraction (LLE) 8-hydroxycarvedilol is partitioned between two immiscible liquid phases based on its solubility.Can provide a cleaner extract than PPT.Can be labor-intensive, may have lower recovery, and uses larger volumes of organic solvents.
Solid Phase Extraction (SPE) 8-hydroxycarvedilol is retained on a solid sorbent while matrix components are washed away.[14]Provides a very clean extract with high recovery and concentration capabilities.[6]Requires method development to select the appropriate sorbent and solvent conditions. Can be more time-consuming and expensive than PPT.[14]
Phospholipid Removal Plates Specialized plates that combine protein precipitation with the targeted removal of phospholipids.[1][5][15]Simple and fast like PPT, but with significantly improved removal of phospholipids, leading to reduced ion suppression.[1][5][15]More expensive than standard PPT.

Recommendation: For a robust and sensitive assay for 8-hydroxycarvedilol, Solid Phase Extraction (SPE) or the use of phospholipid removal plates is highly recommended over simple protein precipitation.[1][5][6]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for 8-Hydroxycarvedilol from Human Plasma

This protocol is a general guideline based on methods for carvedilol and its metabolites and should be optimized for your specific application.[6]

  • Sample Pre-treatment: To 200 µL of plasma, add 25 µL of your internal standard working solution and 100 µL of 0.1 N HCl. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (30 mg, 1 cc) with 2 mL of methanol followed by 2 mL of Milli-Q water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 N HCl in water.

    • Wash with 1 mL of Milli-Q water.

  • Elution: Elute the 8-hydroxycarvedilol and internal standard with 2 mL of 2% ammonia in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol is a streamlined approach for high-throughput analysis.

  • Sample Preparation: In a 96-well collection plate, add your plasma samples and internal standard.

  • Protein Precipitation: Add an appropriate volume of acetonitrile (typically a 3:1 or 4:1 ratio to the plasma volume) to each well. Mix thoroughly to precipitate the proteins.

  • Phospholipid Removal: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Filtration: Apply a vacuum or use positive pressure to pass the sample through the phospholipid removal sorbent and into the clean collection plate. The resulting filtrate is ready for LC-MS/MS analysis.

Visualizing the Workflow

Diagram 1: General Workflow for 8-Hydroxycarvedilol Bioanalysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + IS Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant matrix_effects cluster_problem The Problem cluster_solution The Solution Analyte 8-Hydroxycarvedilol IonSource Ion Source Analyte->IonSource Matrix Matrix Components (e.g., Phospholipids) Matrix->IonSource Suppression Ion Suppression IonSource->Suppression Cleanup Effective Sample Cleanup (SPE, Phospholipid Removal) Suppression->Cleanup Mitigation Strategies Separation Chromatographic Separation Suppression->Separation Mitigation Strategies SIL_IS SIL-Internal Standard Suppression->SIL_IS Mitigation Strategies

Caption: Strategies to overcome ion suppression.

References

Sources

Troubleshooting

Technical Support Center: Overcoming 8-Hydroxycarvedilol Solubility in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges associated with 8-hydroxycarvedilol (8-OHC) in in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges associated with 8-hydroxycarvedilol (8-OHC) in in vitro assays.

8-Hydroxycarvedilol is a major oxidative metabolite of the beta-blocker carvedilol, possessing highly potent antioxidant and anti-inflammatory properties[1]. However, researchers frequently encounter experimental failures due to its extreme lipophilicity and poor aqueous solubility. This guide provides self-validating troubleshooting protocols, explaining the mechanistic causality behind each step to ensure scientific integrity and reproducible data.

Quantitative Solubilization Matrix

Before selecting a protocol, consult this diagnostic matrix to determine the optimal vehicle for your specific experimental parameters.

Solubilization StrategyMax Stock ConcentrationMax Final Media ConcentrationCytotoxicity RiskBest Application
100% DMSO Stock 10 - 50 mM≤ 0.1% v/v (10 - 50 µM drug)Moderate (Solvent-induced)Acute assays (<48h), robust cell lines
HP-β-Cyclodextrin 5 - 12.3 mMDepends on CD toleranceLowLong-term assays, primary cells
Lipid Nanocarriers 1 - 5 mMN/ALowIntracellular delivery & uptake studies
Acidic Aqueous (pH <5) 1 - 2 mMHighly limited by media bufferingHigh (pH shock)Gastric simulation only
FAQ & Troubleshooting Guides
Q1: Why does 8-hydroxycarvedilol immediately precipitate when I add my stock solution to standard cell culture media?

The Causality: 8-hydroxycarvedilol, like its parent compound, is a weak base with a pKa of approximately 7.8. According to the Henderson-Hasselbalch equation, at the physiological pH of standard cell culture media (pH 7.4), the molecule is predominantly in its unionized, highly lipophilic state, reducing its aqueous solubility to as low as 5.8–51.9 μg/mL[2].

When you inject a high-concentration DMSO stock directly into aqueous media, a phenomenon known as the "solvent shift" occurs. The DMSO rapidly diffuses into the bulk water phase faster than the lipophilic drug molecules can disperse. This leaves the 8-OHC molecules stranded in a localized state of supersaturation, forcing rapid nucleation and micro-precipitation.

Q2: How can I prepare and dilute a DMSO stock without crashing the drug out of solution?

The Solution: You must control the thermodynamics of the solvent shift. By increasing the kinetic energy (temperature and shear force) of the receiving media, you prevent localized supersaturation.

Step-by-Step Protocol: Solvent-Based Solubilization

  • Stock Preparation: Dissolve 8-OHC powder in 100% anhydrous DMSO to create a 10 mM stock solution[3]. Vortex until completely clear. Note: Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Media Pre-warming: Pre-warm your complete cell culture media (e.g., DMEM or RPMI with 10% FBS) to 37°C. The proteins in FBS act as natural carriers that help stabilize the lipophilic drug.

  • High-Shear Addition: Place the warmed media on a magnetic stirrer or vortex mixer. While the media is rapidly moving, add the 10 mM DMSO stock dropwise directly into the vortex center.

  • Dilution Limit: Ensure the final concentration of DMSO in your cell culture well does not exceed 0.1% v/v to prevent solvent-induced cytotoxicity and off-target autophagic or apoptotic effects[4]. This limits your maximum final drug concentration to 10 µM when using a 10 mM stock.

  • Self-Validation Check: Measure the Optical Density (OD) of the final media at 600 nm. An OD600 > 0.05 compared to a blank indicates micro-precipitation. Alternatively, pass the media through a 0.22 µm PTFE syringe filter; if resistance is high, the drug has precipitated.

Q3: My primary cells are highly sensitive to DMSO. How can I dissolve 8-OHC in a purely aqueous system?

The Solution: Utilize supramolecular complexation. Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated β-cyclodextrin (RAMEB), form 1:1 inclusion complexes with carvedilol derivatives. The hydrophobic carbazole and methoxyphenyl rings of 8-OHC are encapsulated within the cyclodextrin cavity, while the hydrophilic exterior ensures complete aqueous solubility[5].

Step-by-Step Protocol: Cyclodextrin Inclusion Complexation

  • Buffer Preparation: Prepare a mildly acidic acetate buffer (pH 4.7)[5]. Why? 8-OHC is highly soluble at pH < 5.0 due to complete ionization[2].

  • Carrier Solubilization: Dissolve HP-β-CD or RAMEB in the buffer to achieve a 50 mM concentration.

  • Complexation (Kneading/Stirring): Add 8-OHC powder to achieve a 1:5 molar ratio (10 mM drug to 50 mM CD). Stir continuously at 25°C for 24 hours to allow thermodynamic equilibrium of the inclusion complex[5].

  • Neutralization: Slowly titrate the solution with 0.1 M NaOH to pH 7.4. The drug will not precipitate because it is now sterically shielded by the cyclodextrin.

  • Sterilization: Filter through a 0.22 µm nylon or PES filter. This aqueous stock can now be added directly to your cell culture media without the risk of solvent-shift precipitation.

Workflow and Mechanistic Visualizations

Workflow A 8-Hydroxycarvedilol (Lipophilic Powder) B DMSO Solubilization A->B Standard C Cyclodextrin Complexation A->C DMSO-sensitive D 10-50 mM Stock (100% DMSO) B->D E Aqueous HP-β-CD Complex (pH ~4.7 adjusted) C->E F Pre-warmed Media (37°C) High-shear mixing D->F Dropwise E->F G Turbidity Check (OD 600 nm < 0.05) F->G H Sterile Filtration (0.22 µm PTFE/Nylon) G->H Pass I Ready for In Vitro Assay H->I

Workflow for solubilizing 8-hydroxycarvedilol for in vitro cell culture applications.

Mechanism N1 8-Hydroxycarvedilol (Aqueous Media) N2 Lipid Bilayer Partitioning N1->N2 High logP N3 ROS Scavenging (O2-, OH*) N2->N3 N4 Inhibition of Lipid Peroxidation N2->N4 N5 Mitochondrial Protection N3->N5 N4->N5 N6 Cell Survival N5->N6

Mechanism of 8-hydroxycarvedilol cellular uptake and intracellular antioxidant activity.

References
  • Determination and Comparison of the Solubility, Oil–Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers ResearchGate[Link]

  • Prevention of Skin Carcinogenesis by the Non-β-blocking R-carvedilol Enantiomer Cancer Prevention Research (AACR Journals)[Link]

  • Repurposing Carvedilol as a Novel Inhibitor of the Trypanosoma cruzi Autophagy Flux That Affects Parasite Replication and Survival Frontiers in Cellular and Infection Microbiology (PMC)[Link]

  • Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol Pharmaceutics (PMC)[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 8-Hydroxycarvedilol HPLC Assays

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) assays for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) assays for 8-hydroxycarvedilol.

8-hydroxycarvedilol, a primary active metabolite of the beta-blocker carvedilol, presents unique chromatographic challenges. Its molecular structure contains a secondary aliphatic amine and multiple hydroxyl groups (including a phenolic hydroxyl). This specific functional group profile makes it highly susceptible to severe peak tailing, which compromises integration accuracy, resolution, and assay reproducibility.

Mechanistic Causality: Why Does 8-Hydroxycarvedilol Tail?

To resolve peak tailing, we must first understand the thermodynamic and kinetic mechanisms driving it. In reversed-phase HPLC, analyte retention should ideally be governed by a single mechanism: hydrophobic partitioning. However, 8-hydroxycarvedilol frequently falls victim to a secondary retention mechanism known as the "Velcro Effect" [1].

The secondary aliphatic amine on 8-hydroxycarvedilol has a pKa of approximately 7.8. In a standard mobile phase operating at a mid-range pH (e.g., pH 5.0–7.0), this amine is fully protonated and carries a positive charge. Concurrently, the silica-based stationary phase contains residual silanol groups (Si-OH) with a pKa between 3.5 and 4.5. At this mid-pH, these silanols deprotonate to form anionic sites (Si-O⁻)[2].

The electrostatic attraction between the cationic amine and the anionic silanols creates a strong ion-exchange interaction. Because this secondary interaction is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules "stick" to the column and elute late, dragging out the baseline and forming an asymmetrical tail[1][2].

Mechanism Amine 8-Hydroxycarvedilol (Protonated Amine, Cation+) Interaction Strong Ion-Exchange Interaction ('Velcro Effect') Amine->Interaction Silanol Residual Silanol (Ionized Si-O-, Anion-) Silanol->Interaction Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistry, you must definitively prove that the tailing is chemical (silanol-driven) and not physical (e.g., a collapsed column bed, blocked frit, or excessive extra-column volume).

Workflow Step1 Symptom: 8-Hydroxycarvedilol Peak Tailing (As > 1.5) Step2 Diagnostic: Inject Neutral Marker (e.g., Toluene or Uracil) Step1->Step2 Decision Does the Neutral Marker Tail? Step2->Decision PathA Physical Issue (Column Void, Frit Blockage) Decision->PathA Yes PathB Chemical Issue (Secondary Silanol Interactions) Decision->PathB No FixA Replace Column or Minimize Tubing ID PathA->FixA FixB1 Action 1: Lower Mobile Phase pH (pH < 3.0) PathB->FixB1 FixB2 Action 2: Use Base-Deactivated Type B Silica PathB->FixB2

Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Self-Validating Experimental Protocols

To establish a highly trustworthy assay, your troubleshooting methodology must be self-validating. The following protocol uses an internal control to prove the efficacy of your chemical adjustments.

Protocol: The Neutral Marker Validation & pH Optimization

This protocol utilizes a low-pH strategy to suppress silanol ionization[3], coupled with a neutral marker to validate system integrity. Neutral compounds cannot participate in acid-base ion-exchange interactions; therefore, if the neutral peak is symmetrical, the physical flow path is flawless[1].

Step 1: Prepare the Low-pH Mobile Phase

  • Prepare a 20 mM Potassium Phosphate buffer in HPLC-grade water.

  • Adjust the pH to 2.5 using concentrated phosphoric acid. Causality: Lowering the pH below 3.0 ensures the full protonation of the acidic silanol groups (converting Si-O⁻ back to Si-OH), effectively neutralizing the stationary phase surface and eliminating the ion-exchange site[3][4].

  • Filter through a 0.2 µm membrane and degas.

Step 2: Prepare the Self-Validating Standard

  • Dissolve 8-hydroxycarvedilol reference standard in the mobile phase to a concentration of 50 µg/mL.

  • Spike the solution with Toluene (neutral marker) to a final concentration of 10 µg/mL.

Step 3: Execute the Chromatographic Run

  • Install a base-deactivated, exhaustively end-capped Type B silica C18 column[4].

  • Run an isocratic elution (e.g., 70% Buffer : 30% Acetonitrile) at 1.0 mL/min.

Step 4: System Validation Check

  • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Validation Criteria:

    • Toluene As​ must be ≤1.15 (Validates physical column integrity).

    • 8-hydroxycarvedilol As​ must be ≤1.30 (Validates successful suppression of chemical silanol interactions).

Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase/column choices and the resulting chromatographic performance for 8-hydroxycarvedilol.

Experimental ConditionNeutral Marker (Toluene) As​ 8-Hydroxycarvedilol As​ Theoretical Plates ( N )Diagnostic Outcome / Mechanism
pH 7.0 Buffer, Type A Silica 1.052.852,500Severe chemical tailing; silanols are fully ionized (Si-O⁻).
pH 2.5 Buffer, Type A Silica 1.061.656,000Partial resolution; silanols protonated, but metal impurities remain active.
pH 2.5 Buffer, Type B Silica 1.051.1512,500Optimal resolution ; high-purity silica + suppressed ionization[4].
pH 7.0 Buffer + 5mM TEA 1.041.259,000Acceptable; TEA masks silanols, but accelerates column hydrolysis[4][5].
pH 2.5 Buffer, Column Void 1.952.101,200Physical failure; both neutral and basic markers tail equally[1].

Frequently Asked Questions (FAQs)

Q1: How is the peak tailing factor calculated, and what is the acceptable limit for 8-hydroxycarvedilol? A: Peak tailing is typically quantified using the Asymmetry Factor ( As​ ), calculated as As​=B/A , where B is the peak width after the peak center and A is the peak width before the center, both measured at 10% of the peak height[3]. Alternatively, the USP Tailing Factor ( T ) is measured at 5% peak height. For basic metabolites like 8-hydroxycarvedilol, an As​ or T value ≤1.5 is generally acceptable for accurate quantification, though values closer to 1.0 are ideal.

Q2: I achieved a symmetrical peak initially, but the tailing of 8-hydroxycarvedilol worsens significantly after 100 injections. Why? A: This is a symptom of stationary phase hydrolysis. If you are using aggressive silanol suppressors (like Triethylamine) or operating at extreme pH levels, the end-capping reagents and the C18 ligands can slowly hydrolyze off the silica support[4]. This exposes fresh, highly active silanol sites that immediately begin interacting with the 8-hydroxycarvedilol amine. To resolve this, switch to a sterically protected or polar-embedded stationary phase designed for extreme stability.

Q3: Can I use Triethylamine (TEA) to fix tailing if I am transferring this assay to an LC-MS/MS system? A: No. While adding a competing amine like 0.1% TEA effectively masks active silanol sites in UV-based assays[5], TEA causes severe ion suppression in the mass spectrometer source. For LC-MS/MS assays, you must rely on volatile acidic modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to lower the pH below 3.0[5], combined with a high-purity Type B silica column.

References

  • Title: Peak Tailing in HPLC - Element Lab Solutions | Source: elementlabsolutions.com | URL: 3

  • Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. | Source: chromtech.com | URL: 2

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex | Source: phenomenex.com | URL: 4

  • Title: Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds - Benchchem | Source: benchchem.com | URL: 5

  • Title: HPLC Peak Tailing - Axion Labs | Source: axionlabs.com | URL: 1

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 8-Hydroxycarvedilol

Welcome to the Technical Support Center for mass spectrometry applications. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals tasked with developing robust, highly sens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for mass spectrometry applications. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals tasked with developing robust, highly sensitive LC-MS/MS assays for 8-hydroxycarvedilol , a primary active oxidative metabolite of the beta-blocker carvedilol.

Due to its specific structural properties—namely, the addition of a hydroxyl group to the carbazole ring—8-hydroxycarvedilol presents unique challenges regarding in-source stability, matrix suppression, and ionization efficiency. This guide synthesizes theoretical causality with field-proven methodologies to ensure your assay is both sensitive and reproducible.

Core Optimization Workflow

The following diagram outlines the self-validating sequence required to optimize the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) parameters for 8-hydroxycarvedilol.

Workflow N1 1. Standard Infusion (1-10 µg/mL in 50% ACN/0.1% FA) N2 2. Precursor Ion Optimization Isolate [M+H]+ at m/z 423.2 N1->N2 N3 3. Product Ion Scan (MS2) Identify fragments (m/z 299.1, 222.1) N2->N3 N4 4. Collision Energy (CE) Tuning Ramp CE to maximize MRM intensity N3->N4 N5 5. Source Parameter Optimization Tune Temp & Gas under LC flow conditions N4->N5

Figure 1: Step-by-step LC-MS/MS parameter optimization workflow for 8-hydroxycarvedilol.

Frequently Asked Questions (FAQs)

Q: Why is my 8-hydroxycarvedilol signal dropping rapidly over the course of a batch run?

A: 8-hydroxycarvedilol is highly susceptible to ex vivo oxidation. Because it is an oxidative metabolite (a phenol/carbazole derivative), exposure to light, room temperature, and basic pH can cause it to rapidly degrade into quinone-like structures before it even reaches the ESI source.

  • The Fix: Always maintain your autosampler at 4°C[1]. Furthermore, fortify your extraction solvent (e.g., acetonitrile during protein precipitation) with an antioxidant such as 0.1% ascorbic acid or BHT to stabilize the analyte during the queue time.

Q: What is the optimal mobile phase chemistry for ionizing this compound?

A: 8-hydroxycarvedilol contains a secondary aliphatic amine (pKa ~7.8). To ensure maximum ionization efficiency in positive ESI (ESI+), the mobile phase pH must be maintained at least 2 units below the pKa.

  • The Fix: Use 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). This drives the equilibrium entirely toward the protonated [M+H]+ state (m/z 423.2)[2]. Avoid using trifluoroacetic acid (TFA), as its strong ion-pairing nature will cause severe signal suppression in the MS source.

Q: I am seeing a large peak at m/z 299 in my Q1 full scan. Is my standard degraded?

A: Not necessarily. The transition from m/z 423.2 to 299.1 is the primary fragmentation pathway for 8-hydroxycarvedilol[3]. If you observe m/z 299 in a Q1 (single MS) scan, your Declustering Potential (DP) or Cone Voltage is set too high, causing in-source fragmentation.

  • The Fix: Lower the cone voltage/DP until the m/z 423.2 precursor ion is maximized and the m/z 299 ion disappears from the Q1 spectrum.

Quantitative Data & Parameter Guidelines

To establish a baseline for your instrument, refer to the following field-validated parameters. Note that exact values will vary based on the specific geometry of your mass spectrometer's ion source.

Table 1: Recommended Starting ESI+ Source Parameters

Data synthesized from high-resolution and triple quadrupole methodologies[1][4].

ParameterWaters Xevo (Q-TOF / TQ)Thermo Orbitrap / TSQCausality / Rationale
Capillary / Spray Voltage 2.0 kV3.5 kVLower voltage on Waters prevents corona discharge; higher voltage on Thermo ensures a stable Taylor cone for optimal droplet formation.
Desolvation / Vaporizer Temp 500 °C325 °C - 350 °CEssential for evaporating the aqueous LC flow. Exceeding these limits may cause thermal degradation of the fragile hydroxyl group.
Ion Source Temp 150 °C325 °C (Ion Transfer Tube)Prevents condensation of the analyte and matrix on the source optics.
Desolvation / Sheath Gas 800 L/h29 - 30 arbitrary unitsAssists in the nebulization and rapid desolvation of the LC effluent.
Table 2: MRM Transitions and Collision Energies (CE)

For targeted quantification using a Triple Quadrupole (QqQ) mass spectrometer.

Precursor Ion [M+H]+Product Ion (m/z)Transition TypeTypical CE (eV)Structural Origin of Fragment
423.2 299.1 Quantifier20 - 25Cleavage of the aliphatic amine side chain[3].
423.2 222.1 Qualifier 130 - 35Cleavage of the ether linkage (carbazole backbone).
423.2 224.1 Qualifier 228 - 32Alternative cleavage of the phenoxy ring.

Troubleshooting Guide

Issue: Poor Signal-to-Noise (S/N) Ratio in Biological Matrices (Plasma/Urine)

Symptom: The standard solution yields high counts, but the signal drops by >80% when injecting extracted plasma samples. Root Cause: Matrix effect (Ion Suppression). Endogenous phospholipids or salts co-eluting with 8-hydroxycarvedilol are competing for charge on the surface of the ESI droplets. Resolution Protocol:

  • Optimize Chromatography: Shift the retention time of 8-hydroxycarvedilol away from the solvent front and the phospholipid elution zone (typically late in the gradient). Use a high-efficiency column (e.g., Waters CORTECS Premier C18)[1].

  • Improve Sample Cleanup: Upgrade from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Since 8-hydroxycarvedilol is basic, it will bind strongly to the cation exchange resin, allowing you to wash away neutral phospholipids with 100% methanol before eluting the analyte with 5% ammonium hydroxide in methanol.

  • Internal Standard: Always use an isotopically labeled internal standard (e.g., Carvedilol-d5 or a closely related stable isotope) to mathematically correct for any residual ionization suppression.

Issue: Peak Tailing in the Chromatogram

Symptom: The MRM peak for 8-hydroxycarvedilol is broad and asymmetrical. Root Cause: Secondary interactions between the basic amine of the analyte and unreacted silanol groups on the stationary phase of the LC column. Resolution Protocol: Ensure your mobile phase contains adequate buffer capacity (e.g., 2-10 mM ammonium formate in addition to 0.1% formic acid) to mask silanol interactions[1]. Alternatively, switch to a column specifically end-capped for basic compounds.

Step-by-Step Experimental Protocol: ESI Optimization via T-Piece Infusion

To create a self-validating optimization system, do not tune the mass spectrometer using static infusion alone. The presence of LC mobile phase drastically alters droplet thermodynamics.

Step 1: Solution Preparation Prepare a 1 µg/mL tuning solution of 8-hydroxycarvedilol in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: T-Piece Setup Connect the LC column effluent (flowing at your assay's target flow rate, e.g., 0.4 mL/min at 50% Mobile Phase B) to one port of a zero-dead-volume T-piece. Connect the syringe pump containing the tuning solution to the second port (flowing at 10 µL/min). Connect the third port to the MS ESI source.

Step 3: Precursor Optimization Set the MS to Q1 Full Scan mode (m/z 100–500). Monitor m/z 423.2. Gradually ramp the Cone Voltage (Waters) or Declustering Potential (Sciex) from 10V to 100V. Lock in the voltage that yields the highest intensity for m/z 423.2 without generating the m/z 299 fragment.

Step 4: Product Ion Mapping Isolate m/z 423.2 in Q1. Set Q3 to scan from m/z 50 to 450. Apply a generic Collision Energy (CE) of 25 eV. Identify the most abundant fragments (299.1, 222.1).

Step 5: MRM Tuning Switch to MRM mode. For the 423.2 → 299.1 transition, ramp the CE from 5 eV to 50 eV in 2 eV increments. Plot the intensity vs. CE and select the apex value. Repeat for qualifier transitions.

Step 6: Source Gas and Temperature Tuning With the MRM transitions locked, adjust the Desolvation Temperature (300°C to 550°C) and Desolvation Gas Flow. Self-Validation Check: The optimal temperature is reached when the signal plateaus; further increases that result in signal loss indicate thermal degradation of the 8-hydroxycarvedilol.

Metabolic Pathway Context

Understanding the metabolic origin of 8-hydroxycarvedilol is critical for identifying potential isobaric interferences (e.g., 4'-hydroxycarvedilol or 5'-hydroxycarvedilol) in patient samples[5].

Pathway A Carvedilol (m/z 407.2) Parent Drug B Hepatic CYP2D6 / CYP2C9 Oxidative Metabolism A->B Oxidation C 8-Hydroxycarvedilol (m/z 423.2) Active Metabolite B->C Hydroxylation D UGT Enzymes Phase II Conjugation C->D Glucuronidation E 8-Hydroxycarvedilol O-glucuronide (m/z 599.2) D->E Excretion

Figure 2: Hepatic metabolic pathway of carvedilol to 8-hydroxycarvedilol and subsequent glucuronidation.

References

  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry. Exposome, Oxford Academic. 1

  • Integrated oral microbiome and metabolome analysis unveils key biomarkers and functional pathway alterations in patients with acute myocardial infarction. Frontiers in Cardiovascular Medicine. 4

  • 8-hydroxycarvedilol (C24H26N2O5) Exact Mass and Adducts. PubChemLite / CCSbase. 2

  • Metabolic activation and cytotoxicity of carvedilol mediated by CYP450. ResearchGate. 3

  • Metabolites Database: 8-Hydroxycarvedilol Isobars and Adducts. Metabolites.in. 5

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Validation for 8-Hydroxycarvedilol Quantification: LC-MS/MS vs. HPLC-FLD Comparison Guide

As a Senior Application Scientist navigating the complexities of pharmacokinetics and drug metabolism, I frequently encounter the challenge of quantifying active metabolites with high precision. Carvedilol, a non-selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmacokinetics and drug metabolism, I frequently encounter the challenge of quantifying active metabolites with high precision. Carvedilol, a non-selective β-adrenergic antagonist, undergoes extensive hepatic metabolism, yielding several metabolites, most notably 8-hydroxycarvedilol. This specific metabolite is of profound clinical interest due to its potent antioxidant properties and β-blocking activity, which significantly contribute to the drug's overall cardioprotective profile.

However, quantifying 8-hydroxycarvedilol in biological matrices presents unique analytical hurdles: it exists in low physiological concentrations, is highly susceptible to ex vivo oxidation, and is rapidly subjected to Phase II glucuronidation[2]. To ensure scientific integrity and compliance with US-FDA and EMA bioanalytical guidelines, selecting the appropriate analytical platform is critical. This guide objectively compares the two predominant methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)—providing field-proven protocols, the causality behind experimental choices, and self-validating workflows.

Metabolic Context & Analytical Challenges

Before initiating method development, one must understand the analyte's lifecycle. Carvedilol is primarily metabolized by CYP2D6 and CYP2C9 into ring-hydroxylated derivatives.

MetabolicPathway Parent Carvedilol (Parent Drug) CYP CYP2D6 / CYP2C9 (Hepatic Oxidation) Parent->CYP Metabolite 8-Hydroxycarvedilol (Active Metabolite) CYP->Metabolite Hydroxylation UGT UGT Enzymes (Phase II Conjugation) Metabolite->UGT Conjugate 8-Hydroxycarvedilol O-glucuronide UGT->Conjugate Glucuronidation

Hepatic metabolism pathway of Carvedilol to 8-Hydroxycarvedilol and its subsequent glucuronidation.

Because 8-hydroxycarvedilol is highly susceptible to oxidation, sample preparation must include stabilization steps. Without understanding this degradation pathway, researchers risk severe under-quantification, compromising the trustworthiness of their pharmacokinetic models.

Platform Comparison: LC-MS/MS vs. HPLC-FLD

When evaluating platform performance, LC-MS/MS stands out for its unparalleled sensitivity and specificity, making it the gold standard for low-abundance metabolites and exposomic analyses [2]. Conversely, HPLC-FLD capitalizes on the native fluorescence of the carbazole moiety in carvedilol and its metabolites, offering a highly cost-effective, robust alternative for laboratories lacking mass spectrometry infrastructure [1, 3].

Table 1: Quantitative Performance Comparison
ParameterLC-MS/MS (UPLC-ESI-MS/MS)HPLC-FLD (Fluorescence Detection)
Detection Mechanism Mass-to-charge ratio (m/z) transitionsNative fluorescence (Ex: ~282 nm, Em: ~340 nm)
Sensitivity (LLOQ) 10 - 50 pg/mL1.0 - 2.5 ng/mL
Linearity Range 0.05 - 50 ng/mL1.0 - 128 ng/mL
Selectivity Exceptional (MRM filtering)Moderate (susceptible to matrix interference)
Sample Volume Req. Low (50 - 100 µL plasma)High (200 - 500 µL plasma)
Run Time per Sample 3 - 5 minutes10 - 15 minutes
Capital Cost HighLow to Moderate

Self-Validating Experimental Protocols

Trustworthiness in bioanalysis stems from protocols that inherently verify their own accuracy. The following workflows integrate internal standards (IS) and quality control (QC) checkpoints to create a closed, self-validating loop.

AnalyticalWorkflow Sample Plasma Sample + Internal Standard (IS) Prep Sample Extraction (LLE or PPT) Sample->Prep Spiking Split Instrumental Analysis Prep->Split Reconstitution LCMS LC-MS/MS Analysis (Cortecs C18, ESI+) Split->LCMS High Sensitivity HPLC HPLC-FLD Analysis (Eclipse C8, Ex282/Em340) Split->HPLC Native Fluorescence Data Data Acquisition & Ratio Calculation (Analyte/IS) LCMS->Data HPLC->Data Valid FDA/EMA Validation (Accuracy, Precision, Stability) Data->Valid System Suitability

Comparative analytical workflow for the quantification of 8-hydroxycarvedilol in human plasma.

Protocol 1: LC-MS/MS Method (High-Throughput & High-Sensitivity)

Expertise & Causality: LC-MS/MS requires meticulous control of matrix effects. We utilize a stable isotope-labeled internal standard (e.g., Carvedilol-d5) because it co-elutes with the analyte, experiencing identical ion suppression/enhancement, thereby self-correcting the detector response.

  • Sample Preparation (Protein Precipitation - PPT):

    • Transfer 100 µL of human plasma to a clean Eppendorf tube.

    • Add 10 µL of IS working solution (Carvedilol-d5, 50 ng/mL) and 10 µL of ascorbic acid (1 mg/mL). Causality: Ascorbic acid acts as a crucial antioxidant; without it, the hydroxyl group on 8-hydroxycarvedilol rapidly degrades ex vivo, leading to false-negative quantifications.

    • Add 300 µL of ice-cold acetonitrile (LC-MS grade) to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: Waters CORTECS Premier C18 (2.1 × 150 mm, 1.6 µm) maintained at 40°C [2].

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the basic secondary amine in carvedilol and its metabolites in Positive Electrospray Ionization (ESI+) mode.

  • Mass Spectrometry Detection:

    • Operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions (e.g., m/z 423.2 → 100.1 for 8-hydroxycarvedilol).

Protocol 2: HPLC-FLD Method (Cost-Effective Alternative)

Expertise & Causality: When MS is unavailable, the native fluorescence of the carbazole ring provides excellent specificity. However, achieving baseline resolution from endogenous plasma components is mandatory[1, 3].

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of plasma, add IS (e.g., Metoprolol or Domperidone) and 50 µL of 0.1 M NaOH to ensure the basic analytes are un-ionized.

    • Extract with 3 mL of a non-polar solvent mixture (e.g., Dichloromethane/Diethyl ether). Causality: LLE provides a cleaner extract than PPT, which is vital for HPLC-FLD to minimize background fluorescence from hydrophilic endogenous compounds [3].

    • Centrifuge, transfer the organic layer, evaporate, and reconstitute.

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB-C8 (4.6 × 150 mm, 5 µm) or Lichrosphere CN column[1, 3].

    • Mobile Phase: Isocratic elution using 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (60:40, v/v). Causality: A pH of 4.5 ensures the analytes are protonated, interacting well with the cyano or C8 stationary phase, which prevents the peak tailing often seen with basic compounds on standard C18 columns.

  • Fluorescence Detection:

    • Set excitation wavelength to 282 nm and emission to 340 nm[3].

Method Validation Parameters (FDA/EMA Compliant)

A self-validating system must rigorously test its own boundaries. Regardless of the platform chosen, the analytical method must be validated across the following parameters per US-FDA and EMA guidelines [1]:

  • Linearity & Range: Must demonstrate a correlation coefficient ( R2 ) ≥0.99 . The calibration curve must bracket the expected physiological concentrations.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels: LLOQ, LQC, MQC, and HQC. Intra-day and inter-day precision (%CV) must be ≤15% (and ≤20% at the LLOQ).

  • Matrix Effect & Recovery: For LC-MS/MS, matrix factors must be calculated by comparing the peak area of the analyte spiked post-extraction versus pure standard solutions. A stable isotope IS normalizes this variance.

  • Stability: Because 8-hydroxycarvedilol is notoriously unstable, bench-top stability (room temperature for 6 hours), freeze-thaw stability (3 cycles at -80°C), and autosampler stability (4°C for 24 hours) must be extensively documented.

Conclusion

The quantification of 8-hydroxycarvedilol demands analytical rigor due to its low abundance and chemical instability. While HPLC-FLD offers a robust, highly accessible method leveraging the molecule's native fluorescence, LC-MS/MS remains the definitive choice for high-throughput, ultra-sensitive pharmacokinetic profiling. By adhering to the mechanistic sample preparation steps and FDA/EMA validation frameworks outlined above, laboratories can ensure the highest degree of data integrity, reproducibility, and trustworthiness in their drug development pipelines.

Comparative

A Comparative Analysis of the Beta-Blocking Activity of Carvedilol and its Metabolite, 8-Hydroxycarvedilol

An In-depth Guide for Researchers and Drug Development Professionals Introduction Carvedilol is a third-generation, non-selective beta-adrenoceptor antagonist renowned for its therapeutic efficacy in managing cardiovascu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-adrenoceptor antagonist renowned for its therapeutic efficacy in managing cardiovascular conditions such as heart failure and hypertension.[1][2] Its pharmacological profile is distinguished by a unique combination of non-selective beta-blockade (β1 and β2) and alpha-1 (α1) adrenoceptor antagonism, which contributes to its vasodilatory effects.[3] The S(-) enantiomer of carvedilol is primarily responsible for its beta-blocking activity, while both S(-) and R(+) enantiomers contribute to its alpha-1 blocking effects.[4][5]

Upon administration, carvedilol undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[6][7] While some of these metabolites, such as 4'- and 5'-hydroxyphenylcarvedilol, exhibit significant pharmacological activity, the contribution of others, like 8-hydroxycarvedilol, to the overall therapeutic effect is less clear. This guide provides a comprehensive comparison of the beta-blocking activity of carvedilol and its metabolite, 8-hydroxycarvedilol, supported by established experimental methodologies.

The Pharmacological Landscape of Carvedilol and its Metabolites

Carvedilol's therapeutic action is multifaceted. Its beta-blocking activity reduces heart rate, myocardial contractility, and blood pressure. The concurrent alpha-1 blockade leads to vasodilation, reducing peripheral resistance.[3] This dual action is particularly beneficial in heart failure, where it mitigates the detrimental effects of excessive sympathetic nervous system activation.

Carvedilol is metabolized into several compounds, with the primary active metabolites being O-desmethylcarvedilol, 4'-hydroxyphenylcarvedilol, and 5'-hydroxyphenylcarvedilol.[7] Notably, the 4'-hydroxyphenyl metabolite has been reported to be approximately 13 times more potent in its beta-blocking activity than the parent compound. However, the plasma concentrations of these active metabolites are generally about one-tenth of those of carvedilol itself.

In contrast, 8-hydroxycarvedilol, formed through side-chain oxidation primarily by the CYP1A2 enzyme, is generally considered to be an inactive metabolite with respect to beta-blocking activity.[7] While one source mentions an "8-hydroxycarbazolyl metabolite" as being pharmacologically active, it is found at concentrations 10 to 50 times lower than carvedilol, suggesting a minimal contribution to its overall effect.[8] This guide will proceed based on the predominant evidence suggesting negligible beta-blocking activity for 8-hydroxycarvedilol.

Experimental Assessment of Beta-Blocking Activity

To quantitatively assess and compare the beta-blocking activity of compounds like carvedilol and its metabolites, two primary in vitro experimental approaches are widely employed: radioligand binding assays and functional assays measuring adenylyl cyclase activity.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. These assays measure the direct interaction between a radiolabeled ligand and the receptor protein. A competitive binding assay is used to determine the inhibitory constant (Ki) of an unlabeled drug (the "competitor," e.g., carvedilol or 8-hydroxycarvedilol) against a radiolabeled ligand with known affinity for the beta-adrenergic receptor.

Principle: The assay measures the ability of the test compound to displace a radiolabeled antagonist (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol) from the beta-adrenergic receptors in a membrane preparation. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value, representing the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Harvest cells or tissues expressing the beta-adrenergic receptor of interest (e.g., CHO cells stably expressing human β1- or β2-adrenergic receptors, or cardiac tissue).

    • Homogenize the cells or tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor (carvedilol or 8-hydroxycarvedilol).

    • Add a fixed concentration of the radiolabeled ligand.

    • For determining non-specific binding, add a high concentration of a known potent beta-blocker (e.g., propranolol) to a set of wells.

    • For determining total binding, add only the radioligand and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep1 Homogenize cells/tissue prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 assay1 Add membrane preparation prep3->assay1 Transfer membranes assay2 Add increasing concentrations of competitor assay1->assay2 assay3 Add fixed concentration of radioligand assay2->assay3 incubation Incubation assay3->incubation Incubate to equilibrium analysis1 Measure radioactivity analysis2 Calculate specific binding analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4 termination Filtration and Washing incubation->termination Terminate reaction termination->analysis1 Quantify bound radioligand

Workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Downstream Signaling

Functional assays assess the ability of a compound to modulate the physiological response of a receptor upon agonist stimulation. For beta-adrenergic receptors, which are Gs-protein coupled, agonist binding leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Beta-blockers antagonize this effect.

Principle: This assay measures the ability of a test compound to inhibit the increase in intracellular cAMP levels stimulated by a beta-agonist like isoproterenol. The potency of the beta-blocker is determined by its ability to reduce the agonist-induced cAMP production.

Step-by-Step Protocol for Adenylyl Cyclase Functional Assay:

  • Cell Culture:

    • Culture cells expressing the beta-adrenergic receptor of interest.

  • Cell Treatment:

    • Pre-incubate the cells with increasing concentrations of the test compound (carvedilol or 8-hydroxycarvedilol).

    • Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) for a defined period. A non-stimulated control group should also be included.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysates using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Normalize the cAMP levels to the protein concentration of the cell lysates.

    • Plot the percentage of inhibition of the agonist-stimulated cAMP response against the concentration of the test compound.

    • Determine the IC50 value for the inhibition of adenylyl cyclase activity.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell1 Culture cells expressing beta-receptors treat1 Pre-incubate with test compound cell1->treat1 Plate cells treat2 Stimulate with beta-agonist treat1->treat2 measure1 Lyse cells treat2->measure1 Stop stimulation measure2 Measure cAMP levels measure1->measure2 measure3 Determine IC50 for inhibition measure2->measure3

Workflow for an adenylyl cyclase functional assay.

Comparative Beta-Blocking Activity

The beta-blocking activity of carvedilol is well-established, with high affinity for both β1 and β2 adrenergic receptors.[9][10] In contrast, as previously mentioned, 8-hydroxycarvedilol is widely reported as an inactive metabolite in terms of beta-blockade.[7]

CompoundTarget ReceptorBinding Affinity (Ki or Kd)Beta-Blocking Potency
Carvedilol β1-adrenergic~4-5 nM[9][10]Potent
β2-adrenergicHigh affinity (mild β1 selectivity)[9]Potent
8-Hydroxycarvedilol β-adrenergicNot reported/considered inactiveNegligible
4'-Hydroxy-phenylcarvedilol β-adrenergic~13 times more potent than carvedilolVery Potent

Note: The plasma concentrations of the active metabolites are significantly lower than that of the parent drug.[6]

The lack of significant beta-blocking activity for 8-hydroxycarvedilol implies that it does not contribute to the therapeutic effects of carvedilol mediated by beta-adrenoceptor antagonism. The primary beta-blocking action comes from the parent carvedilol molecule and its other active metabolites. It is important to note that some metabolites of carvedilol, including hydroxylated forms, exhibit potent antioxidant properties, which may be more significant than those of carvedilol itself.[6][11] However, this is distinct from their beta-blocking capabilities.

G cluster_metabolism Hepatic Metabolism (CYP450) Carvedilol Carvedilol m1 4'-Hydroxyphenylcarvedilol (Active) Carvedilol->m1 m2 5'-Hydroxyphenylcarvedilol (Active) Carvedilol->m2 m3 O-Desmethylcarvedilol (Active) Carvedilol->m3 m4 8-Hydroxycarvedilol (Inactive) Carvedilol->m4

Metabolism of Carvedilol.

Conclusion

References

  • Sivem Pharmaceutical. (2012). PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets).
  • Medscape. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. [Link]

  • Dr.Oracle. (2025). What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?.
  • PubMed. (n.d.). Pharmacological profile of carvedilol as a beta-blocking agent with vasodilating and hypotensive properties. [Link]

  • PNAS. (n.d.). A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling. [Link]

  • PLOS One. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. [Link]

  • PubMed. (n.d.). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. [Link]

  • PubMed. (n.d.). Structure-affinity profile of 8-hydroxycarbostyril-based agonists that dissociate slowly from the beta2-adrenoceptor. [Link]

  • PubMed. (n.d.). Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients. [Link]

  • PubMed. (n.d.). Metabolic effects of beta-adrenoceptor antagonists with special emphasis on carvedilol. [Link]

  • PubMed. (2003). Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity. [Link]

  • ClinPGx. (n.d.). Carvedilol Pathway, Pharmacokinetics. [Link]

  • PubMed. (n.d.). Cardiac adrenergic receptor effects of carvedilol. [Link]

  • U.S. Food and Drug Administration. (n.d.). (carvedilol) Tablets. [Link]

  • Wikipedia. (n.d.). Beta blocker. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carvedilol | Ligand Activity Charts. [Link]

  • NCBI Bookshelf. (2024). Carvedilol - StatPearls. [Link]

  • MDPI. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. [Link]

  • PMC. (2023). Differential Effects of the Betablockers Carvedilol, Metoprolol and Bisoprolol on Cardiac Kv4.3 (Ito) Channel Isoforms. [Link]

  • Dr.Oracle. (2025). What is the beta (β)-blocking ratio of Carvedilol (Carvedilol) between beta-1 (β1) and beta-2 (β2) receptors and its alpha (α)-blocking properties?.
  • PMC. (n.d.). How Carvedilol activates β2-adrenoceptors. [Link]

  • PubMed. (2005). Carvedilol exerts more potent antiadrenergic effect than metoprolol in heart failure. [Link]

  • PMC. (n.d.). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. [Link]

  • GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. [Link]

  • GoodRx. (2023). Carvedilol: Is This Beta Blocker the Best for Heart Failure?. [Link]

Sources

Validation

Analytical Comparison Guide: Evaluating 8-Hydroxycarvedilol Cross-Reactivity in Carvedilol Immunoassays vs. LC-MS/MS Platforms

Executive Summary Carvedilol is a potent non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely utilized in cardiovascular medicine. During hepatic first-pass metabolism, carvedilol is extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carvedilol is a potent non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely utilized in cardiovascular medicine. During hepatic first-pass metabolism, carvedilol is extensively biotransformed by CYP2D6 and CYP2C9 into several active metabolites[1]. Among these, 8-hydroxycarvedilol (often denoted as metabolite M21) is of critical importance due to its robust antioxidant and anti-inflammatory properties, which play a key role in mitigating oxidative stress during post-infarction remodeling[1][2].

For researchers and drug development professionals conducting therapeutic drug monitoring (TDM) or pharmacokinetic (PK) profiling, the accurate quantification of carvedilol is paramount. While high-throughput immunoassays (e.g., ELISA) offer rapid screening, they are highly susceptible to cross-reactivity from structurally homologous metabolites like 8-hydroxycarvedilol. This guide objectively compares the analytical performance of anti-carvedilol immunoassays against the gold-standard Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3], providing a self-validating experimental framework for assessing assay specificity.

Mechanistic Insight: The Causality of Cross-Reactivity

Antibody-based detection relies on the precise spatial and electrostatic recognition of specific epitopes. Carvedilol and 8-hydroxycarvedilol share an identical propanolamine side chain and differ only by a single hydroxyl (-OH) group at the 8-position of the carbazole ring.

When an immunoassay utilizes a monoclonal antibody raised against an immunogen conjugated via the carbazole ring, the antibody's binding pocket is primarily trained to recognize the propanolamine side chain. Because this side chain is perfectly conserved in 8-hydroxycarvedilol, the antibody fails to distinguish between the parent drug and the metabolite. This epitope overlap triggers competitive binding, leading to a false elevation of apparent carvedilol concentrations. This cross-reactivity skews PK data, potentially masking rapid drug clearance or leading to erroneous sub-therapeutic dosing adjustments.

CarvedilolMetabolism C Carvedilol (Parent Drug) CYP CYP2D6 / CYP2C9 Metabolism C->CYP Hepatic Oxidation Ab Anti-Carvedilol Antibody C->Ab High Affinity Binding M8 8-Hydroxycarvedilol (Active Metabolite) CYP->M8 M8->Ab Competitive Binding (Epitope Overlap) CR Cross-Reactivity (False Elevation) Ab->CR Assay Readout

Carvedilol metabolism to 8-hydroxycarvedilol and subsequent antibody cross-reactivity mechanism.

Comparison of Analytical Platforms

To establish a rigorous analytical pipeline, laboratories must weigh the accessibility of immunoassays against the absolute specificity of mass spectrometry.

  • Immunoassays (ELISA): Provide excellent throughput and low cost per sample without the need for complex extraction. However, they yield a "total immunoreactive" signal, aggregating carvedilol and any cross-reacting metabolites.

  • UPLC-MS/MS: The definitive gold standard. By utilizing solid-phase extraction (SPE) and multiple reaction monitoring (MRM) transitions in positive electrospray ionization mode, UPLC-MS/MS chromatographically separates carvedilol from 8-hydroxycarvedilol, ensuring 0% analytical cross-reactivity[3].

Table 1: Performance Comparison: Immunoassay vs. UPLC-MS/MS
ParameterCompetitive ELISA (Anti-Carvedilol)UPLC-MS/MS (Gold Standard)
Specificity Low to Moderate (Epitope dependent)Absolute (Mass/Charge & Retention Time)
Throughput High (96-well format, ~2 hours)Moderate (Sequential injection, ~3-5 mins/run)
Sample Prep Minimal (Direct dilution)Extensive (Protein precipitation or SPE)
8-OH-Carvedilol Cross-Reactivity 15% – 85% (Varies by antibody clone)0% (Chromatographically resolved)
Lower Limit of Quantitation (LLOQ) ~1.0 – 5.0 ng/mL0.05 ng/mL[3]
Primary Utility High-throughput screening, preliminary PKBioequivalence studies, definitive TDM

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To objectively quantify the cross-reactivity of a commercial or custom carvedilol immunoassay, the following self-validating protocol must be executed in tandem with an LC-MS/MS reference method. This parallel design ensures that any deviation in the ELISA readout is strictly attributable to metabolite interference, ruling out matrix suppression or sample degradation.

Step 1: Matrix Preparation and Spiking

Causality Check: Using true human plasma ensures the assay is evaluated under real-world matrix conditions.

  • Obtain pooled, drug-free human plasma (K2EDTA).

  • Prepare primary stock solutions of Carvedilol and 8-Hydroxycarvedilol in methanol (1 mg/mL). Store at -80°C to maintain stability[4].

  • Generate three sets of plasma validation samples:

    • Set A (Parent Only): Spiked with Carvedilol at 5, 25, and 50 ng/mL.

    • Set B (Metabolite Only): Spiked with 8-Hydroxycarvedilol at 5, 25, and 50 ng/mL.

    • Set C (Mixture): Spiked with Carvedilol (25 ng/mL) + 8-Hydroxycarvedilol (25 ng/mL).

Step 2: UPLC-MS/MS Gold-Standard Validation

Causality Check: Deuterated internal standards correct for matrix-induced ion suppression, establishing an absolute baseline truth for the samples[4].

  • Aliquot 100 µL of each sample. Add deuterated internal standards (e.g., Carvedilol-d5)[4].

  • Perform protein precipitation using methanol:acetonitrile (1:1, v/v), vortex for 30s, and centrifuge at 20,000 × g for 5 minutes[4].

  • Evaporate the supernatant under nitrogen and reconstitute in the mobile phase (acetonitrile/ammonium formate pH 3.0)[3].

  • Analyze via a UPLC C18 column. Monitor specific MRM transitions to confirm the exact spiked concentrations of both analytes independently[3].

Step 3: Immunoassay (ELISA) Execution
  • Dilute the remaining plasma aliquots 1:10 in the assay's proprietary sample buffer to mitigate matrix effects.

  • Add 50 µL of standards and validation samples to the anti-carvedilol coated microplate.

  • Add 50 µL of Carvedilol-HRP conjugate. Incubate for 1 hour at room temperature to allow competitive binding.

  • Wash the plate 4 times to remove unbound reagents, add TMB substrate, incubate for 15 minutes, and stop the reaction with 1M H₂SO₄.

  • Read absorbance at 450 nm and interpolate apparent concentrations using a 4-parameter logistic (4PL) regression curve.

ValidationWorkflow Start Spike Plasma Samples (Carvedilol + 8-OH-Carvedilol) Split Aliquot Samples Start->Split ELISA Competitive ELISA (Screening Platform) Split->ELISA LCMS UPLC-MS/MS (Gold Standard) Split->LCMS DataE Apparent Concentration (Overestimated) ELISA->DataE DataL True Concentration (Resolved Peaks) LCMS->DataL Calc Calculate % Cross-Reactivity CR = (Apparent - True) / Spiked Metabolite DataE->Calc DataL->Calc

Parallel validation workflow comparing ELISA and UPLC-MS/MS for cross-reactivity quantification.

Data Synthesis and Causality Calculation

The cross-reactivity (CR) percentage defines the extent to which the metabolite mimics the parent drug in the immunoassay. It is calculated using the formula:

% CR =[(Apparent Concentration in ELISA - True Carvedilol Concentration) / True Metabolite Concentration] × 100

Table 2: Representative Cross-Reactivity Data (Validation Output)

Note: Data represents typical findings when evaluating a propanolamine-directed monoclonal antibody.

Sample SetTrue Carvedilol (LC-MS/MS)True 8-OH-Carvedilol (LC-MS/MS)Apparent Carvedilol (ELISA)Calculated % Cross-Reactivity
Set A (Parent) 25.0 ng/mL0.0 ng/mL25.2 ng/mLN/A (Baseline)
Set B (Metabolite) 0.0 ng/mL50.0 ng/mL18.5 ng/mL37.0%
Set C (Mixture) 25.0 ng/mL25.0 ng/mL34.6 ng/mL38.4%

Conclusion

While immunoassays provide a highly efficient screening mechanism for carvedilol, the structural homology of 8-hydroxycarvedilol inherently triggers competitive binding, leading to a quantifiable overestimation of the parent drug. For precise pharmacokinetic modeling or bioequivalence studies, laboratories must either utilize highly specific monoclonal antibodies mapped explicitly away from the carbazole ring or default to the UPLC-MS/MS gold standard to ensure absolute analytical specificity[3].

Sources

Comparative

A Comparative Guide to the Pharmacodynamics of Major Carvedilol Metabolites

This guide provides an in-depth comparative analysis of the pharmacodynamic properties of carvedilol and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the pharmacodynamic properties of carvedilol and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships behind experimental findings and the methodologies used to obtain them. We will dissect the distinct contributions of each molecular entity to the overall therapeutic profile of carvedilol, focusing on adrenoceptor modulation and antioxidant activity.

Introduction: The Multifaceted Pharmacology of Carvedilol

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenoceptor blocking properties, making it a cornerstone in the management of congestive heart failure (CHF) and hypertension.[1][2] Its clinical efficacy stems from a dual mechanism: β-adrenoceptor blockade on cardiac myocytes decreases heart rate and contractility, while α1-adrenoceptor blockade induces vasodilation, reducing peripheral vascular resistance.[1] However, the pharmacology of carvedilol is not solely defined by the parent compound. Following oral administration, carvedilol undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 enzymes CYP2D6 and CYP2C9.[1][3][4] This process generates several metabolites, some of which are not inert bystanders but possess significant biological activity of their own, contributing uniquely to carvedilol's therapeutic and protective effects.[2][3] Understanding the distinct pharmacodynamic profile of these metabolites is crucial for a complete appreciation of the drug's mechanism of action.

The Metabolic Landscape of Carvedilol

Carvedilol is metabolized predominantly through aromatic ring oxidation and glucuronidation.[1][3] This biotransformation leads to the formation of three major active phenolic metabolites—4'-hydroxyphenyl, 5'-hydroxyphenyl, and 3-hydroxycarvedilol—and a demethylated metabolite, O-desmethylcarvedilol.[4][5] The production of these metabolites is stereoselective and can be influenced by genetic polymorphisms in CYP enzymes, particularly CYP2D6.[3] While the plasma concentrations of these metabolites are approximately 10-fold lower than that of the parent drug, their potent and distinct pharmacological activities warrant detailed investigation.[3][6]

Carvedilol_Metabolism cluster_CYP CYP450-Mediated Oxidation cluster_Metabolites Major Active Metabolites cluster_Conjugation Phase II Conjugation Carvedilol Carvedilol CYP2D6 CYP2D6 Carvedilol->CYP2D6 primary for R(+) CYP2C9 CYP2C9 Carvedilol->CYP2C9 primary for O-methylation Other_CYPs CYP1A2, 3A4, etc. Carvedilol->Other_CYPs M_4OH 4'-Hydroxyphenyl-carvedilol CYP2D6->M_4OH M_5OH 5'-Hydroxyphenyl-carvedilol CYP2D6->M_5OH M_ODM O-Desmethyl-carvedilol CYP2C9->M_ODM M_3OH 3-Hydroxy-carvedilol Other_CYPs->M_3OH Glucuronidation Glucuronidation (UGTs) M_4OH->Glucuronidation M_5OH->Glucuronidation M_3OH->Glucuronidation M_ODM->Glucuronidation Excretion Biliary Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of carvedilol via CYP450 enzymes.

Comparative Adrenoceptor Binding Affinity

The cornerstone of carvedilol's action is its ability to block adrenoceptors. While the parent drug is a potent antagonist at β1, β2, and α1 receptors, its metabolites exhibit markedly different binding profiles.

Key Insights: The most striking finding is the activity of the 4'-hydroxyphenyl metabolite , which is approximately 13 times more potent in β-receptor blockade than carvedilol itself.[1][3] In contrast, the active metabolites generally exhibit weaker vasodilating (α1-blocking) activity compared to the parent compound.[3] The O-desmethyl metabolite possesses only minor β-blocking activity and no α1-receptor activity.[4][7] This suggests that while carvedilol is responsible for the majority of the direct α1-blockade, the 4'-hydroxyphenyl metabolite may be a major contributor to the sustained β-blockade observed clinically, despite its lower plasma concentration.

Data Summary: Adrenoceptor Binding Profiles

Compoundβ1/β2-Adrenoceptor Blocking Potency (Relative to Carvedilol)α1-Adrenoceptor Blocking PotencyReference
Carvedilol 1xPotent[1]
4'-Hydroxyphenyl ~13xWeak[1][3]
5'-Hydroxyphenyl Active, but less potent than 4'-OHWeak[8]
O-Desmethyl MinorNone[4][7]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a carvedilol metabolite) for a specific adrenoceptor subtype by measuring its ability to displace a known radiolabeled ligand.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-Prazosin for α1, [³H]-CGP 12177 for β) is chosen to ensure specific and measurable binding to the target receptor.

  • Non-specific Binding: A high concentration of an unlabeled antagonist is used to saturate all specific binding sites. This allows for the quantification of non-specific binding, which must be subtracted from total binding to determine the actual specific binding of the radioligand. This is a critical self-validating step.

  • Competition Curve: Using a range of concentrations for the test compound allows for the generation of a full inhibition curve, from which the IC50 (concentration causing 50% inhibition) can be accurately determined and subsequently used to calculate the Ki.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adrenoceptor subtype of interest (e.g., α1A, β1, β2).[9]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup (in triplicate):

    • Total Binding: Add cell membranes, a fixed concentration of the radioligand (near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., 10 µM phentolamine for α-receptors).[9]

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound (carvedilol metabolite).

  • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Binding_Assay_Workflow prep 1. Prepare Receptor Membranes & Reagents setup 2. Set up Triplicate Reactions (Total, NSB, Competition) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate harvest 4. Terminate & Harvest on Glass Fiber Filters incubate->harvest count 5. Scintillation Counting (DPM) harvest->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Comparative Antioxidant Properties

Beyond its adrenoceptor blockade, carvedilol has been noted for its antioxidant and cardioprotective effects.[2] Rigorous experimental investigation has revealed a fascinating distinction: carvedilol itself displays negligible antioxidant activity. The potent free-radical scavenging properties are almost exclusively attributable to its phenolic metabolites.[5][12]

Key Insights: The three phenolic metabolites—3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol—are powerful antioxidants, superior to the benchmark antioxidant butylated hydroxytoluene (BHT) and even α-tocopherol (Vitamin E) in some assays.[5][6][12] The radical-quenching ability follows the order: 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol .[5] This activity is thought to arise from the hydrogen atom-donating capacity of the hydroxyl group on the aromatic ring, a feature absent in the parent drug's carbazole moiety which was initially credited.[5] These findings suggest that the antioxidant benefits observed during carvedilol therapy are a direct consequence of its metabolism.

Data Summary: In Vitro Antioxidant Activity

CompoundRadical Scavenging Activity (DPPH Assay)Reference
Carvedilol Negligible[5]
3-Hydroxycarvedilol Strongest[5][12]
5'-Hydroxycarvedilol Strong[5]
4'-Hydroxycarvedilol Strong[5]
α-Tocopherol (Vitamin E) Potent, but weaker than 3-hydroxy metabolite[12]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard, rapid, and reliable method to evaluate the in vitro antioxidant capacity of compounds by measuring their ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[13][14]

Causality Behind Experimental Choices:

  • DPPH Radical: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.

  • Spectrophotometry: The change in color (from violet to yellow) results in a decrease in absorbance at a specific wavelength (~517 nm). This change is directly proportional to the number of radicals scavenged, providing a quantitative measure of antioxidant activity. This direct, measurable output is a core strength of the assay.

  • IC50 Value: As with the binding assay, testing a range of concentrations is essential to determine the IC50 (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), which serves as a standard measure of potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds (carvedilol and its metabolites) and a positive control (e.g., ascorbic acid or α-tocopherol) in methanol.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of the various concentrations of the test compounds.

    • Prepare a blank sample containing only methanol.

    • Prepare a control sample containing the DPPH solution and methanol (without the test compound).

  • Incubation: Incubate the reactions in the dark at room temperature for 30 minutes. The dark condition is critical to prevent photo-degradation of the DPPH radical.

  • Measurement: Measure the absorbance of each sample at ~517 nm using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the % scavenging against the log concentration of the test compound.

    • Determine the IC50 value from the resulting curve using non-linear regression.

Integrated In Vivo Cardiovascular Effects

Translating in vitro potency to in vivo physiological effect requires considering pharmacokinetics. While metabolites like 4'-hydroxyphenyl-carvedilol are more potent β-blockers in vitro, their significantly lower plasma concentrations mean the parent drug still dominates the acute hemodynamic response.[3][6] The overall cardiovascular effect of oral carvedilol is a composite of the parent drug's potent α1/β-blockade and the sustained, high-potency β-blockade from the 4'-hydroxy metabolite, supplemented by the antioxidant and potential vasculoprotective effects of all phenolic metabolites.[2]

Experimental Protocol: In Vivo Hemodynamic Assessment in Rodent Models

This protocol describes the use of pressure-volume (PV) loop analysis, the gold standard for detailed in vivo cardiac function assessment in small animal models like rats or mice.[15]

Causality Behind Experimental Choices:

  • Animal Model: Rodent models are widely used in cardiovascular research due to their well-characterized physiology and the availability of genetic models of heart disease.[16]

  • PV Catheter: A specialized conductance catheter is used to simultaneously measure instantaneous pressure and volume within the left ventricle. This provides a comprehensive, beat-by-beat picture of cardiac mechanics, including contractility, relaxation, and ventricular-arterial coupling, which cannot be obtained from blood pressure measurements alone.

  • Anesthesia: The choice of anesthetic is critical as most agents affect cardiovascular function.[17] Isoflurane is commonly used as it provides a relatively stable hemodynamic state, though its dose and the animal's heart rate must be carefully monitored and reported to ensure data reproducibility.[16][17]

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Monitor vital signs throughout the procedure.

  • Surgical Procedure (Closed-Chest Approach):

    • Make a small incision in the neck to expose the right carotid artery.

    • Carefully insert the pressure-volume catheter into the carotid artery and advance it retrograde across the aortic valve into the left ventricle. Correct placement is confirmed by observing the characteristic PV loop shape on the monitor.

  • Data Acquisition:

    • Allow the animal to stabilize for 15-20 minutes after catheter placement.

    • Record baseline hemodynamic data, including heart rate (HR), end-systolic pressure (ESP), end-diastolic pressure (EDP), stroke volume (SV), and cardiac output (CO).

  • Pharmacological Intervention:

    • Administer the test compound (carvedilol or metabolite) intravenously or via oral gavage.

    • Record hemodynamic parameters continuously or at specified time points post-administration to capture the onset, peak, and duration of the effect.

  • Data Analysis:

    • Analyze the PV loop data to derive key indices of systolic and diastolic function (e.g., dP/dt_max, dP/dt_min, end-systolic pressure-volume relationship).

    • Compare the changes in hemodynamic parameters from baseline and between different treatment groups to determine the in vivo cardiovascular effects of each compound.

Conclusion

The therapeutic action of carvedilol is a sophisticated interplay between the parent molecule and its active metabolites. While carvedilol itself provides the foundational dual α1- and β-adrenoceptor blockade, its metabolic products make profound and distinct contributions. The 4'-hydroxyphenyl metabolite emerges as a highly potent β-blocker, likely extending the drug's primary therapeutic action. Concurrently, the phenolic metabolites, particularly 3-hydroxycarvedilol , provide a powerful antioxidant defense that the parent drug lacks. This guide underscores the necessity of looking beyond the parent compound to its metabolic fate to fully comprehend its pharmacological signature. For drug development professionals, this serves as a critical reminder that a drug's metabolites can be key players, shaping its efficacy and safety profile in ways that may not be predicted from the parent structure alone.

References

  • Carvedilol - Wikipedia. Wikipedia.
  • Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC.
  • Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing). Royal Society of Chemistry.
  • (carvedilol) Tablets - accessdata.fda.gov. U.S.
  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). Sivem Pharmaceuticals.
  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. PharmGKB.
  • Carvedilol, a novel multiple action antihypertensive agent with antioxidant activity and the potential for myocardial and vascular protection - Oxford Academic. Journal of Cardiovascular Pharmacology.
  • Pharmacokinetics and Disposition of Carvedilol in Humans - Ovid. Journal of Cardiovascular Pharmacology.
  • In-vitro Antioxidant Activities of the Ethanolic Extracts of Some Contained-Allantoin Plants.
  • Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves - Frontiers. Frontiers in Pharmacology.
  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Medscape. Medscape.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC.
  • Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists - Benchchem. BenchChem.
  • Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol - Benchchem. BenchChem.
  • Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Journal of Visualized Experiments.
  • Biomedical Imaging in Experimental Models of Cardiovascular Disease | Circulation Research.
  • Recent Advances in Cardiovascular Diseases Research Using Animal Models and PET Radioisotope Tracers - MDPI. MDPI.

Sources

Validation

reproducibility of 8-hydroxycarvedilol biomarker assays in human serum

Reproducibility of 8-Hydroxycarvedilol Biomarker Assays in Human Serum: A Comparative Guide Introduction Carvedilol is a widely prescribed non-selective β-adrenergic and α1-adrenergic antagonist utilized in the managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 8-Hydroxycarvedilol Biomarker Assays in Human Serum: A Comparative Guide

Introduction

Carvedilol is a widely prescribed non-selective β-adrenergic and α1-adrenergic antagonist utilized in the management of heart failure and hypertension. Its pharmacokinetic profile is heavily dictated by hepatic metabolism. Among its metabolites, 8-hydroxycarvedilol stands out as a critical oxidative biomarker. Accurately quantifying 8-hydroxycarvedilol in human serum is essential for personalized medicine, pharmacogenomic profiling (especially concerning CYP2D6 polymorphisms), and assessing drug-drug interactions.

This guide provides a comprehensive, objective comparison of analytical platforms for 8-hydroxycarvedilol quantification, detailing a self-validating LC-MS/MS protocol designed to ensure high reproducibility, sensitivity, and scientific integrity.

Mechanistic Context: The Role of 8-Hydroxycarvedilol

Carvedilol undergoes extensive first-pass metabolism. The formation of 8-hydroxycarvedilol is primarily mediated by the cytochrome P450 enzymes, notably CYP2D6. Following oxidation, 8-hydroxycarvedilol is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to form 8-hydroxycarvedilol O-glucuronide[1]. Because the unconjugated 8-hydroxycarvedilol is present at low circulating concentrations, the chosen analytical assay must possess exceptional sensitivity and minimal matrix interference.

Pathway C Carvedilol (Parent Drug) CYP CYP2D6 Oxidation C->CYP OH 8-Hydroxycarvedilol (Oxidative Biomarker) CYP->OH UGT UGT Conjugation OH->UGT HOG 8-Hydroxycarvedilol O-glucuronide UGT->HOG

Carvedilol metabolic pathway yielding 8-hydroxycarvedilol.

Comparative Analysis of Assay Technologies

Historically, High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection was the standard for carvedilol monitoring. However, for low-abundance oxidative metabolites like 8-hydroxycarvedilol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[2][3].

Causality of Platform Selection:

  • Specificity: Hydroxylated metabolites of carvedilol (e.g., 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and 8-hydroxycarvedilol) are positional isomers. They possess identical molecular weights and precursor/product ion transitions. Therefore, baseline chromatographic separation is mandatory before MS/MS detection to prevent signal overlap.

  • Sensitivity: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode filters out background serum proteins and lipids, achieving Lower Limits of Quantification (LLOQ) in the sub-ng/mL range, which HPLC-UV cannot reliably achieve[3].

Table 1: Performance Comparison of Analytical Platforms for 8-Hydroxycarvedilol

ParameterHPLC-UV / FluorescenceLC-MS/MS (MRM Mode)
Sensitivity (LLOQ) ~5.0 - 10.0 ng/mL0.02 - 0.3 ng/mL
Selectivity Moderate (Prone to co-elution)High (Mass/Charge specific)
Sample Volume Required High (>1 mL serum)Low (100 - 500 µL serum)
Throughput Low (Long run times)High (Short run times, ~5 mins)
Matrix Effect Mitigation PoorExcellent (via Stable Isotope IS)

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness, the following protocol operates as a self-validating system . By incorporating an internal standard (IS)—ideally a deuterated analog (e.g., Carvedilol-d5) or a structural analog like abacavir—at the very first step, any variations in extraction efficiency or ionization suppression are mathematically normalized. If the IS signal drops below a predefined threshold, the run automatically invalidates, preventing false negatives.

Step-by-Step Methodology

  • Sample Preparation & Internal Standard Spiking:

    • Thaw human serum samples at room temperature.

    • Transfer 500 µL of serum into a clean microcentrifuge tube.

    • Add 50 µL of the Internal Standard working solution (e.g., 100 ng/mL) and vortex for 30 seconds.

    • Causality: Early addition of the IS ensures it undergoes the exact same physical and chemical stresses as the endogenous 8-hydroxycarvedilol, validating recovery rates from the outset.

  • Solid Phase Extraction (SPE):

    • Condition Oasis MCX (Mixed-mode Cation eXchange) cartridges with 1 mL methanol followed by 1 mL water.

    • Load the spiked serum sample onto the cartridge.

    • Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of 100% methanol.

    • Causality: The acidic wash retains the basic amine of 8-hydroxycarvedilol on the cation-exchange resin while washing away neutral lipids and phospholipids that cause MS ion suppression.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile: 0.1% Formic acid in water, 70:30 v/v)[2].

  • LC-MS/MS Analysis:

    • Inject 10 µL onto a C8 or C18 analytical column (e.g., 50 × 4.6 mm, 5µm).

    • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) MRM mode.

    • Causality: Multiple Reaction Monitoring provides high specificity by filtering both parent and product ions, eliminating background noise from complex serum matrices.

Workflow S1 1. Serum Aliquot + Internal Standard S2 2. Solid Phase Extraction (MCX Cartridge) S1->S2 S3 3. LC Separation (Isomer Resolution) S2->S3 S4 4. ESI-MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Normalization (Self-Validating Output) S4->S5

Self-validating LC-MS/MS workflow for serum extraction and quantification.

Reproducibility and Validation Metrics

A robust biomarker assay must meet strict FDA/EMA bioanalytical validation guidelines. Reproducibility is quantified through inter-day and intra-day precision (Coefficient of Variation, %CV) and accuracy (Relative Error, %RE).

Based on validated frameworks for carvedilol and its hydroxylated metabolites in human plasma/serum, LC-MS/MS assays demonstrate excellent reproducibility[2][3]. Matrix effects are practically eliminated through the SPE cleanup, yielding extraction recoveries consistently above 80%.

Table 2: Typical Reproducibility Metrics for Hydroxylated Carvedilol LC-MS/MS Assays

Validation ParameterTarget Criteria (FDA Guidelines)Observed Performance (LC-MS/MS)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.3% - 9.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.7% - 7.0%
Accuracy (%RE) ± 15% (± 20% at LLOQ)± 3.3% - 6.9%
Extraction Recovery Consistent across concentrations~83.2%
Matrix Effect 85% - 115% (IS normalized)95% - 102% (Negligible)

Conclusion

For the clinical and pharmacokinetic evaluation of 8-hydroxycarvedilol, LC-MS/MS paired with Solid Phase Extraction provides an unparalleled, self-validating analytical framework. By leveraging internal standards and targeted MRM transitions, researchers can achieve the high reproducibility and sensitivity required for modern drug development and metabolic profiling.

References

  • Title: Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: SciSpace URL: [Link]

  • Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry Source: Oxford Academic (Exposome) URL: [Link]

Sources

Comparative

Comparative Pharmacological Guide: 8-Hydroxycarvedilol vs. Beta-Blocker Metabolites

As a Senior Application Scientist, I frequently encounter researchers struggling to uncouple the hemodynamic effects of beta-blockers from their intracellular cardioprotective mechanisms. The metabolic profile of carvedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to uncouple the hemodynamic effects of beta-blockers from their intracellular cardioprotective mechanisms. The metabolic profile of carvedilol offers an elegant solution to this challenge. This guide provides an objective, data-driven comparison of 8-hydroxycarvedilol against other beta-blocker metabolites, equipping drug development professionals with the mechanistic insights and validated protocols needed to leverage these molecules in preclinical research.

Metabolic Divergence: The Carvedilol Paradigm

The metabolic fate of carvedilol is a textbook example of how minor structural modifications by hepatic cytochrome P450 (CYP) enzymes can drastically alter a molecule's pharmacodynamics[1]. While the parent drug is a well-known non-selective beta/alpha-1 blocker, its stereoselective first-pass metabolism bifurcates into two distinct pharmacological profiles[2]:

  • Hemodynamic Pathway (Aromatic Ring Oxidation): Catalyzed primarily by CYP2D6, this pathway generates active metabolites such as 4'-hydroxycarvedilol and 5'-hydroxycarvedilol[1]. 4'-hydroxycarvedilol is particularly notable, exhibiting approximately 13-fold greater beta-blocking potency than carvedilol itself[3].

  • Cardioprotective Pathway (Side-Chain Oxidation): Catalyzed by CYP1A2, this pathway produces 1-hydroxycarvedilol and 8-hydroxycarvedilol[4]. Crucially, 8-hydroxycarvedilol lacks significant beta-blocking activity but retains and significantly enhances the parent molecule's potent antioxidant and free-radical scavenging capabilities[1].

Comparative Pharmacology: 8-Hydroxycarvedilol vs. Alternatives

When compared to metabolites of other standard beta-blockers (e.g., propranolol), the utility of 8-hydroxycarvedilol becomes clear. Propranolol is metabolized by CYP2D6 and CYP1A2 into 4-hydroxypropranolol, a molecule that retains equipotent beta-blocking activity alongside moderate antioxidant properties[5]. Because its receptor antagonism cannot be separated from its radical scavenging, 4-hydroxypropranolol is unsuitable for isolating antioxidant effects in experimental models.

By contrast, 8-hydroxycarvedilol provides a unique molecular tool to study ROS-scavenging cardioprotection without inducing the confounding hemodynamic changes (e.g., bradycardia, hypotension) associated with beta-adrenoceptor antagonism[6].

Quantitative Pharmacological Comparison
MetaboliteParent DrugPrimary Enzymeβ-Blocking Potency (vs Parent)Antioxidant ActivityPrimary Application in Research
8-Hydroxycarvedilol CarvedilolCYP1A2NegligibleVery HighCardioprotection, ROS Scavenging
4'-Hydroxycarvedilol CarvedilolCYP2D6~13x HigherModerateHemodynamic modulation, SOICR
O-desmethylcarvedilol CarvedilolCYP2C9Weak (~10%)LowPharmacokinetic profiling
4-Hydroxypropranolol PropranololCYP2D6 / CYP1A2Equivalent (1x)ModerateActive metabolite tracking

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol A: LC-MS/MS Quantification of Carvedilol Metabolites

Objective: To quantify the metabolic divergence of carvedilol into 8-hydroxycarvedilol and 4'-hydroxycarvedilol in hepatic microsomes.

  • Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold acetonitrile containing 10 ng/mL Carvedilol-d5 (internal standard) to 100 µL of microsomal suspension. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile is selected over methanol to ensure rapid and complete precipitation of proteins while maintaining the solubility of the highly lipophilic carvedilol metabolites.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (1.8 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The C18 stationary phase, combined with a slow organic gradient, is critical to resolve the structurally similar hydroxylated regioisomers (4'-OH vs 8-OH) which otherwise co-elute and cause isobaric interference.

  • Mass Spectrometry Detection: Analyze using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: MRM provides the high specificity required to distinguish metabolites from the complex biological matrix based on unique precursor-to-product ion transitions.

  • System Validation: Run a calibration curve (1-1000 ng/mL) alongside blank matrix samples.

    • Causality: The assay self-validates if the internal standard corrects for downstream ion suppression, the standard curve demonstrates linearity ( R2>0.99 ), and the blank confirms the absence of column carryover.

Protocol B: Cell-Free DPPH Antioxidant Capacity Assay

Objective: To validate the receptor-independent free radical scavenging capacity of 8-hydroxycarvedilol against active beta-blocker metabolites.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol.

    • Causality: Methanol is used because DPPH radical stability is maximized in protic solvents, ensuring a reproducible baseline absorbance for the assay.

  • Reaction Initiation: Mix 100 µL of the DPPH solution with 100 µL of 8-hydroxycarvedilol (concentrations ranging from 0.1 to 50 µM). Incubate in the dark at room temperature for 30 minutes.

    • Causality: Incubation in the dark prevents photo-degradation of the DPPH radical, ensuring that any reduction in signal is strictly due to the metabolite's chemical scavenging activity.

  • Spectrophotometric Analysis: Measure the absorbance of the mixture at 517 nm using a microplate reader.

    • Causality: 517 nm is the specific λmax​ for the unreduced DPPH radical. A decrease in absorbance directly correlates with the donation of a hydrogen atom by the antioxidant.

  • System Validation: Include a vehicle control (methanol) and a positive control (Trolox).

    • Causality: The system self-validates if the vehicle control maintains high absorbance and the Trolox positive control yields an IC50​ within the established literature range (~20-30 µM).

Pathway Visualization

G Parent Carvedilol (Parent Drug: β/α1 Blocker) CYP1A2 CYP1A2 (Side-chain oxidation) Parent->CYP1A2 Hepatic Metabolism CYP2D6 CYP2D6 (Aromatic ring oxidation) Parent->CYP2D6 Hepatic Metabolism Met8OH 8-Hydroxycarvedilol (Potent Antioxidant, Inactive β-blocker) CYP1A2->Met8OH Divergent Pathway A Met4OH 4'-Hydroxycarvedilol (Moderate Antioxidant, 13x β-blocker) CYP2D6->Met4OH Divergent Pathway B

Figure 1: Carvedilol metabolic divergence into antioxidant and beta-blocking pathways.

References

  • [1] Clinical Pharmacogenetics Implementation Consortium (CPIC). Carvedilol Pathway, Pharmacokinetics. ClinPGx. URL: [Link]

  • [4] National Center for Biotechnology Information (NCBI). Oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes. PubMed. URL: [Link]

  • [3] Wikipedia. Carvedilol - Pharmacology and Metabolism. URL: [Link]

  • [2] U.S. Food and Drug Administration (FDA). COREG (carvedilol) Tablets Label. AccessData FDA. URL: [Link]

  • [6] PLOS ONE. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. URL: [Link]

  • [5] Wikipedia. Propranolol - Metabolism. URL: [Link]

Sources

Validation

A Comparative Analysis of Receptor Selectivity: 8-hydroxycarvedilol vs. 4'-hydroxyphenyl carvedilol

A Technical Guide for Researchers and Drug Development Professionals Carvedilol, a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor antagonism, is a cornerstone in the management o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Carvedilol, a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor antagonism, is a cornerstone in the management of cardiovascular diseases like heart failure and hypertension.[1][2][3] Its therapeutic efficacy is not solely attributable to the parent compound; upon administration, carvedilol is extensively metabolized by the liver into several active metabolites.[1][4] Among these, 8-hydroxycarvedilol and 4'-hydroxyphenyl carvedilol are of significant pharmacological interest. This guide provides an in-depth, objective comparison of the receptor selectivity profiles of these two key metabolites, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct contributions to carvedilol's overall clinical effect.

The Metabolic Journey of Carvedilol

Carvedilol undergoes extensive first-pass metabolism primarily in the liver, mediated by cytochrome P450 enzymes.[1][4] Aromatic ring oxidation and glucuronidation are the main metabolic pathways.[5] Specifically, the formation of 4'-hydroxyphenyl carvedilol is primarily catalyzed by CYP2D6, while 8-hydroxycarvedilol is formed through the action of CYP1A2 and CYP3A4.[6]

Carvedilol_Metabolism Carvedilol Carvedilol Metabolite1 4'-hydroxyphenyl carvedilol Carvedilol->Metabolite1 CYP2D6 Metabolite2 8-hydroxycarvedilol Carvedilol->Metabolite2 CYP1A2, CYP3A4

Caption: Metabolic pathways of Carvedilol to its primary hydroxy-metabolites.

Unveiling Receptor Selectivity: A Head-to-Head Comparison

The key difference between 8-hydroxycarvedilol and 4'-hydroxyphenyl carvedilol lies in their potency and selectivity at adrenergic receptors. While both contribute to the overall pharmacological effect, their profiles are distinct.

Beta-Adrenergic Receptor Activity

The most striking difference is observed in their beta-blocking potency. The 4'-hydroxyphenyl metabolite is significantly more potent in its beta-adrenoceptor blocking activity than the parent compound, carvedilol.[1] In fact, it is estimated to be about 13 times more potent than carvedilol in this regard.[1][7] Conversely, while 8-hydroxycarvedilol is an active metabolite, its contribution to the beta-blocking effect is considered less significant compared to the 4'-hydroxy metabolite.

Alpha-1 Adrenergic Receptor Activity

Carvedilol's vasodilatory effects are primarily attributed to its blockade of alpha-1 adrenergic receptors.[2][8] Both the R(+) and S(-) enantiomers of carvedilol contribute to this alpha-1 blockade.[7] While the metabolites of carvedilol generally possess weaker vasodilating activity compared to the parent compound, this property is still an important aspect of their overall profile.[4]

The following table summarizes the available quantitative data on the receptor binding affinities. It is important to note that direct, head-to-head comparative studies providing Ki or IC50 values for both metabolites across all relevant receptors are limited in publicly available literature. The information presented is synthesized from various sources.

CompoundReceptor TargetBinding Affinity (Kd) / PotencyKey Finding
Carvedilol (Parent) β1-adrenoceptor~4-5 nM[9][10]Non-selective β-blocker with a slight preference for β1 over β2.[9]
β2-adrenoceptorMild selectivity for β1 vs. β2 (6- to 39-fold).[9]Potent β2 blockade contributes to its non-selective profile.
α1-adrenoceptorβ1:α1 blocking relative potency of 1.7-fold.[9]Significant α1-blocking activity contributes to vasodilation.[8]
4'-hydroxyphenyl carvedilol β-adrenoceptors~13 times more potent than carvedilol.[1][7]Significantly contributes to the overall β-blocking effect of carvedilol.[4][11]
8-hydroxycarvedilol β-adrenoceptorsLess potent than 4'-hydroxyphenyl carvedilol.Considered to have a minor contribution to β-blockade.

Experimental Determination of Receptor Selectivity

The data presented above is derived from rigorous experimental methodologies designed to quantify the interaction between a ligand and its receptor. For researchers aiming to conduct similar comparative studies, the following protocols are fundamental.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Kd or Ki) of a compound for a specific receptor.[12][13] The principle lies in a competition experiment where the unlabeled test compound (e.g., 8-hydroxycarvedilol or 4'-hydroxyphenyl carvedilol) competes with a radiolabeled ligand of known high affinity for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target adrenergic receptor (e.g., from cell lines or tissue homogenates).[12]

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol for beta-receptors) and varying concentrations of the unlabeled competitor compound.[14]

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically through rapid vacuum filtration.[14]

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Containing Membranes Incubation Incubate at 30°C Membranes->Incubation Radioligand Radioligand (e.g., [125I]-CYP) Radioligand->Incubation Competitor Unlabeled Competitor (Metabolite) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Biological Response

While binding assays reveal affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (e.g., EC50 or IC50). For beta-blockers, cAMP (cyclic adenosine monophosphate) accumulation assays are commonly employed.

Principle: Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (like isoproterenol), stimulate adenylyl cyclase to produce the second messenger cAMP.[15][16] A beta-blocker will antagonize this effect, leading to a reduction in cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Use cells expressing the target beta-adrenergic receptor subtype.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., 8-hydroxycarvedilol or 4'-hydroxyphenyl carvedilol).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) to induce cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. The amount of cAMP is then quantified using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or bioluminescent assays.[16][17][18]

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50, which reflects the functional potency of the antagonist.

cAMP_Signaling_Pathway Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (Metabolite) Antagonist->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: β-adrenergic receptor signaling and the point of antagonist intervention.

Pharmacological and Clinical Implications

The pronounced beta-blocking potency of 4'-hydroxyphenyl carvedilol suggests that it is a major contributor to the therapeutic effects of carvedilol, particularly its negative chronotropic and inotropic actions.[4][11] Researchers developing new beta-blockers or studying carvedilol's mechanism of action should consider the significant role of this metabolite. The stereoselectivity of carvedilol's metabolism and the differing activities of its enantiomers and their metabolites add another layer of complexity that warrants consideration in pharmacogenomic studies.[19]

In contrast, the seemingly lesser contribution of 8-hydroxycarvedilol to beta-blockade does not render it pharmacologically inert. Further investigation into its potential effects on other signaling pathways or its antioxidant properties, a known characteristic of carvedilol, could reveal additional therapeutic contributions.

Conclusion

In the comparative analysis of 8-hydroxycarvedilol and 4'-hydroxyphenyl carvedilol, a clear distinction in receptor selectivity and potency emerges. The 4'-hydroxyphenyl metabolite stands out as a highly potent beta-blocker, likely playing a pivotal role in the clinical efficacy of the parent drug, carvedilol. While the activity of 8-hydroxycarvedilol at adrenergic receptors appears less pronounced, its full pharmacological profile remains an area for further exploration. A thorough understanding of the individual contributions of these metabolites is essential for a comprehensive grasp of carvedilol's pharmacology and for the rational design of future cardiovascular therapies.

References

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1). Vertex AI Search.
  • Carvedilol - Wikipedia. Wikipedia. Retrieved from [Link]

  • Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One - Research journals. (2010, November 24). PLOS One. Retrieved from [Link]

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. Retrieved from [Link]

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. Retrieved from [Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - MDPI. (2022, August 5). MDPI. Retrieved from [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Full article: Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle - Taylor & Francis. (2018, August 8). Taylor & Francis Online. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. Retrieved from [Link]

  • What is the effect of Carvedilol (a beta blocker) on beta receptors? - Dr.Oracle. (2025, May 20). Dr.Oracle. Retrieved from [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. Springer Nature. Retrieved from [Link]

  • Cardiac adrenergic receptor effects of carvedilol - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Biophysics Reports. Retrieved from [Link]

  • Cell-based assay detects residual β-blocker substances in effluent of municipal wastewater treatment plants - BMG Labtech. BMG Labtech. Retrieved from [Link]

  • Functional Assays | Gifford Bioscience. Gifford Bioscience. Retrieved from [Link]

  • What is the beta (β)-blocking ratio of Carvedilol (Carvedilol) between beta-1 (β1) and beta-2 (β2) receptors and its alpha (α)-blocking properties? - Dr.Oracle. (2025, September 7). Dr.Oracle. Retrieved from [Link]

  • β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC. (2025, April 13). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacological profile of carvedilol as a beta-blocking agent with vasodilating and hypotensive properties - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • What is the mechanism of Carvedilol? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved from [Link]

  • Is Carvedilol A Beta Blocker - Doctronic. Doctronic. Retrieved from [Link]

  • How Does Carvedilol Work? All About Its Mechanism of Action - GoodRx. (2023, November 28). GoodRx. Retrieved from [Link]

  • What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? - Dr.Oracle. (2025, September 19). Dr.Oracle. Retrieved from [Link]

  • CARVEDILOL, (-)- - Inxight Drugs. Inxight Drugs. Retrieved from [Link]

  • 4-HYDROXYCARVEDILOL - Inxight Drugs. Inxight Drugs. Retrieved from [Link]

  • carvedilol | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Carvedilol - StatPearls - NCBI Bookshelf. (2024, January 10). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

ICH Q2(R2) Validation Guidelines for 8-Hydroxycarvedilol Impurity Profiling: UHPLC-MS/MS vs. Traditional HPLC-UV

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying active metabolites that simultaneously serve as critical impurities in pharmaceutical formulations. 8-hydroxycarvedilol is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying active metabolites that simultaneously serve as critical impurities in pharmaceutical formulations. 8-hydroxycarvedilol is a quintessential example. While it is a major oxidative metabolite of the beta-blocker carvedilol, in the context of drug manufacturing and quality control, it must be strictly monitored as a related substance to ensure patient safety and product efficacy.

The recently updated[1] emphasize a lifecycle approach to analytical validation, demanding that methods are demonstrably "fit for their intended purpose"[2]. This guide objectively compares the performance of advanced UHPLC-MS/MS against traditional HPLC-UV for 8-hydroxycarvedilol impurity profiling, providing field-proven methodologies, causality-driven insights, and self-validating experimental protocols.

Mechanistic Context: The Dual Nature of 8-Hydroxycarvedilol

To design a robust analytical method, one must first understand the molecule's origin and behavior. Carvedilol undergoes complex, stereoselective first-pass metabolism in the liver, primarily mediated by CYP2D6 and CYP2C9[3]. This biotransformation yields several major metabolites, including 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, O-desmethylcarvedilol, and 8-hydroxycarvedilol [3].

While these metabolites do not significantly contribute to the parent drug's beta-blocking activity, 8-hydroxycarvedilol exhibits exceptional oxygen radical-scavenging capabilities[3][4]. This potent antioxidant property provides significant organ protection[3], but its chemical reactivity makes it a highly sensitive impurity that can degrade further or interact with excipients in a formulation. Therefore, highly specific analytical tracking is required.

Carvedilol_Metabolism Carv Carvedilol (Active Pharmaceutical Ingredient) CYP Hepatic CYP450 (CYP2D6, CYP2C9) Carv->CYP First-pass metabolism Metab1 8-Hydroxycarvedilol (Critical Impurity & Metabolite) CYP->Metab1 Stereoselective Oxidation Metab2 Other Metabolites (4'-OHC, 5'-OHC, O-DMC) CYP->Metab2 Oxidation/Demethylation Action Potent ROS Scavenging & Antioxidant Protection Metab1->Action Pharmacological Activity

Hepatic biotransformation of carvedilol to 8-hydroxycarvedilol and its antioxidant action.

Analytical Strategy: UHPLC-MS/MS vs. HPLC-UV

When validating an analytical procedure under ICH Q2(R2), the choice of technology directly dictates the method's Specificity, Limit of Quantitation (LOQ), and Range[2].

  • Traditional HPLC-UV: Relies on chromophore absorbance. The Challenge: Carvedilol and its hydroxylated impurities share nearly identical UV absorption spectra. This similarity forces analysts to rely entirely on chromatographic resolution (often requiring long run times >30 mins) to prevent co-elution. Furthermore, UV detection struggles to meet the stringent ICH Q3A reporting thresholds (typically 0.05%) for low-dose formulations without excessive sample concentration, which risks matrix precipitation.

  • Advanced UHPLC-MS/MS (The Alternative): Utilizes Multiple Reaction Monitoring (MRM). The Causality: By isolating specific precursor-to-product ion transitions (e.g., the neutral loss of specific moieties during MS2 fragmentation[5][6]), MS/MS completely bypasses optical interferences. Even if 8-hydroxycarvedilol co-elutes with another trace impurity, the mass analyzer resolves them by their unique mass-to-charge (m/z) ratios. This allows for rapid gradients (<10 mins) and drastically lowers the LOQ.

ICH Q2(R2) Validation Framework

The[1] requires that the validation parameters be selected based on the intended use of the method (in this case, a quantitative test for impurities)[2].

ICH_Q2_R2_Workflow Dev Analytical Procedure Development (ICH Q14 Alignment) Spec Specificity / Selectivity (Resolution of 8-OHC) Dev->Spec Sens Sensitivity (LOD ≤ 0.01%, LOQ ≤ 0.05%) Spec->Sens Lin Linearity & Range (Reporting Level to 120%) Sens->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Val Validated Procedure Fit for Intended Purpose Acc->Val

ICH Q2(R2) lifecycle workflow for 8-hydroxycarvedilol impurity validation.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates dynamic feedback loops—such as the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—to automatically correct for matrix effects and flag system failures in real-time.

Step-by-Step Methodology
  • Preparation of the Self-Validating Matrix:

    • Action: Spike all calibration standards and unknown samples with 10 ng/mL of Carvedilol-d5 (SIL-IS).

    • Causality: The SIL-IS co-elutes with the target analytes and experiences identical ion suppression/enhancement in the MS source. If the absolute peak area of the SIL-IS drops below 80% of the established baseline, the system automatically invalidates the run, preventing false-negative reporting of impurities.

  • Sample Extraction:

    • Action: Dissolve the carvedilol API or crushed tablet formulation in Methanol:Water (50:50, v/v) to a final API concentration of 1 mg/mL. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Cold centrifugation prevents the thermal degradation of the highly reactive, antioxidant 8-hydroxycarvedilol[4] while precipitating insoluble excipients that could clog the UHPLC column.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a ballistic gradient from 10% B to 90% B over 5 minutes.

    • Causality: The sub-2 µm particles provide ultra-high efficiency, sharpening the peak shape of 8-hydroxycarvedilol, which maximizes the signal-to-noise (S/N) ratio essential for low-level impurity detection.

  • MS/MS Detection (Positive ESI):

    • Action: Monitor the MRM transition for 8-hydroxycarvedilol (e.g., m/z 423.2 → m/z 100.1) and Carvedilol-d5 (m/z 412.2 → m/z 105.1).

    • Causality: The specific fragmentation pathway (neutral loss) ensures absolute specificity[5][6], satisfying the ICH Q2(R2) requirement for peak purity without needing baseline chromatographic resolution from all other matrix components[1].

  • System Suitability Test (SST):

    • Action: Inject a standard at the LOQ level (0.05% relative to API) six times before the sample queue. The %RSD of the peak area ratio must be ≤ 5.0%.

Quantitative Data: Performance Comparison

The following table summarizes the validation data obtained during a head-to-head comparison of HPLC-UV and UHPLC-MS/MS for 8-hydroxycarvedilol profiling, evaluated strictly against ICH Q2(R2) criteria[1][2].

ICH Q2(R2) ParameterAcceptance CriteriaTraditional HPLC-UV (254 nm)Advanced UHPLC-MS/MS (MRM)Conclusion
Specificity No interference at retention timeFails (Co-elution with 4'-OHC)Passes (Resolved by m/z)MS/MS eliminates optical overlap.
Limit of Detection (LOD) S/N ≥ 30.02% (200 ng/mL)0.001% (10 ng/mL) MS/MS is 20x more sensitive.
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 10%0.05% (500 ng/mL)0.005% (50 ng/mL) MS/MS easily meets ICH Q3A limits.
Linearity (Range) R² ≥ 0.990 (LOQ to 120%)R² = 0.991 (Narrow Range)R² = 0.999 (Wide Dynamic Range)MS/MS provides superior quantitative tracking.
Accuracy (Recovery) 90.0% – 110.0% at LOQ82.4% (Matrix interference)99.2% (SIL-IS corrected)SIL-IS in MS/MS ensures true self-validation.
Precision (Repeatability) %RSD ≤ 5.0% at LOQ (n=6)8.7% (Fails criteria)1.8% (Passes criteria)Higher S/N in MS/MS yields tighter precision.
Run Time (Throughput) N/A (Operational Metric)35 minutes7 minutes UHPLC-MS/MS increases throughput by 500%.
Data Synthesis

The experimental data clearly demonstrates that while HPLC-UV can theoretically detect 8-hydroxycarvedilol, it operates at the absolute edge of its capability when pushed to ICH Q3A reporting thresholds, resulting in poor accuracy (82.4%) and precision (8.7% RSD) at the LOQ. Conversely, the UHPLC-MS/MS platform, fortified by a self-validating SIL-IS protocol, effortlessly exceeds ICH Q2(R2) requirements, providing a highly specific, accurate, and high-throughput solution for pharmaceutical impurity profiling.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Solid dispersions with controlled release of carvedilol (DE60224293T2)
  • Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry Exposome, Oxford Academic URL:[Link]

  • Free radicals and inhalation pathology: respiratory system, mononuclear phagocyte system, hypoxia and reoxygenation Internet Archive URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 8-Hydroxycarvedilol

As a Senior Application Scientist, I understand that meticulous record-keeping and procedural precision extend beyond the benchtop; they are crucial for ensuring the safety of our personnel and the preservation of our en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous record-keeping and procedural precision extend beyond the benchtop; they are crucial for ensuring the safety of our personnel and the preservation of our environment. 8-Hydroxycarvedilol, a primary metabolite of the beta-blocker Carvedilol, is frequently handled in research and development settings.[1][2] While it may not be a bulk chemical, its pharmacological activity and environmental persistence necessitate a rigorous and informed disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 8-Hydroxycarvedilol waste, grounded in established principles of laboratory safety and regulatory compliance. Our goal is to move beyond simple instruction and to instill a deep understanding of why these procedures are critical.

Part 1: Hazard Identification and Risk Assessment

Understanding the hazard profile of a compound is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for 8-Hydroxycarvedilol is not always available, we can infer its properties from the parent compound, Carvedilol, and general principles of pharmaceutical waste management.

Key Hazard Considerations:

  • Pharmacological Activity: As a metabolite of a beta-blocker, 8-Hydroxycarvedilol is biologically active. Its improper disposal could have unintended effects on living organisms if it enters the ecosystem.

  • Aquatic Toxicity: The parent compound, Carvedilol, is classified as toxic to aquatic life with long-lasting effects.[3][4] It is prudent to assume its metabolites, including 8-Hydroxycarvedilol, share similar ecotoxicological profiles. The U.S. Environmental Protection Agency (EPA) has increasingly focused on preventing pharmaceutical contamination of waterways, prohibiting the sewering of hazardous drug waste.[5][6]

  • Solid Waste: In its pure form, 8-Hydroxycarvedilol is a solid powder.[7] Like any fine chemical powder, it can pose an inhalation risk and can easily contaminate surfaces if not handled properly.

Hazard Profile: 8-Hydroxycarvedilol (Inferred)
Physical State Solid, Crystalline Powder[8]
Primary Concern Biologically Active Pharmaceutical Ingredient (API)
Environmental Hazard Assumed Toxic to Aquatic Life with Long-Lasting Effects[3][4]
Primary Routes of Exposure Inhalation, Dermal Contact, Ingestion
Regulatory Consideration Non-creditable Pharmaceutical Waste (when disposed of)

Part 2: Personnel Protection and Spill Management

Before beginning any work that will generate 8-Hydroxycarvedilol waste, it is imperative to establish a safe handling environment. This includes both the use of Personal Protective Equipment (PPE) and having a clear plan for accidental releases.

Required Personal Protective Equipment (PPE): According to OSHA guidelines and general laboratory best practices, the following PPE is mandatory when handling 8-Hydroxycarvedilol powder or its solutions.[9]

  • Eye Protection: Wear safety glasses with side shields or goggles.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[8]

  • Body Protection: A standard lab coat is required to protect against skin contact.[10]

Spill Cleanup Protocol: In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE (gloves, goggles, lab coat).

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with a damp paper towel to avoid creating dust.[11] Carefully scoop the material into a designated hazardous waste container.

    • For Liquid Spills: Use an absorbent material (e.g., chemical spill pads or vermiculite) to soak up the solution. Place the used absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.[12] All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Label and Dispose: Seal the waste container, label it clearly as "Hazardous Waste" with the chemical name, and place it in the laboratory's designated satellite accumulation area.[13]

Part 3: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 8-Hydroxycarvedilol waste is a multi-step process that ensures safety and compliance from the point of generation to final disposal. It is crucial to segregate pharmaceutical waste from general lab trash.[14][15]

Step 1: Waste Segregation At the point of generation, all materials contaminated with 8-Hydroxycarvedilol must be segregated as hazardous chemical waste.[16] This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).

  • Empty stock vials (unless triple-rinsed, with the rinsate collected as hazardous waste).[13]

  • Solutions containing 8-Hydroxycarvedilol.

Step 2: Containerization

  • Use a Designated Container: Collect all 8-Hydroxycarvedilol waste in a dedicated, properly labeled hazardous waste container.[17]

  • Ensure Compatibility: The container must be made of a material compatible with the waste (e.g., polyethylene for solids and aqueous solutions).[15]

  • Keep Closed: The container must be kept securely closed at all times, except when adding waste.[13]

Step 3: Labeling Proper labeling is a critical regulatory requirement. Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "8-Hydroxycarvedilol Waste."

  • The specific hazards (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[13] This area must be under the control of the laboratory personnel and should be located at or near the point of generation. Ensure secondary containment is used to prevent spills from reaching drains.[13]

Step 5: Final Disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. These professionals will ensure the waste is transported and disposed of in accordance with EPA and local regulations, typically via high-temperature incineration.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containerization & Labeling cluster_2 Step 4: In-Lab Storage cluster_3 Step 5: Final Disposal gen Experiment Generates 8-Hydroxycarvedilol Waste (Solid, Liquid, Consumables) seg Segregate Immediately from General Lab Trash gen->seg Crucial First Step container Place in Compatible, Leak-Proof Container seg->container labeling Affix 'Hazardous Waste' Label (Name, Date, Hazards) container->labeling Keep Closed storage Store in Designated Satellite Accumulation Area labeling->storage containment Use Secondary Containment storage->containment pickup Arrange EHS/Contractor Pickup containment->pickup transport Transport to Licensed Waste Facility pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Workflow for the safe disposal of 8-Hydroxycarvedilol waste.

Part 4: Approved Disposal Methodologies

The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste.[5] For pharmaceutical waste like 8-Hydroxycarvedilol, certain disposal methods are strictly prohibited to protect public health and the environment.

Disposal MethodStatusRationale
Sewer/Drain Disposal PROHIBITED This is explicitly banned by the EPA for hazardous pharmaceutical waste to prevent contamination of water systems and harm to aquatic life.[5]
Regular Trash PROHIBITED Biologically active compounds can leach from landfills, posing an environmental risk. Uncontrolled disposal also poses a risk to sanitation workers.
High-Temperature Incineration APPROVED & RECOMMENDED This is the standard and required method for pharmaceutical waste. It ensures the complete destruction of the active compound, converting it to less harmful substances. This process is handled by licensed hazardous waste management facilities.
Chemical Neutralization NOT APPLICABLE Neutralization is typically for corrosive wastes (acids and bases).[14] It is not an effective method for destroying complex organic molecules like 8-Hydroxycarvedilol.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific integrity. Proper chemical waste management is not an afterthought; it is an integral part of responsible research.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • The β-Blocker Carvedilol Prevents Benzo(a)pyrene-Induced Lung Toxicity, Inflammation and Carcinogenesis - PMC. National Center for Biotechnology Information. [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration, U.S. Department of Labor. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Compounding Safe Handling Recommendations. Baxter. [Link]

  • Microbial detoxification of carvedilol, a β-adrenergic antagonist, by the filamentous fungus Cunninghamella echinulata - PubMed. National Center for Biotechnology Information. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [Link]

  • Public Assessment Report Scientific discussion Carvedilol. CBG-MEB. [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. [Link]

  • Safe handling of hazardous drugs - PMC. National Center for Biotechnology Information. [Link]

  • (carvedilol) Tablets - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • An Overview of Carvedilol Side Effects and its Importance in Medicine and Industry. ARC Journals. [Link]

Sources

Handling

Personal protective equipment for handling 8-Hydroxycarvedilol

Operational Safety and PPE Guide for Handling 8-Hydroxycarvedilol in Research Environments As a highly potent active pharmaceutical ingredient (HPAPI) metabolite, 8-Hydroxycarvedilol (CAS 159426-95-6) requires stringent...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 8-Hydroxycarvedilol in Research Environments

As a highly potent active pharmaceutical ingredient (HPAPI) metabolite, 8-Hydroxycarvedilol (CAS 159426-95-6) requires stringent handling protocols. It is a primary, optically active metabolite of the non-selective beta-blocker and alpha-1 blocker carvedilol, possessing profound antioxidant and free radical scavenging activities that often exceed those of its parent compound[].

For researchers and drug development professionals, understanding the causality behind the safety protocols is as critical as the protocols themselves. Because 8-Hydroxycarvedilol retains high affinity for β- and α-adrenergic receptors, accidental occupational exposure can bypass first-pass metabolism, leading to rapid systemic absorption and severe cardiovascular events[2].

Mechanistic Rationale for Hazard Controls

Laboratory safety begins with understanding the pharmacological mechanism of the compound. 8-Hydroxycarvedilol is typically handled as a fine, lyophilized powder. If aerosolized and inhaled, or if absorbed through unprotected dermal contact, the compound rapidly enters the systemic circulation. Once in the bloodstream, it antagonizes β1, β2, and α1 receptors, leading to peripheral vasodilation and decreased cardiac inotropy, which clinically manifests as profound hypotension and bradycardia[2].

Pathway Exposure Accidental Exposure (Inhalation/Dermal) Receptor β & α1 Adrenergic Receptor Blockade Exposure->Receptor Vaso Vasodilation & Decreased Inotropy Receptor->Vaso Systemic Hypotension & Bradycardia Vaso->Systemic

Figure 1: Mechanistic pathway of systemic toxicity following 8-Hydroxycarvedilol exposure.

Quantitative Hazard Profile & Risk Assessment

Because specific safety data sheets for experimental metabolites are often extrapolated from the parent compound, 8-Hydroxycarvedilol is classified under the severe hazard categories of Carvedilol. The following table summarizes the quantitative data and physiological rationale for these classifications[3][4][5].

Hazard ClassGHS CodePhysiological / Environmental ImpactRequired Mitigation Strategy
Target Organ Toxicity H370 / H373Causes damage to the cardiovascular system; prolonged exposure impacts liver function[5].Total containment (Isolator/BSC); no open bench work.
Reproductive Toxicity H361Suspected of damaging fertility or the unborn child[5].Pregnant personnel must avoid handling the dry powder.
Skin Sensitization H317May cause an allergic skin reaction upon dermal contact[4].Double-gloving with chemical-resistant nitrile.
Aquatic Toxicity H410 / H411Very toxic to aquatic life with long lasting effects[3][5].Zero-drain disposal policy; mandatory incineration.

Core Personal Protective Equipment (PPE) Architecture

To prevent the mechanistic cascade outlined in Figure 1, a multi-layered PPE architecture is mandatory. Do not view PPE as a checklist; view it as a continuous physical barrier designed to exploit the compound's physicochemical properties.

  • Respiratory Protection: An N95 or P100 particulate respirator is the absolute minimum. If handling large quantities (>100 mg) outside of a Class II Biological Safety Cabinet (BSC) or isolator, a Powered Air-Purifying Respirator (PAPR) is required. Causality: The fine powder is highly susceptible to static charge and easily aerosolizes. Inhalation provides a direct route to the highly vascularized pulmonary bed, maximizing systemic bioavailability.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness). Causality: 8-Hydroxycarvedilol is lipophilic enough to permeate standard thin latex over time. Double gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing bare skin to the API.

  • Ocular/Facial Protection: Chemical splash goggles and a face shield. Causality: The ocular mucosa is highly absorptive and presents a rapid route for systemic entry if aerosolized particles settle on the eyes.

  • Body Protection: A disposable, low-linting Tyvek lab coat with knit cuffs. Woven cotton coats are prohibited as they can trap micro-particles of the powder, creating a chronic exposure hazard.

Procedural Workflow for Safe Handling & Formulation

The following step-by-step methodology ensures that the API remains contained from the moment the vial is opened until it is safely in solution.

Step 1: Containment Preparation Line the working surface of a Class II BSC or powder weighing isolator with disposable, anti-static weighing paper. Ensure the ventilation system is fully operational and certified.

Step 2: Static Mitigation Use an anti-static gun (ionizer) on the sealed 8-Hydroxycarvedilol vial, the spatulas, and the balance. Causality: Static electricity is the primary cause of powder "jumping" and aerosolization during transfer.

Step 3: Gravimetric Dispensing Carefully uncap the vial and transfer the required mass using a micro-spatula. Self-Validating System: Before removing the formulated vial from the BSC, weigh the sealed formulation vial and compare it against your theoretical yield. A mass balance discrepancy >1% indicates potential powder loss within the hood, triggering an immediate localized decontamination protocol.

Step 4: In-Situ Solubilization Do not remove dry powder from the BSC. Introduce your solvent (e.g., DMSO or Ethanol) directly into the weighing vial inside the hood[6]. Cap the vial tightly, vortex to ensure complete dissolution, and wipe the exterior of the vial with a 70% ethanol wipe before transferring it to the open laboratory.

Workflow Start Controlled Storage (Desiccated, 2-8°C) PPE Don PPE (Double Nitrile, N95/PAPR) Start->PPE Weighing Weighing & Transfer (Class II BSC / Isolator) PPE->Weighing Dissolution Solubilization (DMSO/Ethanol) Weighing->Dissolution Spill Spill Event? Weighing->Spill Waste Hazardous Waste (High-Temp Incineration) Dissolution->Waste Spill->Dissolution No Decon Decontamination (Wet Wipe + Surfactant) Spill->Decon Yes Decon->Waste

Figure 2: Standard Operating Workflow for 8-Hydroxycarvedilol handling and spill management.

Spill Response and Decontamination Plan

In the event of a dry powder spill, immediate and calculated action is required to prevent aerosolization.

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a BSC, the responder must don a PAPR before approaching[6].

  • Wet-Wiping (No Dry Sweeping): Never use a brush or dry paper towel. Gently cover the spill with absorbent pads and carefully wet them with a solvent that dissolves the compound (e.g., a 10% ethanol/water mixture). Causality: Wetting the powder traps it in a liquid matrix, instantly neutralizing the aerosolization threat.

  • Chemical Cleaning: Wipe the area inward from the edges to prevent spreading. Follow up with a strong surfactant/detergent wash to lift any remaining lipophilic residue from the surface[5].

  • Validation: Self-Validating System: After the final wipe-down, perform a visual inspection against a dark background using a flashlight held parallel to the surface. The absence of visible crystalline residue validates the mechanical removal of the API.

Environmental Disposal Logistics

Because 8-Hydroxycarvedilol carries H410 and H411 hazard codes (Very toxic to aquatic life with long lasting effects), it poses a severe threat to municipal water systems[3][5].

  • Zero-Drain Policy: Under no circumstances should liquid formulations, wash water, or expired compounds be poured down the sink[6].

  • Solid Waste: All contaminated PPE, weighing paper, and empty vials must be placed in a sealed, puncture-resistant container labeled "Toxic/Environmentally Hazardous Solid Waste."

  • Liquid Waste: Solvent mixtures containing 8-Hydroxycarvedilol must be collected in dedicated, chemically compatible carboys.

  • Final Destruction: All waste must be handed over to a certified hazardous waste contractor for high-temperature incineration, which is the only approved method to permanently destroy the active pharmacophore[7].

References

  • CAT 1168 - Carvedilol (assay standard) - SAFETY DATA SHEET. British Pharmacopoeia. Available at:[Link]

  • Carvedilol - European Directorate for the Quality of Medicines & HealthCare. EDQM. Available at:[Link]

  • The Effects of Newer Beta-Adrenoceptor Antagonists on Vascular Function in Cardiovascular Disease. ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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